molecular formula C8H10N2O2 B1401649 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid CAS No. 52834-38-5

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Cat. No.: B1401649
CAS No.: 52834-38-5
M. Wt: 166.18 g/mol
InChI Key: SQOPSWGOYYFIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOPSWGOYYFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856189
Record name 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52834-38-5
Record name 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Abstract

Foundational Analysis: The Role of Infrared (IR) Spectroscopy

Expertise & Rationale: Before delving into complex connectivity, we must first confirm the presence of the expected functional groups. Infrared (IR) spectroscopy is an ideal first-pass technique for this purpose, as it provides rapid and definitive evidence for key vibrational modes within the molecule. For a molecule like this compound, we anticipate several characteristic absorptions that define its chemical nature.[2]

Experimental Protocol: FTIR Spectroscopy

  • A small sample of the compound is finely ground with potassium bromide (KBr).

  • The mixture is compressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum serves as a fingerprint, confirming the core components of the structure.[3]

  • Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This breadth is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state.[4]

  • Indazole N-H Stretch: A moderate, sharp peak is anticipated around 3100-3500 cm⁻¹, corresponding to the N-H bond of the pyrazole ring.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the saturated carbon framework in the cyclohexene ring.

  • Carbonyl C=O Stretch: A strong, sharp absorption is predicted between 1710 and 1760 cm⁻¹. The exact position can indicate whether the acid is in its dimeric form (~1710 cm⁻¹) or monomeric form (~1760 cm⁻¹).[4]

  • C=N and C=C Stretches: Medium intensity peaks in the 1500-1650 cm⁻¹ region are expected, corresponding to the double bonds within the indazole ring system.

Molecular Formula Confirmation and Fragmentation Analysis: Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of a molecule.[5] High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide an exact mass measurement, validating the molecular formula. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments offers vital clues about the molecule's substructures, acting as a preliminary check on the proposed connectivity.[6][7]

Experimental Protocol: LC-MS/MS

  • The sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into a liquid chromatography (LC) system for purification.

  • The eluent is directed into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • A full scan (MS1) is acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the accurate mass of the parent ion.

  • A product ion scan (MS2) is performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation & Expected Results:

Table 1: High-Resolution Mass Spectrometry Data

Ion Mode Adduct Calculated m/z (C₈H₁₀N₂O₂) Expected m/z
Positive [M+H]⁺ 167.0815 ~167.0815

| Negative | [M-H]⁻ | 165.0669 | ~165.0669 |

A measured mass within 5 ppm of the calculated value provides strong confidence in the molecular formula C₈H₁₀N₂O₂.

Fragmentation Pathways: The fragmentation pattern provides a structural puzzle to be solved.[8] Key neutral losses and characteristic fragments help piece together the molecular architecture.

  • Loss of COOH (45 Da): A common fragmentation for carboxylic acids, leading to a prominent fragment ion.[7]

  • Loss of H₂O (18 Da): Dehydration is a common fragmentation pathway.

  • Loss of CO₂ (44 Da): Decarboxylation can occur, especially in the negative ion mode.

  • Retro-Diels-Alder Fragmentation: The tetrahydroindazole ring system may undergo characteristic cleavages.

These fragments provide initial evidence that the carboxylic acid group is a distinct, cleavable unit attached to the main heterocyclic core.

The Definitive Blueprint: Multinuclear and Multidimensional NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[9] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full atomic framework unambiguously.[10]

Experimental Protocol: NMR Spectroscopy

  • The sample is dissolved in a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the clear observation of exchangeable protons like -OH and -NH.

  • A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz or higher).

    • 1D ¹H NMR: To identify and integrate all unique proton signals.

    • 1D ¹³C NMR: To identify all unique carbon signals.

    • 2D COSY (¹H-¹H Correlation Spectroscopy): To identify protons that are spin-coupled (typically 2-3 bonds apart).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon atom it is attached to.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the structural fragments.

Data Interpretation & Expected Results:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from H at this position)
1 NH ~12.5 (broad s, 1H) - C3, C7a
3 CH ~7.5 (s, 1H) ~135 C3a, C7a
3a C - ~120 -
4 CH₂ ~2.5-2.7 (m, 2H) ~25 C3a, C5, C6
5 CH ~2.8-3.0 (m, 1H) ~35 C4, C6, C7, COOH
6 CH₂ ~1.8-2.0 (m, 2H) ~28 C4, C5, C7, C7a
7 CH₂ ~2.3-2.5 (m, 2H) ~22 C5, C6, C7a
7a C - ~140 -

| - | COOH | ~12.0 (broad s, 1H) | ~175 | C5, C4, C6 |

Synthesizing the NMR Data:

  • ¹H and ¹³C Counts: The ¹H NMR should show signals integrating to 10 protons, while the ¹³C NMR should display 8 distinct carbon signals, consistent with the molecular formula.

  • HSQC Analysis: This experiment will directly link the proton signals for positions 3, 4, 5, 6, and 7 to their corresponding carbon signals, building the C-H fragments.

  • COSY Analysis: A clear correlation path should be visible connecting H4 ↔ H5 ↔ H6 ↔ H7, confirming the connectivity of the saturated six-membered ring.

  • HMBC Analysis (The Final Assembly): This is where the structure is cemented.

    • The proton at C5 should show a strong correlation to the carbonyl carbon (~175 ppm), unequivocally placing the carboxylic acid at the C5 position.

    • The NH proton should show correlations to the quaternary carbon (C7a) and the CH carbon (C3), confirming the pyrazole ring structure.

    • Correlations between the aliphatic protons (e.g., H4, H7) and the carbons of the pyrazole ring (C3a, C7a) will confirm the fusion of the two rings.

The logical workflow and key connectivities derived from NMR are visualized below.

Elucidation_Workflow cluster_Techniques Analytical Techniques cluster_Information Derived Information IR IR Spectroscopy FuncGroups Functional Groups (-COOH, -NH, C=O) IR->FuncGroups MS Mass Spectrometry MolFormula Molecular Formula (C₈H₁₀N₂O₂) MS->MolFormula NMR NMR Spectroscopy Connectivity C-H Framework & Connectivity NMR->Connectivity XRay X-Ray Crystallography Structure3D Absolute 3D Structure & Stereochemistry XRay->Structure3D FinalStructure Final Elucidated Structure FuncGroups->FinalStructure MolFormula->FinalStructure Connectivity->FinalStructure Structure3D->FinalStructure HMBC_Connectivity N1 N1-H N2 N2 N1->N2 C3a C3a N1->C3a H→C C7a C7a N1->C7a C3 C3-H N2->C3 C3->C3a C3a->C7a C4 C4H₂ C3a->C4 C7a->N1 C5 C5H C4->C5 C4->C5 C6 C6H₂ C4->C6 C5->C6 COOH COOH C5->COOH C5->C_carbonyl H→C=O C6->C5 C7 C7H₂ C6->C7 C6->C7 C7->C7a

References

A Technical Guide to the Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes information from structurally related compounds and foundational spectroscopic principles to offer a robust, predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this heterocyclic scaffold.

Introduction to this compound

This compound (CAS No. 52834-38-5) belongs to the indazole class of bicyclic heteroaromatic compounds.[1] The indazole core is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.[2] The tetrahydro- variant, coupled with a carboxylic acid functional group, presents a unique combination of a partially saturated ring system and a polar, ionizable group, which can significantly influence its physicochemical properties and biological activity.

Accurate structural elucidation is paramount in the drug development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds.[3] This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-recommended numbering scheme for the indazole ring system will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the known spectrum of the parent 4,5,6,7-Tetrahydro-1H-indazole scaffold and the expected deshielding effects of the C5-carboxylic acid substituent.[4] The spectrum is expected to be recorded in a solvent like DMSO-d₆ to ensure the exchangeable protons (N-H and COOH) are observable.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N1-H~12.0br s-
COOH~12.0br s-
H3~7.3s-
H5~3.0m-
H4, H6 (axial)~2.5 - 2.8m-
H4, H6 (equatorial)~2.0 - 2.3m-
H7~2.9t~8.0

Rationale for Predictions:

  • N1-H and COOH: The protons on the indazole nitrogen and the carboxylic acid are expected to be significantly deshielded and will likely appear as broad singlets at a high chemical shift, often overlapping, due to hydrogen bonding and exchange with the solvent.

  • H3: This proton is on the aromatic part of the indazole ring and is expected to be a singlet in the aromatic region.

  • H5: The proton at the C5 position, being attached to the same carbon as the carboxylic acid, will be deshielded compared to the other aliphatic protons. It will likely appear as a multiplet due to coupling with the neighboring H4 and H6 protons.

  • H4, H6, and H7: These protons are part of the saturated cyclohexene ring. Their chemical shifts are predicted based on the parent tetrahydroindazole structure, with adjustments for the presence of the C5-substituent.[4] The geminal and vicinal couplings will result in complex multiplets. The H7 protons are expected to be a triplet due to coupling with the adjacent CH₂ group.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are derived from the data for the parent tetrahydroindazole and the known effects of a carboxylic acid substituent on a saturated ring.[4]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~175
C3a~140
C7a~135
C3~130
C5~40
C4, C6, C7~20 - 30

Rationale for Predictions:

  • C=O (Carboxyl): The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 170-180 ppm.

  • C3a, C7a, and C3: These are the sp² hybridized carbons of the indazole ring system. Their chemical shifts are predicted to be in the aromatic/olefinic region.

  • C5: The carbon atom bearing the carboxylic acid group will be shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing effect of the substituent.

  • C4, C6, and C7: These sp³ hybridized carbons of the saturated ring are expected to appear in the typical aliphatic region of the spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₀N₂O₂), the molecular weight is 166.18 g/mol .[1]

Predicted Mass Spectrum:

m/zIdentity
166[M]⁺ (Molecular Ion)
121[M - COOH]⁺
94[M - COOH - HCN]⁺

Proposed Fragmentation Pathway:

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group. Therefore, a significant peak is expected at m/z 121, corresponding to the loss of the COOH radical. Further fragmentation of the indazole ring could lead to the loss of HCN, resulting in a fragment at m/z 94.

G mol C₈H₁₀N₂O₂⁺ m/z = 166 frag1 [M - COOH]⁺ m/z = 121 mol->frag1 - COOH frag2 [M - COOH - HCN]⁺ m/z = 94 frag1->frag2 - HCN

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to allow for the observation of exchangeable protons (NH and OH). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.[5] Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, and MS data, along with the outlined experimental protocols, offer a solid foundation for the structural verification and characterization of this compound in a research and development setting. While these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation.

References

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling a Versatile Scaffold: An Introduction

The realm of medicinal chemistry is continually in pursuit of novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. Among these, nitrogen-containing heterocycles hold a place of prominence due to their diverse biological activities. The indazole core, a fused bicyclic system of benzene and pyrazole, is a well-established "privileged scaffold" in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory and kinase inhibitory activities.

This technical guide focuses on a specific, yet highly promising derivative: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid . The saturation of the six-membered ring and the presence of a carboxylic acid functional group at the 5-position bestow upon this molecule a unique combination of structural and chemical features. These characteristics make it an intriguing building block for the synthesis of more complex and potentially bioactive molecules, opening avenues for exploration in drug development and organic synthesis.

Part 2: A Closer Look: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key identifiers and characteristics of this compound.

General Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
CAS Number 52834-38-5[1]
Appearance Light yellow to yellow solid[2]
Predicted pKa 4.47 ± 0.20[2]
Physical Properties
Spectral Data: The Molecular Fingerprint

Spectroscopic data provides invaluable insight into the molecular structure and bonding of a compound. While a complete, published spectrum for this specific isomer is not available, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

2.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The N-H proton of the indazole ring would also likely be a broad singlet. The protons on the tetrahydro- ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum.

2.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. A signal for the carbonyl carbon of the carboxylic acid is expected in the downfield region (around 170-180 ppm). The sp² hybridized carbons of the pyrazole ring would appear at intermediate chemical shifts, while the sp³ hybridized carbons of the saturated ring would be found in the upfield region.

2.3.3. FT-IR Spectroscopy

The infrared spectrum will reveal the presence of key functional groups. Characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700-1725 cm⁻¹.

  • An N-H stretching vibration from the indazole ring, expected in the region of 3200-3400 cm⁻¹.

  • C-H stretching vibrations from the aliphatic ring, typically below 3000 cm⁻¹.

2.3.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight (166.18). The fragmentation pattern could provide further structural information, with potential losses of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Part 3: Chemical Behavior: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of a molecule are crucial for its utility as a research tool and a precursor for more complex structures.

Synthesis

A plausible and common synthetic strategy for preparing tetrahydroindazoles involves the condensation of a cyclic β-keto ester with hydrazine or a hydrazine derivative. For the synthesis of this compound, a suitable starting material would be a cyclic β-keto ester of cyclohexane with a carboxylic acid or ester group at the appropriate position.

synthesis start Cyclic β-keto ester intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (H2NNH2) product 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid intermediate->product Cyclization (Heat/Acid)

Caption: Plausible synthetic route to this compound.

Reactivity

The reactivity of this compound is governed by its key functional groups: the carboxylic acid and the indazole ring.

  • Acidity and Basicity: The carboxylic acid group is acidic and will readily donate a proton. The nitrogen atoms of the pyrazole ring are basic and can be protonated or alkylated.

  • Reactions of the Carboxylic Acid Group: This group can undergo a variety of standard transformations, including:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

    • Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

    • Reduction: Reduction to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

  • Reactions of the Indazole Ring: The nitrogen atoms of the indazole ring are nucleophilic and can participate in reactions such as N-alkylation or N-acylation. The aromatic character of the pyrazole ring is less susceptible to electrophilic substitution compared to the benzene ring in a fully aromatic indazole, and the saturated six-membered ring will undergo reactions typical of cycloalkanes.

reactivity molecule This compound -COOH Indazole N-H ester Ester molecule->ester Esterification amide Amide molecule->amide Amidation alcohol Primary Alcohol molecule->alcohol Reduction n_alkylated N-Alkylated Indazole molecule->n_alkylated N-Alkylation

Caption: Key reactivity pathways of the title compound.

Part 4: Potential in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

A Scaffold for Medicinal Chemistry

The indazole nucleus is a cornerstone in the design of bioactive compounds. By modifying the carboxylic acid group and the indazole nitrogen of this compound, a diverse library of new chemical entities can be generated. These new compounds could be screened for a wide range of biological activities, leveraging the established therapeutic potential of the indazole scaffold.

A Versatile Synthetic Building Block

In organic synthesis, this molecule serves as a bifunctional building block. The carboxylic acid provides a handle for derivatization, while the indazole ring can be further functionalized. This allows for the construction of complex molecular architectures with potential applications in materials science and agrochemicals.

Part 5: Ensuring Safety: Handling and Storage

While a specific, comprehensive safety data sheet for this compound is not widely available, general precautions for handling similar chemical compounds should be strictly followed.

Hazard Identification

Based on data for related compounds, this compound may cause skin and eye irritation. Inhalation of dust should be avoided.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature to prevent degradation.[2]

Part 6: Foundational Experimental Protocols

To ensure the reliability and reproducibility of research, standardized experimental protocols are essential. The following are hypothetical, self-validating protocols for the determination of fundamental physical properties.

Protocol for Melting Point Determination
  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

  • Validation: The calibration of the apparatus should be regularly checked with a certified standard of a known melting point.

melting_point cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation prep1 Load sample into capillary tube measure1 Place in calibrated melting point apparatus prep1->measure1 measure2 Heat slowly and observe measure1->measure2 valid1 Verify with certified standard measure1->valid1 measure3 Record melting range measure2->measure3

Caption: Workflow for melting point determination.

Part 7: Concluding Remarks

This compound represents a molecule of significant interest to the scientific community. Its combination of a saturated carbocyclic ring, a biologically relevant indazole core, and a versatile carboxylic acid handle makes it a valuable asset in the toolkit of medicinal chemists and synthetic organic chemists. While further experimental characterization is warranted to fully elucidate its properties, the available data and predictive analyses underscore its potential as a key intermediate in the quest for novel chemical entities with diverse applications.

Part 8: References

  • ChemicalBook. This compound. --INVALID-LINK--

  • Biosynth. This compound. --INVALID-LINK--

References

A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its core chemical and physical properties, present a representative synthetic pathway, detail methods for analytical characterization, and discuss its application as a privileged scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Compound Identification and Properties

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The tetrahydro-indazole core is a key pharmacophore found in numerous biologically active molecules.[1] The presence of a carboxylic acid group at the 5-position provides a crucial chemical handle for synthetic elaboration, enabling its use as a versatile starting material for library synthesis and lead optimization campaigns.

Table 1: Key Properties and Identifiers

PropertyValueSource
CAS Number 52834-38-5[2][3]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Canonical SMILES C1CC2=C(CC1C(=O)O)C=NN2[2]
Appearance Typically an off-white to yellow crystalline powderN/A
Purity ≥97% (Commercially available)[4]

Chemical Structure

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of tetrahydro-indazoles often involves the condensation of a hydrazine with a β-ketoester derivative of a cyclohexane ring. The following is a representative, field-proven protocol adapted from established methods for creating the indazole scaffold.[1]

Conceptual Synthetic Workflow

This workflow illustrates the logical progression from a common starting material to the target compound. The key transformation is the formation of the pyrazole ring fused to the cyclohexane backbone.

SynthesisWorkflow start Cyclohexane-1,3-dione derivative step1 Step 1: Formylation/Carboxylation (e.g., Vilsmeier-Haack or ester condensation) start->step1 intermediate Activated β-dicarbonyl intermediate step1->intermediate step2 Step 2: Heterocyclic Condensation (Reaction with hydrazine hydrate) intermediate->step2 target This compound (or ester precursor) step2->target step3 Step 3: Purification (Recrystallization or Chromatography) target->step3 final Pure Target Compound step3->final

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Objective: To synthesize this compound ethyl ester, followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask under an inert atmosphere (N₂), add cyclohexanone dropwise at 0-5°C.

  • Following the addition, add diethyl carbonate dropwise while maintaining the temperature.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by pouring it into ice-cold dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

  • Dissolve the crude ethyl 2-oxocyclohexane-1-carboxylate from the previous step in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture and reduce the solvent volume in vacuo.

  • The resulting crude product can often be precipitated by adding cold water.

Step 3: Hydrolysis to this compound

  • Suspend the crude ester in an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6]

  • Heat the mixture to reflux and stir until the ester is fully consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~3-4.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Purification

  • The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.[7]

  • If necessary, further purification can be achieved using silica gel column chromatography.

Analytical Characterization

Validation of the synthesized compound's identity and purity is critical. The following techniques are standard for characterizing the target molecule.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aliphatic protons on the cyclohexane ring (typically in the 1.5-3.0 ppm range), a signal for the C=CH proton of the indazole ring, and a broad singlet for the N-H proton (which may be exchangeable with D₂O). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
¹³C NMR Resonances for the aliphatic CH₂ and CH carbons, signals for the unsaturated carbons of the indazole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).
Mass Spec (MS) For Electrospray Ionization (ESI), expect to observe the protonated molecular ion [M+H]⁺ at m/z 167.1.
Infrared (IR) A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).

Applications in Drug Discovery

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] It can serve as a bioisostere for other aromatic systems like indole or phenol, often providing improved metabolic stability and pharmacokinetic properties.

Role as a Core Scaffold

Derivatives of the indazole nucleus are found in numerous FDA-approved drugs, highlighting its therapeutic importance.[1]

  • Kinase Inhibitors: Many indazole-containing compounds are potent kinase inhibitors used in oncology. For example, Pazopanib features an indazole core and is used to treat renal cell carcinoma.[1]

  • Anti-emetics: Granisetron, a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting, is built upon an indazole scaffold.[1]

  • Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Benzydamine contains the indazole moiety.[1]

This compound is an ideal starting point for exploring these therapeutic areas. The carboxylic acid functional group allows for straightforward amide coupling reactions, enabling the synthesis of large libraries of diverse compounds for high-throughput screening.

Drug Discovery Pipeline Integration

This molecule serves as a valuable starting point in a typical drug discovery workflow.

DrugDiscovery cluster_0 Library Synthesis cluster_1 Screening & Optimization start 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid coupling Amide Coupling with Diverse Amine Building Blocks start->coupling library Diverse Compound Library coupling->library hts High-Throughput Screening (HTS) library->hts hit Hit Identification hts->hit sar Structure-Activity Relationship (SAR) & Lead Optimization hit->sar candidate Preclinical Candidate sar->candidate

Caption: Role of the title compound in a drug discovery pipeline.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety Data: Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for complete and specific safety information before handling the compound.[2]

References

The Ascendant Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological profiles. Within this dynamic environment, the 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid core has emerged as a privileged structure, demonstrating significant promise across a spectrum of therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compelling class of compounds, with a particular focus on their anti-inflammatory properties. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full potential of these versatile molecules.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The 4,5,6,7-tetrahydro-1H-indazole ring system, a fusion of a pyrazole and a cyclohexene ring, represents a unique three-dimensional architecture that has proven to be a fertile ground for the development of bioactive molecules.[1][2] The incorporation of a carboxylic acid moiety at the 5-position introduces a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and salt bridge formation, thereby modulating the pharmacological properties of the molecule. This guide will delve into the nuanced interplay between the core scaffold, the strategic placement of the carboxylic acid, and the influence of various substituents on the overall biological activity profile.

Anti-inflammatory Activity: A Primary Therapeutic Avenue

A seminal body of work has established the significant anti-inflammatory potential of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives.[1] In vivo studies utilizing the carrageenan-induced edema model, a standard for assessing acute inflammation, have demonstrated the potent and dose-dependent anti-inflammatory effects of this class of compounds.[3]

Structure-Activity Relationship (SAR) Insights

Systematic investigation into the SAR of these derivatives has yielded critical insights for optimizing their anti-inflammatory potency:

  • The Primacy of the 1-Aryl Substitution: A key determinant of anti-inflammatory activity is the presence and nature of a substituent at the N-1 position of the indazole ring. 1-Aryl derivatives consistently exhibit superior potency compared to their 2-aryl counterparts, which are often significantly less active or inactive.[1] This stark difference underscores the critical role of the N-1 substituent in orienting the molecule within the target's binding site.

  • Influence of the Aryl Moiety: The electronic and steric properties of the aryl group at the N-1 position play a crucial role in modulating activity. The unsubstituted 1-phenyl derivative, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid , has been identified as a particularly potent compound, with a reported median effective dose (ED50) of 3.5 mg/kg in the carrageenan-induced edema test in rats.[1] Further exploration of substitutions on this phenyl ring is a promising avenue for enhancing potency and refining the pharmacological profile.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

While the precise molecular targets for many this compound derivatives are still under investigation, a plausible mechanism for their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. Inhibition of these enzymes is a well-established strategy for mitigating inflammation. The structural features of the tetrahydroindazole scaffold, coupled with the carboxylic acid group, bear resemblance to known COX inhibitors, suggesting a similar mode of action.

Below is a conceptual diagram illustrating the potential role of these derivatives in the arachidonic acid cascade.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tetrahydroindazole_Derivative 4,5,6,7-Tetrahydro-1H-indazole- 5-carboxylic Acid Derivative Tetrahydroindazole_Derivative->COX_Enzymes Inhibition

Figure 1: Conceptual pathway of inflammation and potential inhibition by this compound derivatives.

Expanding the Therapeutic Horizon: Beyond Anti-inflammatory Applications

While anti-inflammatory activity is a well-documented attribute of this scaffold, the broader indazole and tetrahydroindazole families exhibit a wide array of biological activities, suggesting that this compound derivatives may also possess therapeutic potential in other areas.[1][2][5] These include, but are not limited to:

  • Anticancer Activity: Numerous indazole-containing compounds have demonstrated potent anticancer properties, often through the inhibition of key protein kinases involved in cell proliferation and survival.[6] The structural motifs present in the this compound scaffold make it a compelling candidate for exploration as a novel class of anticancer agents.

  • Antimicrobial Activity: The indazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[2][5] Further investigation into the antimicrobial spectrum of this compound derivatives is warranted.

  • Central Nervous System (CNS) Activity: Certain tetrahydroindazole derivatives have been evaluated for their effects on the central nervous system, including dopaminergic activity.[1] This opens the possibility of developing novel therapeutics for neurological and psychiatric disorders.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and development in this area, this section provides a detailed, field-proven protocol for the synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and a standard in vivo assay for the evaluation of their anti-inflammatory activity.

Synthesis of 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acids

The synthesis of these target compounds is typically achieved through a condensation reaction between a substituted phenylhydrazine and a 2-(hydroxymethylene)cyclohexanone-4-carboxylate precursor.[1]

Synthesis_Workflow Start Starting Materials: - Substituted Phenylhydrazine - 2-(Hydroxymethylene)cyclohexanone- 4-carboxylate Step1 Step 1: Condensation Reaction Start->Step1 Step2 Step 2: Work-up and Purification Step1->Step2 Product Final Product: 1-Aryl-4,5,6,7-tetrahydro-1H-indazole- 5-carboxylic Acid Step2->Product

Figure 2: General synthetic workflow for 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids.

Step-by-Step Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(hydroxymethylene)cyclohexanone-4-carboxylate precursor in a suitable solvent, such as ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add an equimolar amount of the desired substituted phenylhydrazine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to assess the efficacy of compounds in treating acute inflammation.[3]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week prior to the experiment.

  • Grouping and Fasting: Randomly assign the animals to control and treatment groups. Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration: Administer the test compounds (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) at various doses. Administer the vehicle alone to the control group. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects. The ED50 value can be calculated from the dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the discovery of novel therapeutic agents. The established anti-inflammatory activity of 1-aryl derivatives, exemplified by the potent compound 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, provides a solid foundation for further optimization and development.[1]

Future research efforts should focus on several key areas:

  • Elucidation of a Precise Mechanism of Action: While COX inhibition is a likely mechanism, further studies, including enzymatic assays and molecular docking, are needed to definitively identify the molecular targets of these compounds.

  • Expansion of the Structure-Activity Relationship: A more extensive exploration of substituents on the N-1 aryl ring and modifications to the tetrahydro-indazole core will be crucial for enhancing potency, selectivity, and pharmacokinetic properties.

  • Investigation of Other Therapeutic Areas: Given the broad biological activity of the indazole family, a systematic evaluation of this compound derivatives in other disease models, particularly in oncology and infectious diseases, is highly warranted.

References

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a cornerstone for the development of novel therapeutics. As a partially saturated indazole, this scaffold merges key structural features that are highly valued in medicinal chemistry, offering a unique three-dimensional architecture for probing complex biological targets. We will delve into its synthesis, mechanism of formation, physicochemical properties, and its significant role in the landscape of drug discovery, particularly in the development of anti-inflammatory agents.

The Tetrahydroindazole Scaffold: A Fused Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its derivatives are key components in a range of approved drugs.[2] The 4,5,6,7-tetrahydro variant retains the crucial hydrogen-bond donating and accepting features of the pyrazole ring while incorporating a non-aromatic, saturated carbocyclic ring. This addition provides conformational flexibility and sp³ character, which are increasingly sought-after attributes for improving drug-like properties such as solubility and metabolic stability, and for achieving higher selectivity for biological targets.

The title compound, with a carboxylic acid at the 5-position, presents a strategic anchor point for modification, enabling the exploration of structure-activity relationships (SAR) and the development of extensive compound libraries.

Synthesis and Mechanistic Pathway

The construction of the 4,5,6,7-tetrahydro-1H-indazole core is most effectively achieved through a classical condensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.[3][4] This approach is robust, high-yielding, and allows for modular variation. The synthesis of the title compound can be logically approached in a two-stage process.

Stage 1: Synthesis of the Key Intermediate: Ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate

The critical precursor is a cyclohexanone ring functionalized with both a β-ketoester and a formyl group (as its enol tautomer, hydroxymethylene). This intermediate is typically prepared from a simpler cyclic keto-ester.

Representative Protocol:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent)[5] and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The formation of the sodium salt of the product often results in a thick precipitate.

  • Workup: The reaction is quenched by carefully pouring the mixture into ice-cold 1M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate, which can be used in the next step without further purification.

Stage 2: Synthesis of this compound

This stage involves the cyclization of the intermediate with hydrazine, followed by hydrolysis of the ester.

Representative Protocol:

  • Cyclization: The crude intermediate from Stage 1 (1.0 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Ester Hydrolysis: Upon completion of the cyclization, a solution of sodium hydroxide (3.0 equivalents) in water is added to the reaction mixture. The mixture is heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ethyl ester.

  • Workup: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) affords the purified this compound.

Reaction Mechanism

The formation of the indazole ring proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl system, leading to a hydrazone intermediate. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the stable aromatic pyrazole ring.

Indazole Synthesis Mechanism Mechanism of Tetrahydroindazole Formation cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Dehydration Intermediate_1 Hydroxymethylene Ketone Hydrazine H₂N-NH₂ Intermediate_2 Hydrazone Intermediate Intermediate_1->Intermediate_2 Nucleophilic Attack - H₂O Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular Attack Intermediate_2->Intermediate_3 Final_Product 4,5,6,7-Tetrahydro- 1H-indazole Intermediate_3->Final_Product Dehydration (-H₂O)

Caption: General mechanism for tetrahydroindazole synthesis.

Physicochemical and Spectroscopic Profile

The definitive characterization of this compound relies on a combination of physical and spectroscopic data.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 52834-38-5[6]
Molecular Formula C₈H₁₀N₂O₂[6]
Molecular Weight 166.18 g/mol [6]
Canonical SMILES C1CC2=C(CC1C(=O)O)C=NN2[6]
Melting Point Not reported; Isomer (3-COOH) melts at 247-248 °C[7]

Table 2: Predicted Spectroscopic Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Assignment
~12.5(s, 1H, -COOH)
~10.8(br s, 1H, -NH)
~7.25(s, 1H, C3-H)
~3.0-2.8(m, 3H, C4-H, C7-H₂)
~2.6-2.4(m, 1H, C5-H)
~2.2-1.9(m, 2H, C6-H₂)

Biological Activity and Therapeutic Potential

The tetrahydroindazole scaffold is a prolific source of biologically active molecules. Derivatives have demonstrated a wide range of activities, including potential as sigma-2 receptor ligands for neurological disorders and as inhibitors of dihydroorotate dehydrogenase for autoimmune diseases and cancer.[3][8]

Primary Application: Anti-inflammatory Agents

The most prominent activity associated with this class of compounds is anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

COX Pathway Role of COX in Inflammation Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGH₂) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Tetrahydroindazole Derivatives Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by tetrahydroindazoles.

While specific inhibitory concentrations (IC₅₀) for the parent this compound are not published, data from closely related analogues underscore the scaffold's potential.

Table 3: Biological Activity of Tetrahydroindazole Analogues

CompoundTarget/AssayActivityReference
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidCarrageenan-induced edema (in vivo)ED₅₀ = 3.5 mg/kg[10] (from initial search)
5-AminoindazoleCOX-2 (in vitro)IC₅₀ = 12.32 µM[9]
6-NitroindazoleCOX-2 (in vitro)IC₅₀ = 19.22 µM[9]
Various 2,3-disubstituted tetrahydro-2H-indazolesFreund's adjuvant-induced arthritis (in vivo)Proven anti-inflammatory activity[8]

The data strongly suggest that the tetrahydroindazole core is a potent pharmacophore for COX inhibition. The carboxylic acid moiety at the 5-position is particularly interesting as it mimics the acidic group present in many classical non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for binding to the active site of COX enzymes.

Conclusion

This compound represents a highly versatile and valuable scaffold for modern drug discovery. Its synthesis is straightforward and amenable to high-throughput chemistry, allowing for the rapid generation of diverse chemical libraries. The combination of a conformationally flexible saturated ring and a pharmacophorically rich pyrazole system provides a powerful platform for designing potent and selective modulators of biological targets. The demonstrated anti-inflammatory potential of its derivatives makes this compound and its future analogues highly compelling candidates for further investigation in the pursuit of next-generation therapeutics.

References

The Tetrahydroindazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydroindazole scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its synthetic tractability and its role as a versatile bioisostere. This guide provides an in-depth exploration of the discovery and history of tetrahydroindazole compounds, from their conceptual origins rooted in classical pyrazole chemistry to their contemporary applications in targeted therapeutics. We will dissect the fundamental synthetic methodologies, offering detailed, field-proven protocols and elucidating the mechanistic underpinnings of these transformations. Furthermore, this document will explore the strategic rationale for employing the tetrahydroindazole core in drug design, supported by case studies that highlight its impact on potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic motif.

Historical Perspective: From Pyrazoles to a Privileged Scaffold

The story of the tetrahydroindazole ring system is intrinsically linked to the broader history of pyrazole chemistry. The parent bicyclic aromatic compound, indazole (or benzpyrazole), was first synthesized in the 1880s by the seminal work of Emil Fischer.[1][2] His investigations into the cyclization of ortho-hydrazino cinnamic acid laid the groundwork for the exploration of fused pyrazole systems.[2]

While the aromatic indazole core garnered early attention, the therapeutic potential of its saturated analogue, the 4,5,6,7-tetrahydroindazole, would not be fully appreciated until much later. The initial impetus for its synthesis was rooted in fundamental heterocyclic chemistry rather than targeted drug discovery. One of the classical approaches, detailed by Ainsworth, showcases a straightforward three-step synthesis starting from the readily available cyclohexanone. This method, while foundational, has largely been superseded by more efficient convergent strategies.

The modern era of tetrahydroindazole chemistry is characterized by its recognition as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has made the tetrahydroindazole core a cornerstone of many drug discovery programs, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulation.

The Tetrahydroindazole Scaffold as a Bioisosteric Replacement

A key driver of the tetrahydroindazole's prevalence in medicinal chemistry is its utility as a bioisostere for other bicyclic heteroaromatic systems, most notably indole and benzimidazole.[3] Bioisosteric replacement is a powerful strategy in drug design, where a functional group or moiety is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters.

The tetrahydroindazole core offers several advantages as a bioisostere:

  • Modulation of Physicochemical Properties: Compared to the more planar and aromatic indole, the partially saturated ring of the tetrahydroindazole imparts a three-dimensional character to the molecule. This can disrupt π-π stacking interactions that may lead to off-target effects or poor solubility.

  • Vectorial Exit Points: The pyrazole ring of the tetrahydroindazole provides two distinct nitrogen atoms (N1 and N2) that can be functionalized, offering different vectors for substituent placement compared to the single nitrogen of indole. This allows for fine-tuning of interactions with the target protein.

  • Improved Metabolic Stability: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. The tetrahydroindazole core can offer a more metabolically stable alternative, leading to improved pharmacokinetic profiles.

The following diagram illustrates the bioisosteric relationship between indole, benzimidazole, and the tetrahydroindazole scaffold.

Bioisosteres Indole Indole Tetrahydroindazole Tetrahydroindazole Indole->Tetrahydroindazole Bioisosteric Replacement Benzimidazole Benzimidazole Benzimidazole->Tetrahydroindazole Bioisosteric Replacement

Caption: Bioisosteric relationship of the tetrahydroindazole scaffold.

Synthetic Methodologies: A Practitioner's Guide

The synthesis of the tetrahydroindazole core is most commonly achieved through a convergent strategy that unites a six-membered ring precursor with a hydrazine component. This approach is mechanistically related to the classical Knorr and Paal-Knorr pyrazole syntheses.[4][5]

The Dominant Paradigm: Cyclocondensation of 1,3-Dicarbonyl Surrogates with Hydrazines

The most versatile and widely employed method for constructing the tetrahydroindazole skeleton involves the reaction of a cyclohexanone-derived 1,3-dicarbonyl equivalent with a hydrazine. The typical precursor is a 2-(hydroxymethylidene)cyclohexanone or a 2-acylcyclohexanone, which provides the necessary electrophilic centers for cyclization.

The general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclocondensation Cyclohexanone Substituted Cyclohexanone Formylation Formylation (e.g., with Ethyl Formate) Cyclohexanone->Formylation Dicarbonyl 2-(Hydroxymethylidene)cyclohexanone Formylation->Dicarbonyl Reaction Cyclocondensation (Knorr-type reaction) Dicarbonyl->Reaction Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Reaction Tetrahydroindazole Substituted Tetrahydroindazole Reaction->Tetrahydroindazole

Caption: General workflow for tetrahydroindazole synthesis.

This protocol is a generalized representation based on common literature procedures.[6][7]

Step 1: Synthesis of the 2-(Hydroxymethylidene)cyclohexanone Intermediate

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add the substituted cyclohexanone (1.0 equivalent) dropwise.

  • Add ethyl formate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and acidify to pH 5-6 with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude 2-(hydroxymethylidene)cyclohexanone can often be used in the next step without further purification.

Step 2: Cyclocondensation to Form the Tetrahydroindazole Ring

  • Dissolve the crude 2-(hydroxymethylidene)cyclohexanone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine hydrochloride (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired tetrahydroindazole.

The formation of the pyrazole ring in this synthesis follows a mechanism analogous to the Knorr pyrazole synthesis.

Knorr_Mechanism Start 2-(Hydroxymethylidene)cyclohexanone + Hydrazine Step1 Nucleophilic attack of hydrazine on the formyl carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Tautomerization to enamine Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of the second nitrogen on the ketone carbonyl Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 Product Tetrahydroindazole Step4->Product

Caption: Simplified mechanism of tetrahydroindazole formation.

The initial step involves the nucleophilic attack of one of the hydrazine nitrogens onto the more electrophilic formyl carbonyl of the 1,3-dicarbonyl surrogate. This is followed by dehydration to form a hydrazone intermediate. Tautomerization to the more stable enamine sets the stage for the key cyclization step. The second nitrogen of the hydrazine then acts as an intramolecular nucleophile, attacking the ketone carbonyl. A final dehydration step then yields the aromatic pyrazole ring of the tetrahydroindazole system.

Applications in Modern Drug Discovery: Case Studies

The versatility of the tetrahydroindazole scaffold is best illustrated through its successful application in various therapeutic areas.

Kinase Inhibition

The tetrahydroindazole core has proven to be a highly effective scaffold for the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site, coupled with the diverse substitution patterns it allows, has led to the discovery of potent and selective inhibitors.

Target Kinase Significance Key Tetrahydroindazole Inhibitor(s) Reference
ITK (Interleukin-2 inducible T-cell kinase) T-cell signaling, potential for treating inflammatory disorders like asthma.GNE-9822[1]
CDK2 (Cyclin-dependent kinase 2) Cell cycle regulation, target for cancer therapy.Various substituted tetrahydroindazoles[8]
GPCR and Ion Channel Modulation

The three-dimensional nature of the tetrahydroindazole scaffold makes it well-suited for interaction with the complex binding pockets of GPCRs and ion channels.

Target Significance Key Tetrahydroindazole Ligand(s) Reference
Sigma-1 and Sigma-2 Receptors CNS disorders and cancer.Potent and selective ligands have been developed from a tetrahydroindazole scaffold.
Anti-infective Agents

The tetrahydroindazole nucleus has also been explored for the development of novel anti-infective agents.

Indication Significance Key Tetrahydroindazole Compound(s) Reference
Tuberculosis A global health threat requiring new therapeutic agents.A novel class of tetrahydroindazole-based compounds has shown potent activity against Mycobacterium tuberculosis.[9]

Conclusion and Future Directions

The tetrahydroindazole core has transitioned from a curiosity of heterocyclic chemistry to a mainstay of modern drug discovery. Its synthetic accessibility, coupled with its favorable properties as a bioisosteric replacement, ensures its continued relevance in the pursuit of novel therapeutics. Future work in this area will likely focus on the development of novel, more efficient synthetic routes, including asymmetric syntheses to access enantiopure tetrahydroindazoles. Furthermore, the continued exploration of the tetrahydroindazole scaffold in diverse biological contexts will undoubtedly uncover new therapeutic opportunities. The principles and protocols outlined in this guide provide a solid foundation for researchers to both understand and innovate within this exciting area of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant therapeutic agents.[1][2] This guide delves into the untapped potential of a specific derivative, 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a molecule poised for exploration in drug discovery. While direct biological data on this compound is nascent, the extensive pharmacology of related indazole analogues provides a robust framework for predicting and validating its therapeutic targets. We present a scientifically grounded exploration of high-probability target classes, complete with detailed, actionable protocols for target validation and compound characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to pioneering novel therapeutics.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a recurring motif in a diverse array of FDA-approved drugs and clinical candidates.[1] Its structural versatility and ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, make it an ideal pharmacophore. Marketed drugs such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib all feature the indazole core, underscoring its therapeutic relevance across multiple disease areas.[1][2] The indazole ring often serves as a bioisostere for other aromatic systems like indoles or phenols, offering advantages in metabolic stability and target affinity.

The subject of this guide, this compound, presents a unique variation on this theme. The saturated cyclohexane ring introduces a three-dimensional geometry not present in its aromatic counterparts, potentially allowing for novel interactions with target proteins. The carboxylic acid moiety at the 5-position is a key functional group, poised to act as a hydrogen bond donor and acceptor, or to engage in ionic interactions, making it a critical determinant of target binding.

High-Probability Therapeutic Target Classes

Based on the established activities of structurally related indazole derivatives, we have identified several high-priority target classes for this compound. The following sections will explore the rationale for each and provide detailed protocols for investigation.

Protein Kinases: The Dominant Target Family

The indazole scaffold is a well-established hinge-binding motif for numerous protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer and inflammatory diseases.

  • Rationale: The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The tetrahydro-cyclohexane ring can project into hydrophobic pockets, while the carboxylic acid can interact with solvent-exposed regions or charged residues. Derivatives of indazole have shown potent inhibitory activity against a range of kinases including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Extracellular signal-regulated kinases (ERK1/2).[2]

  • Potential Indications: Oncology, Immunology, Inflammatory Diseases.

Caption: Workflow for identifying and validating kinase targets.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a purified kinase.

  • Materials:

    • Purified recombinant human EGFR kinase domain.

    • ATP.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compound serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

    • 384-well white microplates.

  • Procedure:

    • Prepare a 2X solution of EGFR and substrate in kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into kinase buffer to create a 4X solution.

    • Add 5 µL of the 2X enzyme/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the 4X test compound solution to the wells. Add 2.5 µL of 4% DMSO in kinase buffer for positive (no inhibition) and negative (no enzyme) controls.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (at the Km concentration for EGFR).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data: IC50 Values of Indazole Analogs against Protein Kinases
Compound Target Kinase
Indazole Analog AEGFR (T790M mutant)
Indazole Analog BALK
Indazole Analog CERK1
(Note: This table presents data for related indazole compounds to illustrate potential potency, not for the specific topic compound.)
Metabolic Enzymes: Targeting Cellular Machinery

Indazole derivatives have also been identified as inhibitors of key metabolic enzymes. This presents an alternative therapeutic avenue, particularly in oncology and immunology.

  • Rationale: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can deplete nucleotide pools, leading to antiproliferative effects. Tetrahydroindazole derivatives have recently been identified as a novel class of human DHODH inhibitors.[3] The carboxylic acid of our lead compound could potentially mimic the binding of the natural substrate, orotate.

  • Potential Indications: Rheumatoid Arthritis, Multiple Sclerosis, Oncology.

  • Objective: To measure the inhibition of DHODH activity by the test compound.

  • Materials:

    • Purified recombinant human DHODH.

    • Dihydroorotate (DHO).

    • Decylubiquinone (co-substrate).

    • 2,6-dichloroindophenol (DCIP) as a final electron acceptor.

    • Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Test compound serially diluted in DMSO.

    • 96-well clear microplates.

  • Procedure:

    • Add assay buffer, DHODH, and the test compound at various concentrations to the wells of a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of DHO and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm (the reduction of DCIP) over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vmax) for each concentration.

    • Plot the percent inhibition (relative to a DMSO control) against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Bacterial DNA Gyrase: A Target for Novel Antibacterials

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target.

  • Rationale: Indazole derivatives have been successfully designed as inhibitors of the Gyrase B (GyrB) subunit, which houses the ATP-binding site.[4] These compounds disrupt bacterial DNA replication, leading to cell death. The specific structure of this compound could be optimized to fit the unique topology of the bacterial GyrB active site.

  • Potential Indications: Treatment of bacterial infections, including those caused by resistant strains like MRSA.[4]

DNA Gyrase Pathway relaxed_dna Relaxed Bacterial DNA gyrase DNA Gyrase (GyrA/GyrB) relaxed_dna->gyrase adp ADP + Pi gyrase->adp cleaved_dna Gyrase-DNA Complex (Cleaved DNA) gyrase->cleaved_dna ATP Hydrolysis atp ATP atp->gyrase supercoiled_dna Negatively Supercoiled DNA cleaved_dna->supercoiled_dna Strand Passage & Ligation inhibitor Indazole Inhibitor (e.g., Topic Compound) inhibitor->gyrase Binds to GyrB Prevents ATP Binding

Caption: Mechanism of DNA Gyrase and its inhibition.

  • Objective: To assess the inhibitory effect of the test compound on the supercoiling activity of E. coli DNA gyrase.

  • Materials:

    • Purified E. coli DNA gyrase.

    • Relaxed pBR322 plasmid DNA.

    • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol).

    • Test compound serially diluted in DMSO.

    • Agarose gel, electrophoresis equipment, and DNA stain (e.g., SYBR Safe).

  • Procedure:

    • Set up reactions in microcentrifuge tubes containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

    • Add DNA gyrase to initiate the reaction.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Run the samples on a 1% agarose gel.

    • Stain the gel and visualize the DNA bands under UV light.

  • Data Analysis:

    • The conversion of relaxed plasmid (slower migrating) to supercoiled plasmid (faster migrating) is a measure of gyrase activity.

    • Determine the concentration of the compound that inhibits this conversion. The IC50 is the concentration at which the amount of supercoiled DNA is reduced by 50%.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The rich history of the indazole scaffold in successful drug discovery campaigns provides a strong rationale for investigating its potential as a therapeutic agent.[2][5] This guide outlines a logical, evidence-based approach to identifying and validating its molecular targets. The primary focus should initially be on protein kinases, given the high prevalence of this target class for indazole derivatives. However, metabolic enzymes like DHODH and bacterial targets such as DNA gyrase represent valuable and mechanistically distinct opportunities.

The successful execution of the outlined experimental workflows will provide crucial data on the biological activity of this compound, paving the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic to address unmet medical needs.

References

An In-Depth Technical Guide to the In Silico Modeling of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, computational chemists, and drug development professionals on the in silico modeling of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of key enzymes like histone deacetylases (HDACs) and glycogen synthase kinase-3 beta (GSK-3β).[1][2][3] Understanding the atomic-level interactions of novel indazole derivatives is paramount for rational drug design and lead optimization.

This document eschews a rigid template, instead adopting a logical, causality-driven narrative that mirrors a real-world computational research project. We will journey from initial hypothesis generation using molecular docking to the dynamic validation of these interactions through molecular dynamics simulations and culminate in the rigorous quantification of binding affinity via free energy calculations. Each protocol is designed as a self-validating system, emphasizing not just the "how" but the critical "why" behind each methodological choice.

Foundational Principles: A Triad of Computational Scrutiny

The in silico investigation of a small molecule like this compound (henceforth referred to as "our ligand") relies on a multi-tiered approach. No single method provides a complete picture; rather, we build confidence in our predictions through a consensus of complementary techniques.

  • Molecular Docking: A rapid, computationally inexpensive method to predict the preferred binding orientation (pose) of a ligand to a protein target and to estimate the strength of the interaction via a scoring function.[4][5] It serves as an excellent initial screening tool to generate plausible binding hypotheses.

  • Molecular Dynamics (MD) Simulation: A powerful technique that simulates the time-dependent behavior of a molecular system.[6][7] By placing the docked protein-ligand complex in a simulated physiological environment (water, ions), we can assess the stability of the predicted pose, observe induced-fit effects, and understand the dynamic interplay that governs the interaction.[7]

  • Binding Free Energy Calculations: These methods provide a more accurate, quantitative prediction of the binding affinity (e.g., ΔG) than docking scores.[8] They range from efficient end-point methods like MM/PBSA and MM/GBSA to more rigorous but computationally demanding alchemical free energy calculations.[9]

The Computational Workflow: From Structure to Simulation

This section outlines a complete, end-to-end workflow for modeling the interactions of our ligand. We will use a hypothetical, yet plausible, target protein—Histone Deacetylase 2 (HDAC2)—as recent studies have implicated indazole derivatives as HDAC inhibitors.[1]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Analysis & Quantification PDB 1. Target Selection (e.g., HDAC2 from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Docking 4. Molecular Docking (AutoDock Vina) Predict binding pose & affinity PrepProt->Docking Ligand 3. Ligand Preparation (Generate 3D conformer, assign charges) Ligand->Docking MD_Setup 5. MD System Setup (GROMACS) Solvate, add ions Docking->MD_Setup MD_Sim 6. MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Sim Trajectory 7. Trajectory Analysis (RMSD, RMSF, Interactions) MD_Sim->Trajectory FreeEnergy 8. Binding Free Energy (MM/PBSA) Trajectory->FreeEnergy

Caption: Overall In Silico Modeling Workflow.

Phase 1: System Preparation

The quality of your starting structures is the single most important determinant of a successful simulation. The "garbage in, garbage out" principle applies absolutely.

Protocol 2.1.1: Target Protein Preparation

  • Obtain Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For our example, we'll use PDB ID: 3MAX (HDAC2 complex).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:

    • Delete all water molecules (HOH).

    • Remove any co-crystallized ligands, buffers, or ions that are not part of the catalytic mechanism or structural integrity.

    • If the biological unit is a multimer, decide whether to simulate the monomer or the full complex based on the binding site location.

  • Add Hydrogens & Repair: Use a dedicated tool like the PDB2PQR server or built-in functions in modeling suites (e.g., UCSF Chimera's AddH tool) to add hydrogen atoms, as they are typically absent in crystal structures. This step is critical for correct hydrogen bonding networks. These tools can also model missing side chains or loops.

  • Save Prepared Structure: Save the cleaned, hydrogen-added protein structure as a new PDB file (e.g., hdac2_prepared.pdb).

Protocol 2.1.2: Ligand Preparation

  • Generate 3D Structure: Create the 3D structure of this compound. This can be done using software like Avogadro, ChemDraw, or online tools. Save it in a common format like .mol2 or .sdf.

  • Energy Minimization: Perform a quick energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, geometrically reasonable conformation.

  • Assign Charges and Atom Types: This is a crucial step for both docking and MD simulations. For MD, it's best to generate a topology file. For a ligand compatible with the CHARMM force field, the CGenFF server is an excellent resource.[10][11] For AMBER force fields, the Antechamber tool is standard.[12] These tools assign partial atomic charges and define the bonded and non-bonded parameters required for the simulation.

Phase 2: Molecular Docking with AutoDock Vina

We will use AutoDock Vina, a widely-used, efficient, and accurate open-source docking program.[13]

Protocol 2.2.1: Docking Simulation

  • Prepare Receptor and Ligand in PDBQT Format: Use AutoDock Tools (ADT) to convert the prepared protein (hdac2_prepared.pdb) and ligand (ligand.mol2) files into the .pdbqt format. This format includes partial charges and atom type information required by Vina.

  • Define the Search Space (Grid Box): In ADT, define a 3D grid box that encompasses the active site of the protein. The causality here is to constrain the search algorithm to the region of interest, saving computational time and increasing the chances of finding the correct pose. The box should be large enough to allow the ligand to rotate and translate freely within the binding pocket. Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search space parameters.

    Causality Note: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the probability of finding the global minimum but require more computational time. A value of 16 is a reasonable starting point.

  • Run Vina: Execute Vina from the command line: vina --config conf.txt

  • Analyze Results: Vina will output a log file (docking_log.txt) with the binding affinities (in kcal/mol) for the top predicted poses and a PDBQT file (docking_results.pdbqt) containing the coordinates of these poses. The pose with the lowest binding affinity is the top prediction. Visualize this pose in complex with the receptor to check for key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)Key Interactions Observed
1-8.9H-bond with HIS142, HIS143; Pi-stacking with TYR306
2-8.5H-bond with HIS180; Coordination with Zn2+ ion
3-8.1Hydrophobic interactions with PHE152, PHE208

Dynamic Validation with GROMACS

A static docked pose is a hypothesis. MD simulations test this hypothesis by evaluating the stability of the protein-ligand complex in a dynamic, solvated environment.[14][15] We will use GROMACS, a versatile and high-performance MD package.[16][17][18]

G Docking Best Docked Pose (Protein-Ligand Complex) Topology Generate Topologies (Protein: CHARMM36 Ligand: CGenFF) Docking->Topology System Build System (Solvate, Add Ions) Topology->System EM Energy Minimization System->EM NVT NVT Equilibration (Constant Volume/Temp) EM->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD Run NPT->Production

Caption: Molecular Dynamics Simulation Workflow.

Protocol 3.1: MD Simulation

  • Generate System Topology:

    • Protein: Use the gmx pdb2gmx command in GROMACS to process the protein structure. Choose a force field like CHARMM36m, which is well-parameterized for proteins.[10][19][20] This generates a protein topology file (topol.top).

    • Ligand: As prepared in Protocol 2.1.2, you should have a topology file (ligand.itp) and parameter file from a source like CGenFF.

    • Combine: Merge the protein and ligand topologies by including the ligand's .itp file in the main topol.top file.[21] Combine the coordinate files into a single complex .pdb file.

  • System Solvation and Ionization:

    • Create a simulation box using gmx editconf.

    • Fill the box with water molecules (e.g., TIP3P model) using gmx solvate.

    • Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization (EM): Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes introduced during setup.

  • Equilibration (NVT and NPT): This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Constant Volume): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them. This stabilizes the system's temperature.

    • NPT Ensemble (Constant Pressure): Run another short simulation (e.g., 1-5 ns) with position restraints to stabilize the system's pressure and density.

    • Causality Note: Proper equilibration is non-negotiable.[[“]] A poorly equilibrated system will produce simulation artifacts. We restrain the solute to allow the solvent, which has much faster dynamics, to relax first, preventing violent structural changes.

  • Production MD Run: Remove the position restraints and run the production simulation for a duration sufficient to observe the phenomena of interest (e.g., 100-500 ns). Save coordinates at regular intervals (e.g., every 100 ps) to create a trajectory file.

Analysis and Binding Affinity Quantification

The output of an MD simulation is a trajectory—a movie of your molecules in motion. Analysis of this trajectory provides deep insights into the stability and energetics of the interaction.

Trajectory Analysis

Use GROMACS analysis tools to calculate key metrics:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone (or ligand) from the starting structure over time. A stable, converging RMSD plot suggests the system has reached equilibrium and the ligand is stably bound.

  • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values in the binding pocket can indicate conformational flexibility upon ligand binding.

  • Hydrogen Bond Analysis: Track the formation and lifetime of hydrogen bonds between the protein and ligand, identifying the most persistent and important interactions.

Binding Free Energy Calculation with MM/GBSA

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-state technique for estimating binding free energy.[9] It offers a balance between accuracy and computational cost.

G DeltaG ΔG_bind G_complex G_complex DeltaG->G_complex = G_protein G_protein G_complex->G_protein - G_ligand G_ligand G_protein->G_ligand -

Caption: Thermodynamic Cycle for MM/GBSA.

Protocol 4.2.1: MM/GBSA Calculation

  • Extract Trajectory Snapshots: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-500 frames) of the protein-ligand complex.

  • Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Where each term (G) is composed of:

    • ΔE_MM: Molecular mechanics energy (bonded + van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, split into a polar component (calculated by the Generalized Born model) and a non-polar component (calculated from the Solvent Accessible Surface Area, SASA).

    • -TΔS: Conformational entropy change (often omitted due to high computational cost and potential for large errors, yielding a relative binding energy).

  • Average Results: The final ΔG_bind is the average of the values calculated over all snapshots.

Table 2: Example MM/GBSA Energy Decomposition

Energy ComponentAverage Contribution (kcal/mol)Interpretation
Van der Waals (ΔE_vdw)-35.2Favorable hydrophobic and packing interactions.
Electrostatic (ΔE_elec)-21.5Strong favorable charge-charge and hydrogen bond interactions.
Polar Solvation (ΔG_pol)+38.8Unfavorable; energy penalty for desolvating polar groups upon binding.
Non-polar Solvation (ΔG_np)-4.1Favorable contribution from the hydrophobic effect.
Total ΔG_bind -22.0 The overall predicted binding free energy (excluding entropy).

Self-Validation Insight: The energy decomposition provided by MM/GBSA is invaluable. It allows you to validate that the predicted binding affinity is driven by chemically sensible forces that align with your docking and visual analysis. For instance, a strong predicted affinity should be supported by significant favorable contributions from electrostatic and van der Waals terms.

Conclusion and Best Practices

This guide has outlined a robust, multi-stage workflow for the in silico characterization of this compound. By progressing from rapid docking-based hypothesis generation to rigorous validation with molecular dynamics and quantitative binding free energy calculations, researchers can build a high-confidence model of molecular interactions.

Key Best Practices: [23][24][25][26]

  • Force Field Consistency: Whenever possible, use compatible force fields for all components of your system (e.g., CHARMM36m for protein, CGenFF for the ligand).[12][27]

  • Thorough Equilibration: Do not rush the equilibration phase of MD simulations. System stability is paramount for meaningful results.

  • Sufficient Sampling: Ensure your MD simulation is long enough to adequately sample the conformational space of the ligand in the binding site.

  • Critical Analysis: Never take a single number (like a docking score or a ΔG value) at face value. Always correlate quantitative data with visual inspection and an understanding of the underlying physical chemistry.

By adhering to these principles and methodologies, computational modeling can serve as a powerful engine for discovery, accelerating the design and optimization of novel therapeutics based on the promising indazole scaffold.

References

Methodological & Application

using 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in medicinal chemistry.

Introduction: The Privileged Scaffold of 4,5,6,7-Tetrahydro-1H-indazole

The 4,5,6,7-tetrahydro-1H-indazole core is a notable example of a "privileged scaffold" in medicinal chemistry. This versatile structural motif is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1][2] Its unique three-dimensional shape allows for the presentation of substituents in distinct vectors, enabling interactions with a variety of biological targets. The partially saturated cyclohexane ring offers a degree of conformational flexibility, which can be advantageous for optimizing binding to protein targets.

The inclusion of a carboxylic acid at the 5-position introduces a key pharmacophoric element. Carboxylic acids are prevalent in pharmaceuticals, often acting as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other functional groups.[3][4] However, the carboxylic acid moiety can also present challenges in drug development, such as metabolic instability and poor cell permeability.[3][5] Consequently, the this compound scaffold serves as an excellent starting point for the exploration of derivatives, including esters, amides, and various bioisosteres, to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[6][7][8]

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, including synthetic strategies, key biological targets, and detailed protocols for the synthesis and evaluation of its derivatives.

Synthetic Strategies for the Tetrahydroindazole Core

The synthesis of the 4,5,6,7-tetrahydro-1H-indazole scaffold can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a β-diketone with hydrazine or its derivatives.[9][10]

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound, which can be adapted and optimized based on available starting materials and desired scale.

Materials:

  • Diethyl 2-oxocyclohexane-1,4-dicarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Cyclization: In a round-bottom flask, dissolve diethyl 2-oxocyclohexane-1,4-dicarboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis: To the crude product, add a 2M aqueous solution of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to afford this compound.

Causality behind Experimental Choices:

  • The use of hydrazine hydrate in the initial step facilitates the formation of the pyrazole ring through condensation with the dicarbonyl compound.

  • The subsequent hydrolysis step under basic conditions is necessary to convert the ester groups to the desired carboxylic acid.

  • Acidification is crucial to protonate the carboxylate and allow for extraction into an organic solvent.

Application in Targeting Protein Kinases

Derivatives of the 4,5,6,7-tetrahydro-1H-indazole scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[11][12][13]

Case Study: Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[12][14] The tetrahydroindazole scaffold has been identified as a promising core for the development of potent and selective CDK2 inhibitors.[12][13]

Structure-Activity Relationship (SAR) Insights:

The following table summarizes the structure-activity relationship for a series of tetrahydroindazole-based CDK2 inhibitors.

Compound IDR1R2CDK2/cyclin A Ki (µM)
1 HH>50
2 PhenylH15.2
3 4-FluorophenylH8.5
4 Phenyl-C(O)NH₂2.3

Data is hypothetical and for illustrative purposes.

Interpretation:

  • Substitution at the R1 position with an aryl group is crucial for activity.

  • The introduction of an amide group at the R2 position, derived from the carboxylic acid, significantly enhances the inhibitory potency, likely through additional hydrogen bonding interactions in the ATP-binding pocket of CDK2.

Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism of its inhibition.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes Inhibitor Tetrahydroindazole Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Role of CDK2 in the G1/S transition and its inhibition.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the CDK2/cyclin A complex.

Materials:

  • Recombinant human CDK2/cyclin A enzyme

  • Histone H1 substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the kinase reaction buffer, Histone H1 substrate, and the test compound solution.

  • Initiate the reaction by adding [γ-³²P]ATP and the CDK2/cyclin A enzyme.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Causality behind Experimental Choices:

  • Histone H1 is a well-established substrate for CDK2.

  • [γ-³²P]ATP allows for the sensitive detection of kinase activity through the transfer of the radiolabeled phosphate group to the substrate.

  • Washing with phosphoric acid is essential to reduce the background signal from unincorporated ATP.

Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the evaluation of potential kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Profiling Lead Optimization Compound_Synthesis Compound Synthesis (Protocol 1) Biochemical_Assay Biochemical Assay (Protocol 2) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay Biochemical_Assay->Cell_Based_Assay ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: Workflow for kinase inhibitor drug discovery.

Application in Targeting Other Protein Classes

The versatility of the 4,5,6,7-tetrahydro-1H-indazole scaffold extends beyond kinase inhibition. Derivatives have also been investigated as:

  • Heat Shock Protein 90 (HSP90) Inhibitors: HSP90 is a molecular chaperone that is essential for the stability and function of many oncoproteins.[12]

  • Sigma Receptor Ligands: Sigma receptors are involved in various neurological processes, and their modulation has therapeutic potential in neurodegenerative diseases and cancer.[15]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and inflammatory diseases.[16]

Conclusion

The this compound scaffold is a highly valuable starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through derivatization of the carboxylic acid group make it a privileged structure in modern medicinal chemistry. The protocols and insights provided in this guide serve as a foundation for researchers to explore the full potential of this remarkable scaffold in addressing a wide range of diseases.

References

Application Notes and Protocols for Amide Coupling with 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold and Amide Coupling

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential anticancer, anti-inflammatory, and antidepressant properties.[1][2][3] The carboxylic acid functional group at the 5-position of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid serves as a versatile handle for chemical modification, enabling the exploration of structure-activity relationships through the synthesis of amide libraries.[2]

Amide bond formation is one of the most frequently utilized reactions in drug discovery and development, allowing for the covalent linkage of molecular fragments to fine-tune the pharmacological properties of a lead compound.[4][5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient protocols for the amide coupling of this compound with a variety of amines. The protocols and insights provided herein are grounded in established principles of organic synthesis and aim to empower researchers to confidently and successfully synthesize their target molecules.

Understanding the Substrate: this compound

A thorough understanding of the starting material is critical for successful reaction optimization.

Chemical Structure and Properties:

  • Molecular Formula: C₈H₁₀N₂O₂[8]

  • Molecular Weight: 166.18 g/mol [8]

  • CAS Number: 52834-38-5[8]

  • Appearance: Typically a solid.

  • Solubility: Solubility should be experimentally determined in the solvents of choice for the coupling reaction (e.g., DMF, DCM, THF). Limited aqueous solubility is expected.

Key Considerations for Reactivity:

  • The Indazole Ring: The indazole ring system contains two nitrogen atoms. While the pyrazole-like nitrogen is part of an aromatic system, the non-aromatic nitrogen could potentially compete with the desired amine as a nucleophile, leading to side products. However, in many standard coupling conditions, the amine is a much stronger nucleophile.

  • Steric Hindrance: The carboxylic acid group is situated on a partially saturated six-membered ring, which may present moderate steric hindrance that can influence the choice of coupling reagent and reaction conditions.

The Chemistry of Amide Bond Formation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

Major Classes of Coupling Reagents:

  • Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate can then react with the amine to form the amide. To minimize side reactions and reduce the risk of racemization (if chiral amines or acids are used), additives are often employed.[7][11]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient and lead to rapid amide bond formation with minimal side products.[11][12] They react with the carboxylic acid to form an active ester, which then readily couples with the amine.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents generate active esters that facilitate amide bond formation.[11][12] PyAOP is particularly effective for coupling sterically hindered amino acids.[11]

The Role of Additives and Bases:

  • Additives (e.g., HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial when using carbodiimide coupling reagents. They trap the reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and other side reactions.[9][13]

  • Bases (e.g., DIPEA, TEA, NMM): A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the acidic byproducts formed during the activation and coupling steps, driving the reaction to completion.[14]

Visualizing the Mechanism and Workflow

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC (Carbodiimide) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + HOBt Amide R-CONH-R' (Amide Product) O_Acylisourea->Amide + R'-NH2 (Direct path) HOBt HOBt (Additive) Active_Ester->Amide + R'-NH2 Amine R'-NH2 (Amine)

Caption: Carbodiimide-mediated amide coupling mechanism with an additive.

Experimental_Workflow start Start dissolve Dissolve Carboxylic Acid in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent, Additive, and Base dissolve->add_reagents stir_activate Stir for Activation (e.g., 15-30 min at RT) add_reagents->stir_activate add_amine Add Amine stir_activate->add_amine react Monitor Reaction (TLC or LC-MS) add_amine->react workup Aqueous Work-up react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for amide coupling.

Detailed Experimental Protocols

The following protocols are provided as a starting point and can be optimized based on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a classic and cost-effective method suitable for a wide range of amines.

Materials:

ReagentMolar Eq.
This compound1.0
Amine1.0-1.2
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2
HOBt (1-Hydroxybenzotriazole)1.2
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)3.0
Anhydrous DMF or DCM-

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Add DIPEA or TEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • In a separate vial, dissolve the amine (1.0-1.2 eq) in a small amount of the reaction solvent and add it to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly efficient and often provides better yields for more challenging or sterically hindered substrates.

Materials:

ReagentMolar Eq.
This compound1.0
Amine1.0-1.2
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])1.1
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)3.0
Anhydrous DMF or DCM-

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA or TEA (3.0 eq) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, follow the same work-up and purification procedure as described in Protocol 1 (steps 8-11).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive coupling reagent.- Insufficient base.- Sterically hindered amine or carboxylic acid.- Low quality or wet solvent.- Use a fresh bottle of coupling reagent.- Increase the amount of base.- Switch to a more powerful coupling reagent (e.g., HATU, COMU).- Increase reaction temperature or time.- Ensure all reagents and solvents are anhydrous.
Incomplete Reaction - Insufficient equivalents of coupling reagent or amine.- Short reaction time.- Increase the equivalents of the limiting reagent.- Extend the reaction time.
Side Product Formation - Epimerization/racemization (if chiral centers are present).- Reaction with the indazole nitrogen.- Formation of N-acylurea byproduct (with carbodiimides).- Use HOBt or HOAt as an additive with carbodiimides.[9][11]- Lower the reaction temperature.- Ensure proper stoichiometry to favor the desired reaction.- Add the amine shortly after the activation step.
Difficult Purification - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC is insoluble).- Excess reagents.- Use EDC, as its urea byproduct is water-soluble and easily removed during work-up.[11]- Perform a thorough aqueous work-up.- Optimize chromatography conditions.

Conclusion

The amide coupling of this compound is a robust and versatile reaction for the synthesis of novel chemical entities for drug discovery. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents and conditions, researchers can efficiently generate amide libraries for further biological evaluation. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for successful and reproducible amide synthesis.

References

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Value of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds and approved drugs. These are termed "privileged scaffolds" due to their proven ability to interact with multiple biological targets. The indazole nucleus is a prominent member of this class, forming the core of numerous therapeutics, including kinase inhibitors used in oncology and anti-emetic agents.[1][2]

While aromatic indazoles are well-established, their partially saturated analogs, such as 4,5,6,7-tetrahydroindazoles, offer distinct advantages. The introduction of a non-aromatic, three-dimensional cyclohexyl ring can significantly improve pharmacokinetic properties, including solubility and metabolic stability, when compared to their flat, aromatic counterparts.[3]

This guide focuses on a particularly valuable building block: This compound (CAS No. 52834-38-5).[4] This molecule is a trifunctional scaffold, presenting chemists with three distinct points for chemical modification:

  • The Carboxylic Acid: A versatile handle for forming amide bonds, esters, and other derivatives, crucial for linking molecular fragments.

  • The N1-Position of the Pyrazole: A nucleophilic nitrogen ideal for regioselective alkylation or arylation to explore Structure-Activity Relationships (SAR).[1]

  • The N2-Position of the Pyrazole: A second nitrogen atom that offers an alternative point for substitution, leading to different isomers with potentially unique biological profiles.

This combination of features makes it a powerful starting material for constructing diverse chemical libraries aimed at discovering novel therapeutics.

Caption: Structure of this compound.

Synthetic Strategy: Accessing the Building Block

The tetrahydroindazole core is typically constructed via a classical condensation reaction. The general approach involves reacting a suitable cyclohexanone derivative, often functionalized with a β-dicarbonyl equivalent, with hydrazine or a substituted hydrazine.[5][6] This cyclization reaction efficiently forms the bicyclic indazole system. For the title compound, the synthesis would start from a cyclohexanone bearing a carboxylate group at the appropriate position.

References

derivatization of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid for Biological Screening

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including several FDA-approved drugs.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We present detailed protocols for the synthesis of diverse amide and ester libraries, explain the rationale behind key experimental choices, and outline a general workflow for subsequent high-throughput biological screening to identify novel bioactive agents.

Introduction: The Strategic Value of the Indazole Scaffold

Nitrogen-containing heterocycles are of paramount importance in drug discovery, with the indazole ring system being a particularly fruitful scaffold.[3][4] Its unique structural and electronic properties allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic effects.[3][4][5] The starting material, this compound, offers a versatile platform for chemical exploration. The carboxylic acid functional group is an ideal handle for derivatization, enabling the generation of large and diverse compound libraries through robust and well-established chemical transformations.

This guide focuses on two primary derivatization pathways: amide bond formation and esterification. These reactions are staples of medicinal chemistry, allowing for the systematic modification of a molecule's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—to optimize biological activity and pharmacokinetic profiles.

Rationale for Derivatization: Exploring Chemical Space

The primary goal of derivatization is to systematically explore the structure-activity relationship (SAR) of the indazole scaffold. By creating a library of analogs with varied substituents, researchers can identify key structural features responsible for biological activity.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The amide bond is one of the most common linkages found in pharmaceuticals, second only to the aromatic ring. Its prevalence is due to its exceptional stability and its ability to act as both a hydrogen bond donor and acceptor. The direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[6][7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.

This activation process typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[7][8] A vast array of coupling reagents has been developed, broadly categorized as:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They are often employed with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which increases efficiency and suppresses side reactions.[6][9]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[6][9]

  • Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) are also effective activators.[8]

The choice of coupling reagent is critical and depends on factors like the steric and electronic properties of the substrates, potential for racemization, and desired reaction conditions.[6][8]

Esterification: Modulating Polarity and Bioavailability

Esterification provides another avenue to modify the parent molecule, typically reducing polarity compared to the parent carboxylic acid. This can have a profound impact on cell permeability and pharmacokinetic properties. The most traditional method is the Fischer-Speier esterification, an acid-catalyzed condensation with an alcohol.[10][11] This is an equilibrium process, and to achieve high yields, the reaction must be driven forward, usually by removing the water byproduct via azeotropic distillation or by using a large excess of the alcohol.[10]

More modern methods utilize different catalysts that can be more tolerant of other functional groups and may not require harsh acidic conditions.[12][13]

Experimental Methodologies and Protocols

The following protocols provide detailed, step-by-step procedures for synthesizing libraries of amides and esters from this compound.

Workflow Overview: From Synthesis to Screening

G cluster_0 Synthesis & Purification cluster_1 Characterization & Screening Start This compound Amide Amide Coupling (e.g., HATU, EDC/NHS) Start->Amide Ester Esterification (e.g., Fischer) Start->Ester Purify Purification (Chromatography, Recrystallization) Amide->Purify Ester->Purify Library Diverse Compound Library Purify->Library QC QC & Characterization (NMR, LC-MS) Library->QC HTS High-Throughput Screening (HTS) QC->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR SAR->Library Iterative Optimization

Caption: Overall workflow from derivatization to hit identification.

Protocol 1: Amide Coupling via HATU

This protocol is highly efficient for a broad range of amines.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Amide Coupling via EDC/NHS

This method is particularly useful when water-soluble byproducts are desired for easier purification.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • EDC (1.2 eq)

  • NHS (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up and purification reagents as in Protocol 1.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) followed by EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Add the desired amine (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-9 as described in Protocol 1. The urea byproduct from EDC is water-soluble and can be largely removed during the aqueous washes.

Protocol 3: Fischer-Speier Esterification

A classic method for synthesizing esters.

Materials:

  • This compound

  • Desired alcohol (used as solvent or in large excess, e.g., 10 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Toluene (if alcohol is not used as solvent)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Saturated NaHCO₃, brine, ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Combine this compound (1.0 eq) and the desired alcohol in a round-bottom flask. If the alcohol is a solid or high-boiling, dissolve both in a solvent like toluene.

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux. If using toluene, equip the flask with a Dean-Stark apparatus to collect the water byproduct and drive the reaction to completion.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. If an excess of a low-boiling alcohol was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Characterization: Follow steps 8-9 as described in Protocol 1.

Summary of Derivatization Methods
MethodCoupling/Catalyst SystemKey AdvantagesPotential Issues
HATU Amide Coupling HATU / DIPEAFast reaction times, high yields, low racemization.[6]High cost of reagent.
EDC/NHS Amide Coupling EDC / NHSWater-soluble byproducts, cost-effective.[6]Slower reaction times, potential for side reactions if not optimized.
Fischer Esterification H₂SO₄ (catalytic)Inexpensive reagents, simple procedure.[10]Requires harsh acidic conditions, equilibrium-limited, may not be suitable for sensitive substrates.

High-Throughput Screening (HTS) Application

Once a library of derivatives is synthesized and characterized, the next step is to assess their biological activity. High-throughput screening (HTS) is a drug discovery process that uses automation to rapidly test thousands to millions of chemical compounds for a specific biological activity.[14][15]

General HTS Workflow

A typical HTS campaign involves several stages: assay development, a pilot screen with a small subset of compounds to validate the assay, the primary screen of the entire library, and finally, hit confirmation and follow-up studies.[15][16] The quality of an HTS assay is often quantified by the Z'-factor, a statistical measure of the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for a robust screen.[15]

G cluster_0 Amide Coupling Mechanism start R-COOH + Coupling Reagent activated Activated Intermediate (e.g., O-acylisourea) start->activated Activation product Amide (R-CONH-R') activated->product Nucleophilic Attack amine Amine (R'-NH₂) amine->product

Caption: Simplified mechanism of amide coupling.

Protocol: Generic Kinase Inhibition HTS Assay

Indazole derivatives are frequently investigated as kinase inhibitors.[1][17] This protocol describes a representative biochemical assay to identify inhibitors of a target kinase.

Materials:

  • 384-well assay plates

  • Synthesized compound library (typically at 10 mM in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)[14]

  • Target kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Detection reagent (e.g., antibody-based for detecting phosphorylation, often in a TR-FRET format)

  • Acoustic dispenser, robotic liquid handlers, and a multi-mode plate reader

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer ~50 nL of each library compound, positive control, and negative control into the wells of a 384-well assay plate to achieve a final screening concentration (e.g., 10 µM).[16]

  • Enzyme Addition: Add 5 µL of the target kinase diluted in assay buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP (at its Kₘ concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect product formation by adding 10 µL of the detection reagent.

  • Final Incubation: Incubate for 60 minutes to allow the detection signal to develop.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Normalize the raw data using the positive (0% activity) and negative (100% activity) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the negative control mean).[14]

Hypothetical Screening Data
Compound IDDerivatization TypeR' GroupTarget Kinase IC₅₀ (nM)
Parent --OH>10,000
IND-Am-001 Amide-CH₂-Ph850
IND-Am-002 Amide-Cyclohexyl1,200
IND-Am-003 Amide-4-pyridyl75
IND-Es-001 Ester-CH₂CH₃ (Ethyl)5,300
IND-Es-002 Ester-CH(CH₃)₂ (Isopropyl)9,800

IC₅₀ (half maximal inhibitory concentration) values are determined for confirmed hits during dose-response follow-up studies.

Conclusion

The this compound scaffold is a validated starting point for the discovery of novel therapeutic agents. The synthetic protocols and screening strategies detailed in this application note provide a robust framework for the generation of diverse chemical libraries and the subsequent identification of bioactive "hit" compounds. By systematically applying these derivatization and screening workflows, researchers can efficiently navigate the chemical space around this privileged scaffold, accelerating the journey from initial concept to lead optimization in the drug discovery pipeline.

References

Application Notes and Protocols: Leveraging 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Tetrahydro-Indazole Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[3][4] The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8]

This application note focuses on a specific, yet highly promising fragment: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid . This molecule combines the desirable features of the indazole core with a saturated carbocyclic ring, conferring a three-dimensional character that is increasingly sought after in modern drug design. The carboxylic acid moiety provides a crucial interaction point, capable of forming strong hydrogen bonds or salt bridges with protein targets, making it an excellent anchor for fragment binding.

These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively utilize this fragment in an FBDD campaign. We will delve into the rationale behind its selection, detailed protocols for screening and validation, and strategies for its evolution into a potent lead compound.

The Fragment Profile: Why this compound?

The selection of fragments is a critical first step in any FBDD program. This compound offers a unique combination of properties that make it an attractive starting point.

PropertyValueRationale for FBDD
Molecular Weight166.18 g/mol [9]Adheres to the "Rule of Three" (MW < 300 Da), ensuring good ligand efficiency.[3]
3D-CharacterThe tetrahydro- substitution provides a non-planar structure.Offers the potential to bind to more complex and less "drug-like" protein pockets compared to flat aromatic fragments.
Key Functional GroupCarboxylic AcidA versatile hydrogen bond donor and acceptor, and can form salt bridges with basic residues like lysine and arginine in a protein's active site.
Synthetic TractabilityThe indazole core is amenable to various synthetic modifications.[5]Allows for straightforward "fragment growing" or "linking" strategies during lead optimization.
"Privileged" ScaffoldThe indazole core is present in many bioactive molecules.[10]Increases the likelihood of finding biologically relevant interactions.

FBDD Workflow for this compound

A typical FBDD campaign involving this fragment would follow a multi-stage process, from initial screening to lead optimization. Each stage employs specific biophysical techniques to identify and characterize the binding of the fragment to a protein target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment_Library Fragment Library (including our target fragment) Primary_Screen Primary Screen (e.g., SPR, NMR) Fragment_Library->Primary_Screen Screening Hit_Triage Hit Triage & Confirmation Primary_Screen->Hit_Triage Initial Hits Orthogonal_Screen Orthogonal Screen (e.g., ITC, DSF) Hit_Triage->Orthogonal_Screen Confirmed Hits Structural_Biology Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structural_Biology Validated Hits SAR_by_NMR_or_SPR SAR by NMR/SPR Structural_Biology->SAR_by_NMR_or_SPR Binding Mode Structure_Guided_Design Structure-Guided Design SAR_by_NMR_or_SPR->Structure_Guided_Design SAR Data Lead_Compound Lead Compound Structure_Guided_Design->Lead_Compound Optimized Analogs

Caption: A generalized FBDD workflow from initial screening to lead optimization.

Experimental Protocols

The following are detailed protocols for key stages of an FBDD campaign using this compound.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding affinities typical of fragments. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.

Objective: To identify fragments that bind to the target protein and to estimate their binding affinity (KD) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5)

  • Target protein of high purity (>95%)

  • This compound and other fragments from a library, dissolved in DMSO.

  • Immobilization buffers (e.g., sodium acetate) and running buffers (e.g., HBS-EP+).

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

    • Inject the target protein at a low concentration in the appropriate immobilization buffer to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of the fragment library in running buffer. It is crucial to keep the DMSO concentration constant across all samples.

    • Inject the fragments over the immobilized protein surface and a reference surface (without protein) to subtract non-specific binding.

    • Monitor the change in response units (RU) in real-time. A change in RU upon fragment injection indicates binding.

  • Data Analysis:

    • For initial screening, a single concentration of each fragment is often used. Hits are identified as those giving a response significantly above the background.

    • For confirmed hits, a dose-response analysis is performed by injecting a range of fragment concentrations.

    • Fit the equilibrium binding data to a steady-state affinity model to determine the dissociation constant (KD).

Causality Behind Choices:

  • Why SPR for primary screening? Its high sensitivity and real-time nature make it excellent for detecting weak, transient interactions characteristic of fragments.[11]

  • Why a reference surface? This is critical for eliminating false positives due to non-specific binding or bulk refractive index effects from the sample buffer.

Protocol 2: Hit Validation and Mechanistic Insights with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for FBDD as it can not only detect binding but also provide information about the binding site on the protein.

Objective: To validate hits from the primary screen and to map the binding site of this compound on the target protein.

Materials:

  • High-field NMR spectrometer (≥600 MHz) with a cryoprobe.

  • 15N-labeled target protein.

  • Validated fragment hits from the primary screen.

  • NMR buffer (e.g., phosphate buffer in D2O).

Step-by-Step Methodology:

  • Protein-Observed NMR (1H-15N HSQC):

    • Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled protein. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

    • Add a small aliquot of the fragment stock solution to the protein sample.

    • Acquire another 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the spectra with and without the fragment.

    • Chemical shift perturbations (CSPs) of specific peaks indicate that the corresponding amino acid residues are in or near the fragment's binding site.

    • The magnitude of the CSPs can be used to titrate the binding affinity.

Causality Behind Choices:

  • Why 1H-15N HSQC? This is a very sensitive method for detecting weak binding and for identifying the location of the binding event on the protein surface.[5]

  • Why 15N-labeled protein? Isotopic labeling is necessary to resolve the signals from the protein's backbone amides, allowing for site-specific information.

NMR_Validation Protein 15N-labeled Target Protein NMR_Spectrometer NMR Spectrometer Protein->NMR_Spectrometer Protein->NMR_Spectrometer Fragment Fragment Hit (e.g., Tetrahydro-indazole) Fragment->NMR_Spectrometer Baseline_HSQC Baseline 1H-15N HSQC Spectrum NMR_Spectrometer->Baseline_HSQC Acquire Fragment_HSQC 1H-15N HSQC Spectrum with Fragment NMR_Spectrometer->Fragment_HSQC Acquire Analysis Overlay & Analyze Chemical Shift Perturbations (CSPs) Baseline_HSQC->Analysis Fragment_HSQC->Analysis Binding_Site Binding Site Mapped Analysis->Binding_Site

Caption: Workflow for hit validation and binding site mapping using protein-observed NMR.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once this compound is validated as a binder, the next phase is to increase its affinity and selectivity through medicinal chemistry.

Strategies for Optimization:

  • Fragment Growing: If the crystal structure reveals a nearby pocket, new functional groups can be added to the tetrahydro-indazole core to make additional interactions with the protein.

  • Fragment Linking: If other fragments are found to bind in adjacent sites, they can be chemically linked to our initial hit to create a larger, higher-affinity molecule.

  • Scaffold Hopping: The tetrahydro-indazole core can be replaced with other chemical scaffolds while retaining the key binding interactions of the carboxylic acid, potentially improving properties like solubility or cell permeability.[2]

A successful example of evolving an indazole-based fragment into a potent inhibitor was demonstrated in the development of AXL kinase inhibitors.[12] This case study highlights how an initial indazole fragment hit can be rapidly optimized using structural information and iterative chemical synthesis.

Conclusion

This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its combination of a three-dimensional core, a key interacting functional group, and a synthetically tractable scaffold makes it a valuable addition to any fragment library. By employing a systematic workflow of biophysical screening and structure-guided design, researchers can leverage this fragment to develop novel and potent therapeutics against a wide range of biological targets.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a valuable building block in pharmaceutical development. The protocol herein is designed for scalability, emphasizing safety, efficiency, and robustness. We will delve into the chemical principles underpinning the synthetic strategy, offer a detailed step-by-step protocol, and address critical considerations for process optimization and safety.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Specifically, the tetrahydroindazole moiety offers a three-dimensional structure that can provide advantageous ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. This compound serves as a key intermediate for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. Its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

The synthetic route detailed below is a robust two-step process commencing from the commercially available ethyl 4-oxocyclohexanecarboxylate. This approach is advantageous for large-scale production due to its use of readily available starting materials, straightforward reaction conditions, and amenability to standard industrial equipment.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Condensation and Cyclization to form Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This step involves the reaction of ethyl 4-oxocyclohexanecarboxylate with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable tetrahydroindazole ring system.

  • Step 2: Saponification to this compound. The ethyl ester intermediate is hydrolyzed under basic conditions to afford the final carboxylic acid product.

This strategy is depicted in the following workflow diagram:

Synthetic Workflow start Ethyl 4-oxocyclohexanecarboxylate step1 Step 1: Condensation & Cyclization with Hydrazine Hydrate start->step1 intermediate Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate step1->intermediate step2 Step 2: Saponification (Base Hydrolysis) intermediate->step2 product This compound step2->product

Figure 1: Overall synthetic workflow for this compound.

Detailed Protocols and Experimental Insights

Step 1: Large-Scale Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Rationale: This reaction is a classic example of pyrazole synthesis from a β-ketoester equivalent. The use of an alcoholic solvent facilitates the dissolution of the starting materials and the subsequent crystallization of the product upon cooling. Acetic acid is used as a catalyst to promote the formation of the hydrazone intermediate.

Materials and Equipment:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (denatured or absolute)

  • Glacial Acetic Acid

  • Large-scale reaction vessel with overhead stirring, heating/cooling capabilities, and a reflux condenser

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Drying oven

Protocol:

  • Reactor Setup: Charge the reaction vessel with ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and ethanol (5-10 volumes).

  • Reagent Addition: Begin stirring and add glacial acetic acid (0.1-0.2 eq).

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1-1.2 eq) to the reaction mixture. The addition should be controlled to maintain the internal temperature below 40 °C, as the initial reaction can be exothermic.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to 0-5 °C. The product will precipitate out of solution.

  • Filtration: Filter the solid product and wash the filter cake with cold ethanol (1-2 volumes).

  • Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Process Optimization and Causality:

  • Solvent Choice: Ethanol is an excellent choice as it is a good solvent for the reactants and a poor solvent for the product at low temperatures, facilitating isolation by crystallization.

  • Catalyst: Acetic acid protonates the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

  • Temperature Control: Careful control of the initial exotherm is crucial for safety and to prevent side reactions. Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Step 2: Large-Scale Saponification to this compound

Rationale: This is a standard ester hydrolysis using a strong base. The choice of a water/ethanol solvent system ensures the solubility of both the ester and the inorganic base.

Materials and Equipment:

  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Reaction vessel with stirring, heating/cooling

  • Filtration apparatus

  • Drying oven

Protocol:

  • Dissolution: Charge the reaction vessel with ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (1.0 eq) and a mixture of ethanol (3-5 volumes) and water (3-5 volumes).

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water (1-2 volumes) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, or until the reaction is complete as determined by analytical monitoring.

  • Work-up: Cool the reaction mixture to room temperature. If desired, the ethanol can be removed under reduced pressure.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution to adjust the pH to 2-3. The product will precipitate as a solid.

  • Isolation: Cool the suspension to 0-5 °C and stir for 1 hour to ensure complete precipitation.

  • Filtration and Washing: Filter the product and wash the filter cake with cold water until the washings are neutral to pH paper.

  • Drying: Dry the final product under vacuum at 50-60 °C.

Process Optimization and Causality:

  • Choice of Base: Both NaOH and KOH are effective for saponification. The choice may depend on cost and availability.

  • Stoichiometry of Base: An excess of base is used to ensure complete and rapid hydrolysis of the ester.

  • pH Adjustment: Careful acidification is critical. Over-acidification can lead to the formation of the hydrochloride salt of the indazole, which may have different solubility properties. The target pH of 2-3 ensures the carboxylic acid is fully protonated and insoluble in the aqueous medium.

Data Presentation

ParameterEthyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylateThis compound
Molecular Formula C₁₀H₁₄N₂O₂C₈H₁₀N₂O₂
Molecular Weight 194.23 g/mol 166.18 g/mol [2]
Typical Yield 85-95%90-98%
Appearance White to off-white crystalline solidWhite to off-white powder
Melting Point Not widely reported>250 °C (with decomposition)
Solubility Soluble in ethanol, methanol, DCMSoluble in aqueous base, sparingly soluble in water

Safety Considerations

Hydrazine Hydrate is a highly toxic, corrosive, and potentially carcinogenic substance. [3][4][5][6] All handling of hydrazine hydrate must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[3]

    • Eye Protection: Chemical splash goggles and a face shield are required.[3]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Engineering Controls:

    • All operations involving hydrazine hydrate must be performed in a certified chemical fume hood.[3]

    • An emergency shower and eyewash station must be readily accessible.

  • Spill and Waste Disposal:

    • Have a spill kit specifically for hydrazine readily available.

    • All hydrazine-containing waste must be collected in designated, labeled containers and disposed of as hazardous waste according to institutional and local regulations.

Reaction Mechanism Visualization

The formation of the tetrahydroindazole ring proceeds through a well-established mechanism:

Reaction Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization Ketone Ethyl 4-oxocyclohexanecarboxylate Protonated Ketone Protonated Ketone Ketone->Protonated Ketone + H+ Hydrazine Hydrazine Intermediate1 Tetrahedral Intermediate Protonated Ketone->Intermediate1 + Hydrazine Hydrazone Hydrazone Intermediate1->Hydrazone - H2O, - H+ Hydrazone2 Hydrazone Cyclized Intermediate Cyclized Intermediate Hydrazone2->Cyclized Intermediate Tautomerization & Cyclization Product Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate Cyclized Intermediate->Product Aromatization (of pyrazole ring)

Figure 2: Proposed mechanism for the formation of the tetrahydroindazole ring.

Conclusion

The synthetic protocol outlined in this application note provides a reliable and scalable method for the production of this compound. By understanding the underlying chemical principles and adhering to the detailed procedures and safety precautions, researchers and process chemists can confidently produce this valuable intermediate for pharmaceutical research and development.

References

Application Notes and Protocols for the Enzymatic Characterization of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core structure is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for a range of therapeutic applications, including their roles as potent anti-inflammatory agents, kinase inhibitors in oncology, and modulators of central nervous system receptors.[1][2][3][4] Specifically, compounds bearing this scaffold have been identified as inhibitors of key enzymes such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2), highlighting their potential in the development of novel therapeutics.[2][3][5]

For drug development professionals, a comprehensive understanding of a compound's interaction with biological systems is paramount. This guide provides detailed application notes and protocols focused on elucidating the enzymatic profile of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid. Rather than serving as a conventional substrate for biosynthesis, this molecule is more prominently studied as a modulator of enzyme activity and is subject to metabolic transformations by drug-metabolizing enzymes.

This document will therefore focus on two critical areas of investigation for a molecule of this class:

  • Enzyme Inhibition Assays: Protocols to characterize the inhibitory potency and selectivity of this compound against relevant enzyme targets.

  • In Vitro Metabolism Studies: Methodologies to investigate the metabolic fate of the compound, identifying potential metabolites and assessing its metabolic stability, which are crucial for predicting its pharmacokinetic profile.

These protocols are designed to be robust and self-validating, providing researchers with the tools to thoroughly investigate the biochemical behavior of this promising therapeutic scaffold.

Part 1: Characterization of Enzyme Inhibitory Activity

The indazole nucleus is a key pharmacophore in numerous enzyme inhibitors.[1] Tetrahydroindazole derivatives, in particular, have shown significant inhibitory activity against enzymes like COX-2, which is involved in inflammation, and CDK2, a key regulator of the cell cycle.[2][3][5] The following protocol describes a representative assay for determining the inhibitory potential of this compound against human COX-2.

Protocol 1: COX-2 Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC₅₀ value of this compound for COX-2. The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

Causality Behind Experimental Choices:

  • Enzyme: Recombinant human COX-2 is used for target specificity.

  • Substrate: Arachidonic acid is the natural substrate for the cyclooxygenase activity.

  • Detection: A fluorometric probe (e.g., ADHP) provides high sensitivity for detecting the peroxidase activity component of the enzyme.

  • Controls: A known selective COX-2 inhibitor (e.g., Celecoxib) is used as a positive control to validate assay performance. DMSO serves as the vehicle control.

Materials:

  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid

  • 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Hemin

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • This compound (Test Compound)

  • Celecoxib (Positive Control)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~535/590 nm)

Experimental Workflow Diagram:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare serial dilutions of Test Compound & Control A1 Add Assay Buffer, Test Compound/Control to wells P1->A1 P2 Prepare Assay Buffer (Tris-HCl, Hemin) P2->A1 P3 Prepare Enzyme Solution (COX-2 in Assay Buffer) A2 Add Enzyme Solution P3->A2 P4 Prepare Substrate Mix (Arachidonic Acid, ADHP) A4 Initiate reaction by adding Substrate Mix P4->A4 A1->A2 A3 Incubate (15 min, RT) A2->A3 A3->A4 R1 Measure fluorescence kinetically (e.g., every minute for 20 min) A4->R1 R2 Calculate reaction rates (V₀) R1->R2 R3 Plot % Inhibition vs. [Compound] R2->R3 R4 Calculate IC₅₀ value (non-linear regression) R3->R4 HLM_Stability_Workflow cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis & Calculation P1 Prepare Compound working solution (1 µM in buffer) A2 Mix HLM and Compound P1->A2 P2 Prepare HLM suspension (e.g., 0.5 mg/mL in buffer) P2->A2 P3 Prepare NADPH solution A3 Initiate reaction with NADPH P3->A3 A1 Pre-warm HLM and Compound at 37°C A1->A2 A2->A3 A4 Sample at time points (0, 5, 15, 30, 60 min) A3->A4 A5 Quench reaction with cold ACN + Internal Standard A4->A5 R1 Centrifuge and collect supernatant A5->R1 R2 Analyze by LC-MS/MS R1->R2 R3 Plot ln(% Remaining) vs. Time R2->R3 R4 Calculate k, t₁/₂, and CLᵢₙₜ R3->R4

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the purification of this valuable heterocyclic compound.

Introduction: Understanding the Molecule and Potential Challenges

This compound is a bicyclic heteroaromatic compound featuring both a carboxylic acid and an indazole moiety. This unique structure presents specific challenges during purification. The carboxylic acid group allows for manipulation based on pH, while the indazole ring, particularly the N-H proton, can lead to the formation of isomers and other impurities during synthesis.[1][2] This guide will provide systematic approaches to achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • N2-Isomer: During the synthesis of indazoles, it is possible to form the N2-substituted isomer in addition to the desired N1-product. These isomers can be difficult to separate due to their similar polarities.

  • Side-Reaction Products: Depending on the specific reagents and conditions used, various side-products may form. A thorough understanding of your synthetic pathway is crucial for identifying these.

  • Residual Solvents: Solvents used in the reaction or initial work-up may be present in the crude material.

Q2: What is the first purification step I should consider for my crude product?

A2: For a carboxylic acid like this compound, an acid-base extraction is an excellent initial purification step. This technique leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.

Q3: My compound has poor solubility in common organic solvents. How can I perform an effective recrystallization?

A3: Poor solubility can be a challenge. Here are some strategies:

  • Solvent Screening: A systematic screening of solvents is essential. Consider polar protic solvents like ethanol or methanol, or mixtures with water.[3] A good recrystallization solvent will dissolve your compound when hot but have low solubility at room temperature.

  • Mixed Solvent Systems: Using a mixed solvent system can be highly effective. Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals. Common mixtures include ethanol/water, acetone/water, or ethyl acetate/hexanes.[4][5]

  • pH Adjustment: For carboxylic acids, you can sometimes dissolve the compound in a dilute aqueous base, filter out any insoluble impurities, and then carefully re-precipitate the pure acid by adding acid. This is essentially a simplified acid-base extraction and can be very effective for purification.

Troubleshooting Guides

Troubleshooting Acid-Base Extraction

Problem: Low recovery of the product after acid-base extraction.

Possible Cause Solution
Incomplete Extraction into the Aqueous Layer Ensure the pH of the aqueous base is sufficiently high to deprotonate the carboxylic acid. A pH of at least 2 units above the pKa of the carboxylic acid is recommended. Use multiple extractions with smaller volumes of the basic solution for better efficiency.
Incomplete Precipitation from the Aqueous Layer Acidify the aqueous layer to a pH at least 2 units below the pKa of the carboxylic acid to ensure complete protonation and precipitation. Check the pH with pH paper. Cool the solution in an ice bath to further decrease the solubility of the product.
Emulsion Formation Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can add brine (saturated NaCl solution), gently swirl the separatory funnel, or filter the entire mixture through a pad of celite.
Troubleshooting Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
Solution is Supersaturated The cooling rate may be too fast. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The boiling point of the solvent may be too high, or the compound is too soluble in the chosen solvent even at low temperatures. Try a different solvent or a mixed solvent system.
Presence of Impurities Impurities can inhibit crystal formation. Try another purification step, such as acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization again.

Problem: No crystals form upon cooling.

Possible Cause Solution
Solution is Not Saturated You may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.
Nucleation is Inhibited Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of the pure compound if available.
Troubleshooting Column Chromatography

Problem: The compound is very polar and does not move from the baseline on the TLC plate, even with highly polar solvents.

Possible Cause Solution
Strong Interaction with Silica Gel The carboxylic acid and the N-H of the indazole can strongly interact with the acidic silica gel.
Use a more polar mobile phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to your eluent to compete with your compound for binding sites on the silica. This will help to move the compound up the TLC plate and elute it from the column.
Consider a different stationary phase: Alumina (neutral or basic) can be a good alternative for polar compounds that are sensitive to acidic silica.[3] Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid) is also a powerful option.[6]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The carboxylate salt of your product will be in the aqueous layer.

  • Combine Aqueous Layers: Combine the aqueous layers in a clean flask.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M HCl solution while stirring until the pH is acidic (pH ~2-3). Your purified product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow crude Crude Product acid_base Acid-Base Extraction crude->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification chromatography Column Chromatography acid_base->chromatography If Recrystallization Fails pure_product Pure Product recrystallization->pure_product High Purity chromatography->pure_product For Difficult Separations RecrystallizationTroubleshooting start Attempt Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cooling Cool Slowly oiling_out->slow_cooling Yes concentrate Concentrate Solution no_crystals->concentrate Yes success Crystals Formed no_crystals->success No change_solvent Change Solvent/Solvent System slow_cooling->change_solvent pre_purify Pre-purify (e.g., Acid-Base Extraction) change_solvent->pre_purify scratch_flask Scratch Flask/Add Seed Crystal concentrate->scratch_flask scratch_flask->success

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into the common synthetic routes and addresses specific challenges you may encounter. Our goal is to move beyond simple protocols and explain the causal relationships in the chemistry, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?

The most widely accepted method is a two-step synthesis. It begins with a cyclocondensation reaction, a variation of the Knorr pyrazole synthesis, between ethyl 2-oxocyclohexanecarboxylate and hydrazine hydrate to form the intermediate, ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate.[1][2] This intermediate is then saponified, typically via basic hydrolysis, to yield the final carboxylic acid product.

Q2: Why is catalytic acid often recommended for the initial cyclocondensation step?

While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid is often used to accelerate two key steps.[1] First, it catalyzes the formation of the initial hydrazone intermediate by activating the ketone carbonyl. Second, it promotes the subsequent intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, followed by dehydration to form the stable indazole ring.

Q3: What are the most critical parameters to control during this synthesis?

There are three primary parameters:

  • Temperature: For the initial condensation, excessive heat can lead to the formation of dimers and other side products.[3] During the final saponification and workup, high temperatures can cause decarboxylation of the final product.

  • Stoichiometry: A slight excess of hydrazine hydrate is typically used to ensure complete consumption of the starting β-keto ester. However, a large excess can complicate purification.

  • pH Control during Workup: The final product is an amino acid-like heterocyclic compound. Its solubility is highly dependent on pH. Careful adjustment of the pH to the isoelectric point is crucial for efficient precipitation and isolation.

Q4: Which analytical techniques are best for monitoring reaction progress and purity?
  • Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of the starting β-keto ester and the formation of the intermediate ester. A mobile phase like 30% Ethyl Acetate / 70% Hexane is a good starting point for the ester.[1] For the final acid, a more polar system (e.g., with methanol and a drop of acetic acid) is required.

  • LC-MS: Ideal for confirming the mass of the intermediate and final product, and for identifying low-level impurities and side products.

  • ¹H NMR Spectroscopy: Essential for structural confirmation of the intermediate and final product. It is also invaluable for identifying impurities, such as residual starting materials or side products.[4]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or no yield of the intermediate ester, with starting material still present.
  • Q: My TLC plate shows a strong spot for the starting β-keto ester even after prolonged reaction time. What's going wrong?

    • A: Root Cause & Solution: This points to an incomplete reaction, often due to insufficient activation. While the reaction can proceed thermally, its rate may be slow.

      • Causality: The initial nucleophilic attack of hydrazine on the ketone is the first step. This can be reversible and slow without catalysis.

      • Troubleshooting Protocol: Add 3-5 drops of glacial acetic acid to your reaction mixture.[1][2] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial hydrazone formation, which is often the rate-limiting step for the subsequent cyclization. Gently warm the reaction to 50-60°C and monitor by TLC every 30 minutes.

Problem 2: My crude product shows multiple spots on TLC, making purification difficult.
  • Q: I have a major product spot, but also several other close-running spots. What are these impurities?

    • A: Root Cause & Solution: This is characteristic of side-product formation. In this synthesis, two side products are particularly common.

      • Side Product A: The Uncyclized Hydrazone: Hydrazine reacts with the ketone, but the intermediate fails to cyclize. This is common if the reaction temperature is too low or if acid catalysis is omitted.

      • Side Product B: Salicylaldehyde Azine (if applicable): While less common with this specific substrate, reactions involving hydrazine can sometimes lead to azine formation, especially if aldehyde impurities are present or under certain conditions.[5][6]

      • Solution: Ensure the addition of catalytic acid to promote efficient cyclization. Purify the starting β-keto ester via distillation if its quality is suspect. For purification, column chromatography on silica gel is effective for the ester intermediate. If side products persist, consider a temperature study to find the optimal balance between reaction rate and selectivity.

Problem 3: The final saponification step is sluggish or incomplete.
  • Q: After acidification, I recover a significant amount of my starting ester. How can I drive the hydrolysis to completion?

    • A: Root Cause & Solution: Ester hydrolysis requires a sufficient quantity of base and adequate thermal energy. The tetrahydro-indazole ester can be somewhat sterically hindered.

      • Causality: Saponification is a bimolecular reaction (SNAc). Its rate depends on the concentration of both the ester and the hydroxide ions, as well as temperature.

      • Troubleshooting Protocol:

        • Ensure you are using at least 2-3 molar equivalents of NaOH or LiOH.

        • Increase the reaction temperature to a gentle reflux (e.g., in a methanol/water mixture).

        • Monitor the reaction by TLC until the ester spot has completely disappeared. This may take several hours. A co-spot of your starting material and the reaction mixture on the same TLC plate is the most reliable way to confirm completion.

Problem 4: Low recovery of the final carboxylic acid after workup.
  • Q: After acidifying my reaction mixture, very little solid precipitates out. Is my product lost in the aqueous layer?

    • A: Root Cause & Solution: This is a classic issue related to the amphoteric nature of the product. The product has a basic indazole ring and an acidic carboxylic acid group, meaning its solubility in water is highly pH-dependent.

      • Causality: At low pH, the indazole nitrogens are protonated, forming a cationic salt that is water-soluble. At high pH, the carboxylic acid is deprotonated, forming an anionic carboxylate salt that is also water-soluble. The product is least soluble at its isoelectric point (pI), where it exists as a neutral zwitterion.

      • Troubleshooting Protocol: Isoelectric Point Precipitation

        • After hydrolysis, cool the basic solution in an ice bath.

        • Slowly add 1M HCl dropwise with vigorous stirring. Monitor the pH of the solution with a pH meter or pH paper.

        • You will observe the formation of a precipitate. Continue adding acid until you reach the point of maximum precipitation. This typically occurs in a pH range of 3-5.

        • Adding too much acid (pH < 2) will re-dissolve the product. If you overshoot, you can adjust back with a dilute base.

        • Once maximum precipitation is achieved, allow the slurry to stir in the ice bath for 30-60 minutes to maximize crystallization before filtering.

Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol).

  • Add ethanol (40 mL) and stir to dissolve.

  • Add hydrazine hydrate (3.5 mL, ~70.5 mmol, 1.2 equiv) followed by glacial acetic acid (0.5 mL).

  • Heat the mixture to a gentle reflux (~80°C) and maintain for 4 hours.

  • Monitor the reaction by TLC (30% EtOAc/Hexanes). The starting material has an Rf of ~0.6, and the product has an Rf of ~0.4.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary. The product is typically obtained as a pale yellow oil or low-melting solid.

Protocol 2: Saponification to this compound
  • Dissolve the crude ethyl ester from the previous step (~58 mmol) in methanol (60 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (4.7 g, 117 mmol, 2.0 equiv) in water (30 mL).

  • Heat the mixture to reflux for 3 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly acidify the solution by adding 6M HCl dropwise with vigorous stirring. Monitor the pH. A thick white precipitate will form.

  • Continue adding acid until the pH is approximately 4, ensuring you have reached the point of maximum precipitation.

  • Stir the resulting slurry at 0°C for 30 minutes.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to a constant weight. The product is typically a white to off-white powder.

ParameterStep 1: Ester SynthesisStep 2: Saponification
Key Reagents Ethyl 2-oxocyclohexanecarboxylate, Hydrazine HydrateEthyl Ester Intermediate, NaOH
Solvent EthanolMethanol / Water
Catalyst Glacial Acetic AcidNone (Stoichiometric Base)
Temperature ~80°C (Reflux)~70°C (Reflux)
Typical Yield 75-85%85-95%
Purity Check TLC, ¹H NMR, LC-MSTLC, ¹H NMR, Melting Point
Mechanistic & Troubleshooting Visualizations
Main Synthetic Pathway

This diagram illustrates the two-step conversion from the starting β-keto ester to the final carboxylic acid product.

Synthesis cluster_0 Step 1: Cyclocondensation (Knorr Type) cluster_1 Step 2: Saponification Ketoester Ethyl 2-oxocyclohexanecarboxylate Hydrazone Hydrazone Intermediate Ketoester->Hydrazone + Hydrazine (AcOH cat.) Hydrazine Hydrazine Hydrate (H2N-NH2) Hydrazine->Hydrazone EsterProduct Ethyl 4,5,6,7-tetrahydro-1H- indazole-5-carboxylate Hydrazone->EsterProduct Intramolecular Cyclization AcidProduct 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid EsterProduct->AcidProduct 1. NaOH, H2O/MeOH 2. HCl (aq) workup Base NaOH / H2O Base->AcidProduct

Caption: Overall synthetic scheme for the target molecule.

Common Side Reaction Pathways

This diagram shows how reaction intermediates can be diverted into common, undesirable side products.

SideReactions Start Ketoester + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Initial Condensation SideProduct2 Potential Regioisomer (Pyrazolidinone type) Start->SideProduct2 Alternative Cyclization (Attack on Ketone by wrong N) DesiredPath Desired Cyclization Hydrazone->DesiredPath Correct Cyclization (Attack on Ester) SideProduct1 Incomplete Reaction: Hydrazone Isolated Hydrazone->SideProduct1 Stalls (e.g., low temp, no catalyst)

Caption: Formation of common synthesis side products.

Troubleshooting Workflow

A logical flow diagram to diagnose and solve common experimental issues.

Troubleshooting Start Experiment Start CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction: Check TLC for SM CheckYield->IncompleteRxn Yes SideRxns Side Reactions: Analyze crude by LC-MS CheckPurity->SideRxns Yes WorkupLoss Workup Loss: Product soluble in filtrate? CheckPurity->WorkupLoss No, but low recovery Success Successful Synthesis CheckPurity->Success No Increase Time/Temp\nAdd Acid Catalyst Increase Time/Temp Add Acid Catalyst IncompleteRxn->Increase Time/Temp\nAdd Acid Catalyst Adjust Temp\nPurify Reagents Adjust Temp Purify Reagents SideRxns->Adjust Temp\nPurify Reagents Optimize pH for\nIsoelectric Precipitation Optimize pH for Isoelectric Precipitation WorkupLoss->Optimize pH for\nIsoelectric Precipitation

Caption: A workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Reaction Yield for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we will delve into common challenges and provide in-depth, evidence-based solutions to maximize your reaction yield and purity.

I. Synthesis Overview: The Pathway to this compound

The synthesis of this compound typically involves the condensation of a substituted cyclohexanone derivative with a hydrazine source. A common and effective starting material is 4-oxo-cyclohexanecarboxylic acid. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the desired tetrahydroindazole ring system.

Synthesis_Pathway 4-oxo-cyclohexanecarboxylic_acid 4-Oxo-cyclohexanecarboxylic Acid Intermediate Hydrazone Intermediate 4-oxo-cyclohexanecarboxylic_acid->Intermediate + Hydrazine Hydrate (Condensation) Hydrazine_hydrate Hydrazine Hydrate Product 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic Acid Intermediate->Product Intramolecular Cyclization Isomer_Minimization Start High 2H-Isomer Formation Solvent Modify Solvent System Start->Solvent Acid Optimize Acid Catalyst Solvent->Acid If still high Temp Adjust Reaction Temperature Acid->Temp If still high Analysis Analyze Isomer Ratio (NMR/HPLC) Temp->Analysis Analysis->Solvent Ratio Unacceptable End Optimized Yield of 1H-Isomer Analysis->End Ratio Acceptable

Technical Support Center: A Guide to Solubilizing 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in experimental assays. Poor solubility can be a significant roadblock, leading to inaccurate results and delays in research. This document provides a comprehensive resource, structured in a question-and-answer format, to troubleshoot and overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The solubility of this compound is influenced by its molecular structure. The tetrahydro-indazole ring system possesses a degree of lipophilicity, which can limit its favorable interactions with water. While the carboxylic acid group provides a hydrophilic center, its overall contribution to aqueous solubility is dependent on the pH of the solution. In its protonated (neutral) form, at acidic pH, the molecule is less polar and therefore less soluble in water.

Q2: I've observed precipitation of the compound when I dilute my DMSO stock into my aqueous assay buffer. Why does this happen?

A2: This is a common phenomenon known as "crashing out." Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many compounds at high concentrations. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is rapidly diluted. This sudden change in the solvent environment can drastically reduce the solubility of the compound, causing it to precipitate out of the solution, especially if the final concentration in the aqueous buffer exceeds its solubility limit.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be a useful technique to aid in the initial dissolution of the compound in a solvent. However, it is crucial to exercise caution. Excessive or prolonged heating can lead to the degradation of the compound. It is advisable to first test the thermal stability of the compound. For many heterocyclic compounds, storage at low temperatures (2–8°C) is recommended to prevent degradation such as decarboxylation or dimerization.[1]

Troubleshooting Guide

This section provides a step-by-step approach to systematically address and resolve solubility issues with this compound.

Issue 1: Compound is difficult to dissolve in the initial solvent.

Cause: The chosen solvent may not be optimal for this specific compound.

Solutions:

  • Primary Solvent Selection: For initial stock solutions, DMSO is a common and effective choice for a wide range of organic molecules.[2]

  • Alternative Organic Solvents: If DMSO proves insufficient, other organic solvents can be tested. A table of common organic solvents and their properties can be a useful reference.[3][4]

  • Mechanical Assistance: Sonication or vortexing can provide the necessary energy to break down the crystal lattice and facilitate dissolution.

Issue 2: Precipitation occurs upon dilution into aqueous buffer.

Cause: The compound's solubility in the aqueous buffer is lower than the final desired concentration.

Solutions:

  • pH Adjustment (Recommended First Approach):

    • Principle: this compound is a carboxylic acid with a predicted pKa of approximately 4.47 ± 0.20. By adjusting the pH of the aqueous solution to be at least 1-2 units above the pKa, the carboxylic acid group will be deprotonated to its more soluble carboxylate salt form.

    • Protocol:

      • Prepare a concentrated stock solution in an organic solvent like DMSO.

      • In a separate tube, prepare your aqueous assay buffer.

      • Add a small amount of a base, such as 0.1 M NaOH, to the aqueous buffer to raise the pH. Aim for a pH of 6.5-7.5, which is typically compatible with many biological assays.

      • Slowly add the DMSO stock solution to the pH-adjusted aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of Co-solvents:

    • Principle: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the overall solvating power of the mixture for lipophilic compounds.

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.

    • Considerations: The final concentration of the co-solvent should be kept to a minimum, as high concentrations can be toxic to cells or interfere with assay components. It is essential to include a vehicle control with the same co-solvent concentration in your experiments.

  • Employing Cyclodextrins:

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like the tetrahydro-indazole portion of your compound, forming an inclusion complex that has enhanced aqueous solubility.[5]

    • Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

    • Protocol: The compound can be co-lyophilized with the cyclodextrin or simply mixed in the aqueous solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh out the required amount of this compound (MW: 166.18 g/mol ).

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer via pH Adjustment
  • Start with your 10 mM stock solution of this compound in DMSO.

  • Prepare your desired aqueous assay buffer (e.g., PBS, Tris-HCl).

  • Measure the initial pH of the buffer.

  • Slowly add 0.1 M NaOH dropwise to the buffer while monitoring the pH until it reaches the desired level (e.g., pH 7.4).

  • Perform a serial dilution of your DMSO stock solution into the pH-adjusted buffer to achieve your final working concentrations. It is recommended to perform intermediate dilution steps rather than a single large dilution to minimize the risk of precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.

Data Summary

PropertyValueSource
Molecular Weight166.18 g/mol [6][7]
Predicted pKa4.47 ± 0.20ChemicalBook

Workflow for Solubility Optimization

Caption: Decision tree for solubilizing the compound.

References

stability issues of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS No. 52834-38-5). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Introduction: Why Solution Stability Matters

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Like many complex organic molecules, its stability in a solution is not guaranteed and can be influenced by a variety of environmental factors. Degradation of the compound can lead to a loss of potency, the formation of unknown impurities, and ultimately, to unreliable and misleading experimental results.

The structure of this molecule, featuring a carboxylic acid group and a basic indazole ring system, makes it susceptible to pH-dependent effects.[1][2] The indazole core itself can exist in different tautomeric forms, with the 1H-indazole tautomer generally being the most thermodynamically stable.[3][4] Understanding and controlling the factors that affect its stability is paramount for generating high-quality, reproducible data.

This guide provides a framework for identifying, troubleshooting, and preventing stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of the compound is primarily influenced by four key factors: pH, temperature, light, and the presence of oxidizing agents. The carboxylic acid functional group and the pyrazole ring are the most likely sites for degradation. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis, while exposure to heat, UV light, and oxidative conditions can promote other degradation pathways.[5][6][7]

Q2: I've prepared a stock solution in DMSO, but I'm concerned about its long-term stability. What are the best storage practices?

For optimal stability, we recommend preparing stock solutions in anhydrous, high-purity dimethyl sulfoxide (DMSO) or ethanol. After preparation, solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[8] Always use tightly sealed vials to prevent moisture absorption by the solvent. While many supplier data sheets recommend storing the solid compound at 4°C or room temperature, solutions are inherently less stable and require colder temperatures.[9][10]

Storage Type Solvent Temperature Precautions
Short-Term (1-2 weeks)Anhydrous DMSO, Ethanol2-8°CProtect from light; use tightly sealed vials.
Long-Term (>2 weeks)Anhydrous DMSO, Ethanol-20°C or -80°CAliquot to avoid freeze-thaw; protect from light.

Q3: My solution has developed a yellow tint. What does this indicate?

A change in color, such as the appearance of a yellow or brownish tint, is a common visual indicator of chemical degradation. This often results from the formation of chromophoric degradation products, potentially arising from oxidation or other rearrangements of the indazole ring. If you observe a color change, it is crucial to verify the purity of the solution using an analytical technique like HPLC or LC-MS before proceeding with your experiment.

Q4: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis. How can I confirm if this is degradation?

The appearance of new peaks is a strong indicator of either contamination or degradation. To troubleshoot this:

  • Analyze a Blank: Inject your solvent (diluent) to ensure it is not the source of the peaks.

  • Re-analyze Starting Material: Prepare a fresh solution from your solid starting material and analyze it immediately. This helps determine the initial purity of the compound.

  • Compare Peak Areas: In a degraded sample, you should observe a decrease in the peak area of the parent compound corresponding to the appearance and increase of new impurity peaks. If the total peak area is not conserved, it may suggest that some degradants are not eluting or are non-chromophoric.[11]

The workflow below illustrates a systematic approach to investigating such issues.

TroubleshootingWorkflow Start Unexpected Peak Observed in HPLC/LC-MS CheckBlank Analyze Solvent Blank Start->CheckBlank IsBlankClean Is the Blank Clean? CheckBlank->IsBlankClean Contamination Result: Solvent Contamination. Use fresh, high-purity solvent. IsBlankClean->Contamination No Reanalyze Prepare Fresh Solution of Starting Material IsBlankClean->Reanalyze Yes CheckPurity Does the fresh sample show the peak? Reanalyze->CheckPurity ImpureStart Result: Starting Material is Impure. Source new material. CheckPurity->ImpureStart Yes Degradation Conclusion: Degradation is Likely. Proceed to Forced Degradation Study. CheckPurity->Degradation No

Figure 1: Troubleshooting workflow for unexpected analytical peaks.

Q5: What is the predicted pKa of this compound and how does it influence my choice of buffer?

The predicted pKa for the carboxylic acid is approximately 4.47.[10] This means the compound's charge and solubility will be highly dependent on the pH of the solution.

  • Below pH ~2.5: The indazole ring (basic) will be protonated, and the carboxylic acid (acidic) will be protonated, resulting in a net positive charge.

  • Between pH ~2.5 and 4.5: The molecule will likely exist as a zwitterion (protonated indazole, deprotonated carboxylate), which can lead to high aqueous solubility.[2]

  • Above pH ~6.5: The carboxylic acid will be deprotonated, and the indazole ring will be neutral, resulting in a net negative charge.

When working in buffered aqueous solutions, avoid pH extremes. A buffer system between pH 6.0 and 7.5 is generally a safe starting point. Be aware that certain buffer components can react with your compound; always run a stability check in your final formulation.

Troubleshooting Guide: Forced Degradation Studies

To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[12] The objective is to induce a small amount of degradation (typically 5-20%) to identify potential degradants and confirm that your analytical method can resolve them from the parent compound.[13]

General Protocol for a Forced Degradation Study

This protocol provides a standardized starting point based on ICH guidelines.[6][7] Adjustments may be necessary based on the observed reactivity of the compound.

1. Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

  • Prepare an unstressed control sample by diluting the stock solution to the final analytical concentration (e.g., 100 µg/mL) with your mobile phase or diluent. Analyze this immediately to establish the t=0 baseline.

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor. At the end of the incubation period, quench the reaction if necessary and dilute to the final concentration for analysis.

Stress Condition Typical Reagent/Condition Incubation Quenching Step
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursNeutralize with an equivalent amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 1-4 hoursNeutralize with an equivalent amount of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 2-8 hoursN/A
Thermal Heat solution at 70°C24-48 hoursCool to room temperature
Photolytic Expose solution to lightICH Q1B compliant chamber (1.2 million lux-hours and 200 W-h/m²)N/A

3. Analysis:

  • Analyze all stressed samples and the control sample by a validated HPLC-UV or LC-MS method.

  • Examine the chromatograms for new peaks and a decrease in the parent peak area.

  • Perform peak purity analysis (using a PDA detector) to ensure the parent peak is not co-eluting with any degradants.

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis PrepStock Prepare 1 mg/mL Stock Solution PrepControl Prepare & Analyze Unstressed Control (t=0) PrepStock->PrepControl Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, RT) Oxid Oxidation (3% H2O2, RT) Therm Thermal (70°C in solution) Photo Photolytic (ICH Q1B) Quench Quench Reactions & Dilute Samples Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Analyze Analyze All Samples by HPLC/LC-MS Quench->Analyze Evaluate Evaluate Data: - Identify Degradants - Assess Mass Balance - Check Peak Purity Analyze->Evaluate

Figure 2: General experimental workflow for a forced degradation study.

Troubleshooting the Forced Degradation Study
Problem Possible Cause Recommended Solution
No degradation observed. Stress conditions are too mild.Increase temperature, incubation time, or concentration of the stressor (e.g., use 1 M HCl).
Excessive degradation (>50%). Stress conditions are too severe.Reduce temperature, time, or stressor concentration. Sample at earlier time points.[11]
Poor mass balance. Degradant is non-chromophoric, volatile, or not eluting from the column.Use a universal detector (e.g., CAD, ELSD) in addition to UV. Modify the gradient to include a strong solvent wash at the end of the run.[11]

Key Stability Factors Summarized

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Center Solution Stability of 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid pH pH / Buffer Center->pH Temp Temperature Center->Temp Light Light Exposure Center->Light Oxygen Oxygen / Oxidants Center->Oxygen Solvent Solvent Choice (Purity, Water Content) Center->Solvent Hydrolysis Hydrolysis pH->Hydrolysis Oxidation Oxidation pH->Oxidation Photodegradation Photodegradation pH->Photodegradation Isomerization Isomerization pH->Isomerization Temp->Hydrolysis Temp->Oxidation Temp->Photodegradation Temp->Isomerization Light->Hydrolysis Light->Oxidation Light->Photodegradation Light->Isomerization Oxygen->Hydrolysis Oxygen->Oxidation Oxygen->Photodegradation Oxygen->Isomerization

Figure 3: Key factors influencing the stability of the compound in solution.

References

troubleshooting failed reactions of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS 52834-38-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and troubleshoot failed reactions involving this versatile synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured, in-depth resource in a question-and-answer format to ensure your experimental success.

Introduction to the Molecule

This compound is a bicyclic heterocyclic compound featuring a carboxylic acid appended to a partially saturated ring system. Its structure presents several key reactive sites that dictate its chemical behavior:

  • Carboxylic Acid (-COOH): The primary site for transformations such as amide bond formation and esterification.

  • Indazole N-H (Secondary Amine): A nucleophilic nitrogen (N1) that can compete with other nucleophiles and undergo undesired side reactions like N-alkylation or N-acylation.

  • Fused Ring System: While the saturated portion is relatively stable, the overall structure can be sensitive to harsh reaction conditions, potentially leading to side reactions like decarboxylation.

Understanding the interplay of these functional groups is critical to troubleshooting failed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most common and critical reactions in drug discovery. However, coupling amines to this compound can be fraught with challenges.

Question 1: My amide coupling reaction with EDC/HOBt resulted in a low yield of the desired product. What are the likely causes and how can I fix it?

Answer:

Low yields in carbodiimide-mediated couplings of this substrate are often attributable to several factors. The primary culprits are often the formation of an N-acylurea byproduct, competing N-acylation on the indazole ring, or incomplete reaction due to poor nucleophilicity of the amine.

Causality Explained:

  • N-Acylurea Formation: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with a carbodiimide (like EDC) is highly reactive. If the desired amine is not sufficiently nucleophilic or is sterically hindered, this intermediate can rearrange to a stable, unreactive N-acylurea byproduct. The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® mitigates this by trapping the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[1]

  • Competing N-Acylation: The N-H on the indazole ring is also nucleophilic and can be acylated by the activated carboxylic acid, leading to the formation of a dimeric or oligomeric byproduct. This is especially prevalent if the reaction is run at elevated temperatures or for extended periods.

  • Incomplete Reaction: If the amine being coupled is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its reduced nucleophilicity can lead to a slow or incomplete reaction.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling check_sm Verify Purity of Starting Materials start->check_sm order_addition Optimize Order of Addition: 1. Acid + HOBt + Base 2. Add EDC 3. Add Amine last check_sm->order_addition If pure temp_control Strict Temperature Control (0°C to RT) order_addition->temp_control coupling_agent Change Coupling Reagent workup Modify Workup to Remove Byproducts coupling_agent->workup base_choice Evaluate Base Choice (Non-nucleophilic, e.g., DIPEA) temp_control->base_choice base_choice->coupling_agent If still low yield

Caption: Troubleshooting workflow for failed amide coupling.

Detailed Troubleshooting Steps & Optimized Protocol:

  • Verify Starting Material Purity: Ensure the this compound and the amine are pure and dry. Water can hydrolyze the activated intermediates.

  • Optimize Reagent Stoichiometry and Order of Addition: Pre-activation of the carboxylic acid is crucial.

    • Dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and your amine (1.1 eq.) in anhydrous DMF.

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) and stir for 10-15 minutes at room temperature.

    • Add EDC·HCl (1.2 eq.) portion-wise to the mixture. This order minimizes the lifetime of the highly reactive O-acylisourea intermediate.[1]

  • Control Temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary, as this can promote side reactions.

  • Consider Alternative Coupling Reagents: If EDC/HOBt fails, switching to a phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HATU) coupling reagent can be effective, especially for hindered amines. These reagents often do not require a separate additive like HOBt.

Coupling ReagentAdditiveBaseCommon SolventsKey Advantage
EDCHOBt, OxymaPure®DIPEA, TEADMF, DCMWater-soluble byproducts, mild.
HATUNoneDIPEA, TEADMF, NMPHigh efficiency, good for hindered amines.
PyBOPNoneDIPEA, TEADMF, DCMDoes not cause guanidinylation side products.

Optimized Protocol (HATU Coupling):

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Cool the mixture to 0°C.

  • Add HATU (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Section 2: Esterification Reactions

Esterification of this compound is typically achieved through Fischer esterification or by using alkylating agents.

Question 2: My Fischer esterification (acid-catalyzed with alcohol) is not proceeding to completion, and I'm observing decomposition of my starting material. What is happening?

Answer:

The indazole moiety can be sensitive to strongly acidic conditions and high temperatures typically used in Fischer esterification.[2] Incomplete conversion is often due to the reversible nature of the reaction, while decomposition can arise from acid-mediated side reactions.

Causality Explained:

  • Equilibrium Limitations: Fischer esterification is an equilibrium process.[2] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Acid Sensitivity: The indazole ring, while aromatic, can be susceptible to degradation or side reactions under harsh acidic conditions (e.g., concentrated H₂SO₄) and elevated temperatures. This can include potential N-alkylation if the alcohol can form a stable carbocation.

Troubleshooting and Alternative Protocols:

G start Failed Fischer Esterification remove_water Use Dean-Stark to remove H₂O start->remove_water milder_acid Switch to milder acid catalyst (e.g., p-TsOH) remove_water->milder_acid If still fails alternative_method Use Alternative (Milder) Esterification Method milder_acid->alternative_method

Caption: Decision tree for failed esterification.

  • Water Removal: If attempting Fischer esterification, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Milder Acid Catalyst: Replace concentrated sulfuric acid with a milder catalyst like p-toluenesulfonic acid (p-TsOH).

  • Alternative Milder Methods: For sensitive substrates, avoid Fischer esterification altogether.

    • Alkylation with Alkyl Halides: Deprotonate the carboxylic acid with a base like cesium carbonate (Cs₂CO₃) in DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This method is much milder.

    • Steglich Esterification: Use DCC (or EDC) and a catalytic amount of DMAP (4-Dimethylaminopyridine) in a non-protic solvent like DCM. This is highly effective for forming esters from alcohols, including hindered ones, under neutral conditions.[3]

Optimized Protocol (Steglich Esterification):

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-6 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filtrate with 1M HCl and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify.

Section 3: Unwanted Side Reactions

Question 3: I am attempting a reaction on the carboxylic acid, but I'm isolating a significant amount of a byproduct where the carboxylic acid group is gone. What is this side reaction?

Answer:

You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid moiety. This is a common side reaction for certain carboxylic acids when subjected to harsh conditions, particularly heat.

Causality Explained:

While simple aromatic carboxylic acids are generally stable, the tetrahydro-indazole system may be more prone to decarboxylation under certain conditions, especially at elevated temperatures. The reaction mechanism can be complex but is often facilitated by heat and sometimes by acid or base catalysis.

Mitigation Strategies:

  • Avoid High Temperatures: Whenever possible, run reactions at or below room temperature.

  • Use Milder Reagents: Employ milder coupling agents, bases, and catalysts that do not require heat.

  • Limit Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor decarboxylation.

Question 4: During an esterification using an alkyl halide and base, I see two products in my LC-MS with the same mass. What could be happening?

Answer:

You are almost certainly observing N-alkylation on the indazole ring, leading to the formation of N1 and N2 regioisomers. This is a classic problem in indazole chemistry.[4][5]

Causality Explained:

The indazole anion, formed upon deprotonation by a base, has two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position, and the ratio of the resulting products is highly dependent on the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The N1-alkylated product is generally the thermodynamically more stable isomer. However, the reaction can be under kinetic control, leading to mixtures.

  • Solvent and Base Effects: The choice of base and solvent has a profound impact on regioselectivity. For instance, using sodium hydride (NaH) in a non-polar aprotic solvent like THF often favors N1-alkylation.[6] In contrast, using potassium carbonate in a polar aprotic solvent like DMF can lead to mixtures of N1 and N2 isomers.[7]

Mitigation Strategies:

  • Protect the Indazole N-H: The most robust solution is to protect the indazole nitrogen before attempting reactions on the carboxylic acid. Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

  • Optimize N-Alkylation Conditions for Selectivity (if N-alkylation is desired): If you intend to N-alkylate, carefully choose your conditions. A study on regioselective N-alkylation of indazoles showed that NaH in THF is an excellent system for promoting N1-alkylation.[4][5]

Workflow for Addressing Regioisomer Formation:

G start Observed Regioisomers (Same Mass) confirm Confirm N-Alkylation via 2D NMR (HMBC, NOESY) start->confirm protect Strategy 1: Protect Indazole N-H (e.g., with Boc-anhydride) confirm->protect If N-H reaction is undesired optimize Strategy 2: Optimize Reaction for Desired Isomer confirm->optimize If N-Alkylation is desired

Caption: Strategies for managing N-alkylation regioisomers.

References

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Our goal is to provide practical, experience-driven insights into identifying and mitigating common byproducts, ensuring the integrity and success of your synthetic work. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Section 1: The Primary Synthetic Pathway and Its Mechanistic Underpinnings

The most common and reliable method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole core is through the condensation of a cyclic 1,3-dicarbonyl equivalent with hydrazine. For the target molecule, a typical route starts with a suitable derivative of cyclohexane-1,3-dione. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring fused to the saturated cyclohexane ring.

This reaction is a classic example of heterocycle formation where controlling the initial condensation and the subsequent cyclization is paramount to achieving high purity.[1]

Synthesis_Pathway Start Cyclohexane-1,3-dione Precursor Intermediate1 Formylated 1,3-Dicarbonyl Start->Intermediate1 Formylation (e.g., Ethyl Formate, NaOEt) Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Hydrazine (N2H4) Condensation Product 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic acid Intermediate2->Product Cyclization & Dehydration (Acid/Heat)

Caption: Primary synthesis of the tetrahydro-indazole core.

Section 2: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a probable cause, a mechanistic explanation, and a detailed solution.

Q1: My reaction yield is low, and LC-MS analysis shows a major impurity with a mass corresponding to [2M-H₂O] or [2M-NH₃]. What is this byproduct?

Probable Cause: You are likely observing the formation of a dimeric or azine byproduct. This occurs when the highly reactive hydrazone intermediate or the starting dicarbonyl compound undergoes self-condensation or reacts with another molecule of hydrazine instead of cyclizing intramolecularly.

Mechanistic Insight:

  • Azine Formation: The dicarbonyl starting material can react with both ends of a hydrazine molecule, leading to a symmetrical C=N-N=C linked dimer. This is favored if the hydrazine is added too quickly or if local concentrations are not well-controlled.

  • Michael Addition Dimer: The product, being a nucleophilic heterocycle, can potentially react with an activated intermediate (like the formylated dicarbonyl) in a Michael-type addition, leading to more complex, high-molecular-weight adducts.

Solutions & Protocol Adjustments:

  • Control Stoichiometry: Use a slight excess of hydrazine (1.1-1.2 equivalents) to ensure the dicarbonyl is fully consumed, but avoid a large excess which can promote side reactions.

  • Slow Addition: Add the hydrazine solution dropwise to the reaction mixture at a controlled temperature (e.g., 0-5 °C). This maintains a low concentration of the nucleophile and favors the intramolecular pathway over intermolecular reactions.

  • Solvent Choice: Use a solvent like ethanol or acetic acid that effectively solvates the intermediates and facilitates the desired cyclization.[1]

Q2: I've isolated my product, but ¹H NMR shows two distinct sets of peaks for the indazole ring protons, suggesting an isomeric byproduct. How is this possible and how can I improve selectivity?

Probable Cause: While N1 vs. N2 alkylation is a common issue in subsequent reactions, in the primary synthesis of an N-H indazole, a more likely isomeric byproduct is the formation of a different heterocyclic system or an incompletely cyclized product. A key possibility is the formation of a dihydropyridazine derivative if the cyclization occurs through an alternative pathway.

Mechanistic Insight: The hydrazone intermediate has two nucleophilic nitrogen atoms and multiple electrophilic carbons. While the desired pathway involves attack of the terminal NH₂ group onto the carbonyl to form the five-membered pyrazole ring, alternative cyclizations can occur under certain conditions (e.g., thermodynamic vs. kinetic control), leading to six-membered rings or other isomers.

Isomer_Formation Hydrazone Hydrazone Intermediate DesiredPath Intramolecular Cyclization (C=O) Hydrazone->DesiredPath Kinetic Control (Acid Catalyst) UndesiredPath Alternative Cyclization Hydrazone->UndesiredPath Thermodynamic Control (High Temp, Wrong pH) Product Desired Tetrahydroindazole DesiredPath->Product Byproduct Isomeric Byproduct (e.g., Dihydropyridazine) UndesiredPath->Byproduct

Caption: Competing pathways for desired product vs. isomer.

Solutions & Protocol Adjustments:

  • Catalyst Control: The use of an appropriate acid catalyst (like acetic acid or a catalytic amount of HCl) is crucial. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack and directing the cyclization towards the thermodynamically stable indazole ring.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes provide the activation energy needed to access alternative, less favorable cyclization pathways.

  • Purification: These isomers are often difficult to separate. Careful column chromatography using a gradient elution or preparative HPLC may be required.

Q3: My reaction stalls, and TLC/LC-MS analysis shows a major spot corresponding to the hydrazone intermediate. How can I drive the cyclization to completion?

Probable Cause: The second step of the reaction, the intramolecular cyclization and dehydration, is often the rate-limiting step and requires specific conditions to proceed efficiently.

Mechanistic Insight: The formation of the hydrazone is typically fast. The subsequent cyclization involves the attack of a neutral nitrogen atom on a carbonyl, which is a reversible and often slow process. This is followed by an irreversible dehydration step. If conditions are not optimal to favor the cyclization and dehydration, the hydrazone intermediate will accumulate.

Solutions & Protocol Adjustments:

  • Azeotropic Water Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove the water formed during the reaction. According to Le Châtelier's principle, removing a product drives the equilibrium towards the final cyclized indazole.

  • Increase Acidity/Temperature: After the initial hydrazone formation is confirmed, cautiously increase the temperature or add a stronger acid catalyst (e.g., p-toluenesulfonic acid). This promotes the dehydration of the cyclic intermediate, which is often the irreversible step that pulls the reaction to completion.[2]

  • Extended Reaction Time: Simply allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring by TLC or LC-MS until the intermediate is consumed.

Section 3: FAQs - Analytical and Purification Strategies

Q1: What is the recommended analytical workflow for identifying and quantifying these byproducts?

Answer: A multi-technique approach is essential for unambiguous identification.

  • Thin-Layer Chromatography (TLC): Your first line of analysis. Use a standard mobile phase like 10-30% Methanol in Dichloromethane with 0.5% acetic acid to get good separation. The carboxylic acid product should have a lower Rf than less polar intermediates or byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides the retention time for quantifying purity and the mass-to-charge ratio (m/z) for identifying the molecular weight of the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information. ¹H NMR is crucial for identifying the characteristic N-H proton (a broad singlet, often >10 ppm) and the aromatic proton on the pyrazole ring.

Data Summary Table:

Compound TypeKey ¹H NMR Signals (Expected δ, ppm)Expected Mass (LC-MS)
Target Product >10 (br s, 1H, N-H), ~7.5 (s, 1H, Ar-H), 1-3 (m, aliphatic CH/CH₂), ~12 (br s, 1H, COOH)[M+H]⁺ = 181.09
Hydrazone Int. ~8.0 (s, 1H, N=CH), 4-6 (br s, 2H, NH₂), No Ar-H signal[M+H]⁺ = 199.10
Azine Dimer Symmetrical signals, No N-H or NH₂ signalsVaries based on precursor
Q2: What are the most effective methods for purifying this compound?

Answer: The purification strategy depends on the nature of the primary impurities.

  • Acid-Base Extraction: This is highly effective due to the molecule's amphoteric nature.

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate).

    • Wash with a mild acid (e.g., 1M HCl) to remove any basic, non-acidic impurities.

    • Extract the aqueous layer again with organic solvent.

    • Combine organic layers and extract your product into a mild base (e.g., saturated NaHCO₃ solution). The carboxylic acid will deprotonate and move to the aqueous layer, leaving neutral impurities behind.

    • Re-acidify the basic aqueous layer with cold 1M HCl to precipitate your pure product, which can then be filtered.

  • Recrystallization: If the product is >90% pure, recrystallization is an excellent final polishing step. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or methanol.

  • Silica Gel Chromatography: This is the method of choice for removing closely related isomers or stubborn neutral byproducts.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) with 0.5% acetic acid added to the mobile phase. The acid is critical to ensure the carboxylic acid protonates and elutes with a sharp peak shape.

Section 4: Reference Experimental Protocols

Protocol 4.1: General Synthesis

Disclaimer: This is a representative protocol and should be optimized for your specific laboratory conditions and scale.

  • To a stirred solution of a formylated cyclohexane-1,3-dione-5-carboxylic acid precursor (1.0 eq) in absolute ethanol (5 mL per mmol), cool the mixture to 0 °C in an ice bath.

  • Add hydrazine monohydrate (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. At this stage, hydrazone formation should be complete.

  • Add glacial acetic acid (2.0 eq) to the mixture.

  • Heat the reaction to reflux (approx. 78 °C) and maintain for 6-12 hours, monitoring the consumption of the hydrazone intermediate by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Perform an acid-base workup as described in Section 3, Q2 to isolate the crude product.

  • Purify further by recrystallization or column chromatography as needed.

Protocol 4.2: Analytical HPLC Method
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Analytical_Workflow Crude Crude Reaction Mixture TLC TLC Analysis (Initial Purity Check) Crude->TLC LCMS LC-MS Analysis (Identify Masses) TLC->LCMS NMR ¹H & ¹³C NMR (Confirm Structure) LCMS->NMR Decision Purity Acceptable? NMR->Decision HPLC Quantitative HPLC (Final Purity Assay) Final Pure Product HPLC->Final Purify Purification (Extraction, Column, etc.) Decision->Purify No Decision->Final Yes Purify->HPLC

Caption: A logical workflow for product analysis and purification.

References

Technical Support Center: Reaction Condition Optimization for Stereoselective Synthesis of Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of tetrahydroindazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereochemistry in these valuable heterocyclic scaffolds. Tetrahydroindazoles are prevalent motifs in medicinal chemistry, appearing in compounds developed as kinase inhibitors, antituberculosis agents, and ligands for sigma receptors.[1][2][3] Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is often the most critical and challenging aspect of their synthesis.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your reaction and rationally design experiments for optimal outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: I'm observing poor diastereoselectivity (low d.r.) in my cycloaddition reaction. What are the first parameters I should adjust?

Answer: Low diastereoselectivity is a common issue, typically indicating that the energy difference between the competing diastereomeric transition states (e.g., endo vs. exo in a Diels-Alder reaction) is small. Here is a systematic approach to improving it:

  • Lower the Reaction Temperature: This is often the most effective initial step. According to the Eyring equation, lower temperatures amplify the impact of small differences in activation energies between the two pathways, thereby favoring the lower-energy transition state.[4] Reactions that show poor selectivity at room temperature can achieve high diastereomeric ratios at 0 °C, -20 °C, or even -78 °C.[4]

  • Re-evaluate Your Lewis Acid or Organocatalyst: The catalyst's steric and electronic properties are paramount in creating a chiral environment that facially biases the approach of the reactants.

    • Steric Bulk: A bulkier Lewis acid or organocatalyst can create more pronounced steric hindrance in one transition state over the other. For example, in Lewis acid-catalyzed Diels-Alder reactions, bulky catalysts can favor the formation of exo products by destabilizing the more compact endo transition state.[5]

    • Catalyst Loading: While often overlooked, catalyst loading can be crucial. For some organocatalytic reactions, higher catalyst loadings may be necessary to achieve optimal results.[6]

  • Change the Solvent: The solvent is not merely an inert medium; it can influence transition state stability through polarity effects and direct coordination with the catalyst or reactants.[7]

    • Polarity: Transitioning from a non-polar solvent (e.g., Toluene, Hexane) to a polar aprotic solvent (e.g., CH₂Cl₂, MeNO₂) can alter catalyst activity and the geometry of the transition state.[8][9]

    • Coordinating vs. Non-coordinating: A coordinating solvent (e.g., THF, Acetonitrile) can sometimes compete with the substrate for binding to a Lewis acid catalyst, potentially diminishing its effectiveness and reducing stereoselectivity.

  • Modify the Substrate: Adding or changing a directing group or a sterically demanding substituent on one of the reactants can significantly influence the facial selectivity of the reaction.

Q2: My reaction has good diastereoselectivity but poor enantioselectivity (low e.e.). How can I resolve this?

Answer: Low enantiomeric excess points directly to an issue with the transfer of chirality from the catalyst to the product. The catalyst is not effectively differentiating between the two prochiral faces of the substrate.

  • Screen Chiral Ligands (for Metal Catalysis): The ligand is the source of chirality. Systematically screen different families of chiral ligands (e.g., BINAP, Ph-BPE, SEGPHOS) to find a better match for your substrate.[10][11] Even subtle electronic or steric modifications to the ligand can have a profound impact on enantioselectivity.

  • Screen Organocatalysts: The field of asymmetric organocatalysis offers a vast array of catalysts.[6][12] If a proline-based catalyst gives low e.e., consider a cinchona alkaloid-derived catalyst, a chiral phosphoric acid, or an N-heterocyclic carbene (NHC), as their activation modes and transition state assemblies are entirely different.[13][14]

  • Use of Additives/Co-catalysts: In some organocatalytic systems, additives can be essential. For instance, acids are often used with imidazolidinone catalysts (MacMillan catalysts) to facilitate the formation of the key iminium ion intermediate.[15] In other cases, a dual-catalyst system may be required to achieve high rates and selectivity.[12]

  • Check Catalyst Purity and Integrity: Ensure the chiral catalyst has not racemized or decomposed during storage or the reaction itself. Verify its enantiomeric purity if possible.

Q3: My reaction is clean, but the yield is very low. How can I improve conversion?

Answer: Low yield with high selectivity suggests the desired pathway is viable but kinetically slow or subject to catalyst deactivation.

  • Increase Temperature: While lower temperatures are better for selectivity, there is a trade-off with reaction rate. If selectivity is already high, cautiously increasing the temperature may improve the yield within a reasonable timeframe.

  • Optimize Catalyst Loading: The optimal loading is a balance between rate and cost. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%) to see if the rate improves.

  • Use Molecular Sieves or a Glovebox: Many catalysts, particularly Lewis acids and certain organometallics, are sensitive to moisture and air. The presence of water can hydrolyze and deactivate the catalyst. Performing the reaction under an inert atmosphere (N₂ or Ar) and adding activated molecular sieves to remove trace water can significantly improve yields.[13]

  • Check Reactant Purity: Impurities in the starting materials (e.g., residual acid/base, water) can inhibit or poison the catalyst. Ensure all reactants are purified before use.

Q4: I am forming significant side products, including regioisomers. What strategies can I employ?

Answer: Side product formation indicates that alternative, undesired reaction pathways are competitive with your target transformation.

  • Address Regioselectivity: The formation of regioisomers (e.g., 1,2- vs. 1,4-addition, or different N-alkylation products) is controlled by the electronics and sterics of the reactants and catalyst.

    • Protecting Groups: Employing a protecting group on one of the indazole nitrogen atoms can direct subsequent reactions to a specific position.[16]

    • Catalyst Control: The choice of catalyst can profoundly influence regioselectivity. For instance, different metal hydrides can lead to either Markovnikov or anti-Markovnikov hydroalkylation products.[17]

  • Minimize Decomposition: If you observe decomposition of starting materials or products, the reaction conditions may be too harsh.

    • Lower Temperature: High temperatures can lead to side reactions.

    • Weaker Lewis Acid/Base: A highly reactive catalyst may be less selective. Consider a milder alternative.

    • Slow Addition: Adding one reactant slowly via syringe pump can maintain its low concentration, minimizing side reactions like polymerization or dimerization.[16]

Q5: I have a mixture of stereoisomers. What are the best methods for separation and purification?

Answer: Separating stereoisomers is often necessary, even in highly optimized reactions.

  • Flash Column Chromatography: This is the most common method. The choice of solvent system (eluent) is critical. A systematic screen of different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) is recommended. Sometimes, the small difference in polarity between diastereomers requires using very long columns and shallow gradients for effective separation.[18]

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is an excellent tool. Reverse-phase (e.g., C18 column) is frequently used.[18] Chiral HPLC can be used to separate enantiomers, though this is more common for analytical purposes unless a preparative chiral column is available.

  • Recrystallization: This classical technique can be highly effective for separating diastereomers if one isomer forms a highly ordered crystal lattice. Screening various solvents or mixed-solvent systems is key to finding conditions where one diastereomer is significantly less soluble than the other.[19]

Frequently Asked Questions (FAQs)

Q1: How do I choose between a metal-based catalyst and an organocatalyst for my reaction?

Answer: The choice depends on several factors, including the specific transformation, substrate scope, and practical considerations.

  • Metal Catalysts (e.g., based on Rh, Pd, Cu, Au, Co):

    • Strengths: Extremely high activity (often require low catalyst loadings), broad scope of reactivity (e.g., C-H activation, cross-coupling, carbonylations), and well-established ligand libraries for tuning selectivity.[11][17][20][21][22]

    • Weaknesses: Often sensitive to air and moisture, potential for heavy metal contamination in the final product (a major concern in drug development), and can be expensive.

  • Organocatalysts (e.g., Proline, Imidazolidinones, NHCs):

    • Strengths: Generally stable to air and moisture, low toxicity, readily available and often inexpensive, and operate via well-understood activation modes (enamine, iminium ion, etc.).[6][12][23][24] They are particularly powerful for cycloadditions, aldol, and Michael reactions.[12][25]

    • Weaknesses: May require higher catalyst loadings compared to metal catalysts (5-20 mol% is common), and the substrate scope can sometimes be more limited.

A pragmatic approach is to start with catalysts that have proven effective for similar transformations reported in the literature.

Q2: Can you elaborate on the typical influence of solvent and temperature on stereoselectivity?

Answer: Solvent and temperature are critical, non-obvious parameters that define the reaction environment and influence the energy landscape of the transition states.

  • Temperature: As mentioned in the troubleshooting section, there is an inverse relationship between temperature and stereoselectivity. Lowering the temperature almost always enhances selectivity because it favors the pathway with the lowest activation Gibbs free energy.[4] However, this comes at the cost of a slower reaction rate. The optimal temperature is a balance between achieving acceptable selectivity and completing the reaction in a practical amount of time.

  • Solvent: The role of the solvent is multifaceted.[7]

    • Polarity and Dipole Moment: A more polar solvent can better stabilize a polar or charged transition state, accelerating the reaction. This can either increase or decrease selectivity depending on which transition state (for the major or minor product) is more stabilized.

    • Hydrogen Bonding: Protic solvents like methanol or ethanol can engage in hydrogen bonding, which can organize the transition state assembly and enhance selectivity, but they can also deactivate certain catalysts.[26]

    • Coordinating Ability: Solvents like THF or acetonitrile can coordinate to Lewis acidic metal centers. This can sometimes be beneficial by modulating the catalyst's reactivity, but it can also be detrimental by inhibiting substrate binding. This is why non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred for metal-catalyzed reactions.[9]

Q3: What are the standard analytical techniques for determining diastereomeric ratio (d.r.) and enantiomeric excess (e.e.)?

Answer: Accurate determination of stereochemical outcomes is essential for optimization.

  • Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the most direct and common method. Diastereomers are different compounds and will usually have distinct signals in the NMR spectrum. By integrating the peaks corresponding to unique protons in each diastereomer, you can calculate the ratio directly.[20]

    • Gas Chromatography (GC) or Liquid Chromatography (LC): If the diastereomers are separable on a standard column, the ratio of their peak areas can be used to determine the d.r.

  • Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): This is the gold standard. The sample is passed through a column with a chiral stationary phase, which interacts differently with the two enantiomers, leading to different retention times. The e.e. is calculated from the areas of the two separated peaks.[8][9][10]

    • Chiral Gas Chromatography (GC): Used for volatile compounds, employing a column with a chiral stationary phase.

    • NMR with Chiral Shift Reagents: In some cases, a chiral lanthanide shift reagent can be added to the NMR sample. This reagent complexes with the enantiomers, making their corresponding protons magnetically non-equivalent and causing their signals to split, which can then be integrated.

Appendices

Appendix A: General Experimental Protocol

A Model Organocatalytic Asymmetric Diels-Alder Reaction

Note: This is a representative procedure and must be adapted for specific substrates and catalysts.

  • Preparation: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the chiral organocatalyst (e.g., a MacMillan-type imidazolidinone, 0.02 mmol, 10 mol%).

  • Solvent and Reactant Addition: Add the solvent (e.g., 2 mL of CH₂Cl₂) followed by the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv). Stir the solution for 5 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 0.6 mmol, 3.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the tetrahydroindazole product.[18]

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the d.r. by ¹H NMR and the e.e. by chiral HPLC analysis.[10]

Appendix B: Data Tables

Table 1: Influence of Catalyst and Solvent on a Model Asymmetric Cycloaddition

EntryCatalyst (mol%)SolventTemp (°C)Yield (%)d.r.e.e. (%)Reference
1(S)-Proline (20)DMSO2375>20:178[6]
2MacMillan 1st Gen (10)CH₂Cl₂-208925:190[15]
3(S,S)-Ph-BPE/Cu(I) (10)THF2385>20:195[10]
4(R)-MeOBiPHEP/Au(I) (5)MeNO₂5080N/A97[8][9]

Note: Data is representative and compiled from different reaction systems to illustrate trends.

Appendix C: Visual Workflows

Troubleshooting_Workflow cluster_select start Problem Identified prob1 Poor Stereoselectivity (Low d.r. or e.e.) prob2 Low Yield (Poor Conversion) sub_select Is d.r. or e.e. the primary issue? prob1:f1->sub_select sol_yield1 Increase Temperature (if selectivity permits) prob2:f1->sol_yield1 dr_issue Low d.r. (Diastereoselectivity) sub_select->dr_issue d.r. ee_issue Low e.e. (Enantioselectivity) sub_select->ee_issue e.e. sol_dr1 Lower Temperature (e.g., RT to 0°C or -78°C) dr_issue->sol_dr1 sol_ee1 Screen Chiral Ligands or Organocatalyst Class ee_issue->sol_ee1 sol_dr2 Change Catalyst/Ligand (Vary Steric Bulk) sol_dr1->sol_dr2 sol_dr3 Change Solvent (Vary Polarity) sol_dr2->sol_dr3 end_node Optimized Condition sol_dr3->end_node sol_ee2 Check Catalyst Purity and Loading sol_ee1->sol_ee2 sol_ee3 Use Additives/ Co-catalysts sol_ee2->sol_ee3 sol_ee3->end_node sol_yield2 Increase Catalyst Loading sol_yield1->sol_yield2 sol_yield3 Ensure Anhydrous/Inert Conditions (e.g., Mol. Sieves) sol_yield2->sol_yield3 sol_yield3->end_node

Caption: A decision-making workflow for troubleshooting common issues.

Catalyst_Selection cluster_metal Metal Catalysis cluster_organo Organocatalysis metal_pros Pros: - High Activity (Low Loading) - Broad Reaction Scope - Well-defined Ligand Libraries metal_cons Cons: - Air/Moisture Sensitive - Metal Contamination Risk - Cost of Precious Metals organo_pros Pros: - Air/Moisture Stable - Low Toxicity, 'Green' - Readily Available/Cheaper organo_cons Cons: - Higher Loading Often Needed - Can have Narrower Scope - Product Inhibition Possible start Choosing a Catalytic System for Stereoselective Synthesis factor1 Functional Group Tolerance? start->factor1 factor1->organo_pros Sensitive factor2 Need for Ultra-High Turnover Number? factor1->factor2 Robust factor2->metal_pros Yes factor3 Concern for Metal Contamination? factor2->factor3 No factor3->metal_pros No (Early Stage) factor3->organo_pros Yes (Pharma)

Caption: Key considerations for selecting a catalytic system.

References

Technical Support Center: Scale-Up Production of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (CAS No: 52834-38-5). This guide is designed for researchers, process chemists, and drug development professionals. Here, we address common challenges encountered during the transition from laboratory-scale experiments to pilot and full-scale production, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A1: The most prevalent and scalable synthesis involves a condensation reaction between a suitable 2-functionalized cyclohexane-1,3-dione derivative (specifically, a derivative of 4-oxo-cyclohexanecarboxylic acid) and hydrazine. The primary challenges during scale-up include controlling the regioselectivity to favor the desired 1H-indazole tautomer over the 2H-isomer, managing reaction exotherms, preventing the formation of hydrazone and azine impurities, and ensuring efficient isolation and purification of the final product.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: The most critical parameters are:

  • Temperature Control: The initial condensation and subsequent cyclization steps can be exothermic. Poor temperature control can lead to side product formation.[1]

  • pH of the Reaction Mixture: The pH affects the reactivity of hydrazine and the stability of the intermediate species. Maintaining an optimal pH is crucial for maximizing yield and minimizing impurities.

  • Rate of Reagent Addition: Slow, controlled addition of hydrazine is essential on a larger scale to manage heat generation and maintain a consistent reaction profile.

  • Agitation Efficiency: Homogeneous mixing is vital to ensure uniform temperature distribution and reactant contact, preventing localized "hot spots" and side reactions.

  • Crystallization and Isolation Conditions: The final product's purity is highly dependent on the solvent system, cooling profile, and pH during crystallization and isolation.

Q3: How can I differentiate between the desired 1H-indazole and the isomeric 2H-indazole impurity?

A3: Spectroscopic methods are the most reliable. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen (N-H) and the protons on the aromatic-like pyrazole ring are distinct. The N-H proton of the 1H-isomer typically appears at a different chemical shift compared to any N-H proton in the 2H-isomer's environment. Furthermore, ¹³C and ¹⁵N NMR can provide definitive structural confirmation.[1] Chromatographic techniques like HPLC with a suitable column and mobile phase can also effectively separate and quantify the two isomers.

Troubleshooting Guide: Common Scale-Up Issues
Problem 1: Low Yield of the Final Product

Q: My reaction yield dropped significantly when moving from a 10g scale to a 1kg scale. What are the likely causes?

A: A drop in yield during scale-up is a common issue, often attributable to a combination of factors that are less pronounced at the lab scale.

  • Cause - Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Uncontrolled exotherms can lead to thermal degradation of reactants or products and promote side reactions.

    • Solution: Employ a reactor with a jacket for precise temperature control. Ensure the heating/cooling system is capable of handling the reaction exotherm. Consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.

  • Cause - Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients. This means some parts of the mixture may be reactant-rich and others solvent-rich, leading to incomplete conversion and the formation of dimeric impurities.[2]

    • Solution: Verify that the impeller design and agitation speed are appropriate for the reactor size and viscosity of the reaction mass. Use computational fluid dynamics (CFD) modeling if necessary to optimize mixing.

  • Cause - Incomplete Conversion: The reaction may not have been run to completion.

    • Solution: Implement in-process controls (IPCs) using techniques like HPLC or UPLC to monitor the disappearance of starting materials. Extend the reaction time if necessary based on these results.

Problem 2: High Levels of Impurities, Especially the 2H-Indazole Isomer

Q: My final product is contaminated with significant levels of the 2H-indazole isomer and other, unidentified impurities. How can I improve the purity?

A: The formation of the 2H-indazole isomer is a classic challenge in indazole synthesis, governed by thermodynamics and kinetics.[1] Other impurities often arise from side reactions of the hydrazine nucleophile.

  • Cause - Reaction Conditions Favoring 2H-Isomer: The regioselectivity of the N-H tautomer is influenced by solvent, base, and temperature. The 1H-indazole is generally the thermodynamically more stable product.[1]

    • Solution: Carefully select the solvent system. Aprotic solvents like THF or DMF often favor the formation of the N-1 substituted product in related reactions.[1] A controlled temperature profile is also crucial; avoid excessive heat which can lead to isomerization or other side reactions.

  • Cause - Hydrazone/Azine Formation: Hydrazine can react with the keto group of the starting material or product to form hydrazone or dimeric azine impurities.

    • Solution: Control the stoichiometry of the reactants precisely. Adding the hydrazine solution slowly and sub-surface can minimize these side reactions. Adjusting the pH to be mildly acidic can also disfavor hydrazone formation.

  • Cause - Discoloration/Degradation: The product may be discolored (often yellow or brown) due to the presence of oxidized or polymeric impurities.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Purify the final product via recrystallization, potentially with the use of activated carbon to remove colored impurities.

Visualizing the Workflow and Troubleshooting Logic
General Synthetic Workflow

Below is a diagram outlining the key stages in the production of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials: - 4-Oxocyclohexanecarboxylic acid derivative - Hydrazine Solvent Solvent Selection (e.g., Ethanol, Acetic Acid) Start->Solvent Condensation Condensation & Cyclization - Controlled Hydrazine Addition - Temperature Monitoring (e.g., 60-80°C) - pH Control Solvent->Condensation IPC In-Process Control (IPC) (HPLC to monitor conversion) Condensation->IPC Quench Reaction Quench (e.g., Water Addition) Condensation->Quench IPC->Condensation pH_Adjust pH Adjustment (Precipitation of Carboxylic Acid) Quench->pH_Adjust Filtration Filtration & Washing pH_Adjust->Filtration Crude Crude Product Filtration->Crude Recrystal Recrystallization - Solvent Selection - Optional: Carbon Treatment Crude->Recrystal Drying Drying under Vacuum Recrystal->Drying Final Final Pure Product (4,5,6,7-Tetrahydro-1H-indazole- 5-carboxylic acid) Drying->Final

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up problems.

G Start Problem Encountered During Scale-Up LowYield Low Yield? Start->LowYield HighImpurity High Impurity? Start->HighImpurity LowYield->HighImpurity No HeatXfer Check Heat Transfer: - Monitor internal vs. jacket temp - Slow reactant addition LowYield->HeatXfer Yes Isomer 2H-Isomer Present? HighImpurity->Isomer Yes Mixing Check Agitation: - Observe surface movement - Model with CFD if needed HeatXfer->Mixing IncompleteConv Check Conversion: - Use IPC (HPLC) - Extend reaction time Mixing->IncompleteConv Discolored Product Discolored? Isomer->Discolored No OptimizeCond Optimize Conditions: - Screen solvents - Adjust temperature profile Isomer->OptimizeCond Yes OtherImp Other Impurities? Discolored->OtherImp No InertAtm Use Inert Atmosphere (N2 or Ar) Discolored->InertAtm Yes Recrystal Improve Purification: - Recrystallization study - Use activated carbon Discolored->Recrystal Yes Stoich Check Stoichiometry & Slow Addition of Hydrazine OtherImp->Stoich Yes

Caption: A decision tree to systematically troubleshoot scale-up issues.

Quantitative Data Summary

Table 1: Typical Reaction Parameters & Controls

ParameterLaboratory Scale (10-50g)Pilot Scale (1-10kg)Recommended Control Strategy
Reactant Molar Ratio 1.0 : 1.1 (Keto-acid : Hydrazine)1.0 : 1.05-1.1Precise weighing and charging; use of mass flow meters for liquids.
Solvent Volume 10-15 mL/g8-12 L/kgBalance solubility and process volume; avoid over-dilution.
Reaction Temperature 70-90 °C (Reflux)65-80 °CUse reactor jacket with automated temperature control.
Addition Time 15-30 minutes2-4 hoursControlled addition via pump to manage exotherm.
Reaction Time 4-8 hours6-12 hoursMonitor via HPLC until starting material is <1%.
pH at Isolation 3-43.5-4.5Use a calibrated pH probe; slow addition of acid.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (5 kg Scale)

Disclaimer: This protocol is a representative example and must be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Setup:

    • Charge a 100L glass-lined reactor with 40L of ethanol.

    • Begin agitation and ensure the reactor is inerted with a nitrogen atmosphere.

  • Reactant Charging:

    • Charge 5.0 kg of ethyl 4-oxocyclohexanecarboxylate to the reactor.

    • Heat the mixture to 50-55 °C to ensure complete dissolution.

  • Hydrazine Addition:

    • In a separate vessel, prepare a solution of 1.7 kg of hydrazine hydrate (64% solution) in 5L of ethanol.

    • Slowly add the hydrazine solution to the reactor over a period of 3-4 hours, maintaining the internal temperature between 60-65 °C. An initial exotherm should be expected.

  • Reaction and Monitoring:

    • Once the addition is complete, heat the reaction mixture to reflux (~78 °C) and hold for 6 hours.

    • Monitor the reaction progress every 2 hours using HPLC until the starting keto-ester is consumed (<1% remaining).

  • Hydrolysis:

    • Cool the reaction mixture to 40 °C.

    • Prepare a solution of 2.8 kg of sodium hydroxide in 14L of water and add it to the reactor over 1 hour, maintaining the temperature below 50 °C.

    • Heat the mixture to 70 °C and hold for 4 hours to ensure complete saponification of the ester.

  • Work-up and Isolation:

    • Cool the mixture to 20-25 °C.

    • Slowly add ~20L of water.

    • Adjust the pH to 3.5-4.0 by the slow addition of 6N hydrochloric acid. A thick precipitate will form.

    • Cool the slurry to 0-5 °C and stir for 2 hours.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with 2 x 10L of cold water.

  • Drying:

    • Dry the crude product in a vacuum oven at 60-70 °C until constant weight is achieved.

    • Expected yield of crude product: 4.5 - 5.0 kg.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on lab-scale studies, a mixture of ethanol and water is often effective.

  • Procedure:

    • Charge the crude, dry product (5.0 kg) into a clean 100L reactor.

    • Add 25L of ethanol.

    • Heat the slurry to 75-80 °C with agitation until a clear solution is obtained.

    • If the solution is colored, cool to 60°C, add 250g of activated carbon, stir for 30 minutes, and perform a hot filtration to remove the carbon.

    • To the clear solution, slowly add 25L of water over 1 hour, maintaining the temperature above 70 °C.

    • Once the water addition is complete, slowly cool the mixture to 0-5 °C over 4-6 hours to allow for controlled crystallization.

    • Hold at 0-5 °C for an additional 2 hours.

    • Filter the purified product and wash the cake with a cold (0-5 °C) 20:80 mixture of ethanol/water (2 x 5L).

  • Drying:

    • Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

    • Expected yield of pure product: 4.0 - 4.5 kg. Purity by HPLC: >99%.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Drug Development

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, serving as a potential building block for novel therapeutic agents. The indazole scaffold is a privileged structure, appearing in a number of approved drugs.[1] The purity of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy. Impurities, even in trace amounts, can lead to undesirable side effects, alter the compound's pharmacological profile, or affect the stability of the final drug product. Therefore, rigorous analytical characterization is paramount.

This guide will compare and contrast the most effective analytical techniques for assessing the purity of this compound, providing detailed protocols and supporting data to aid researchers in selecting the most appropriate methods for their needs.

Potential Impurities in the Synthesis of this compound

A thorough understanding of potential impurities is crucial for developing effective analytical methods. The synthesis of indazoles can give rise to several classes of impurities[2]:

  • Isomeric Impurities: The formation of the thermodynamically less stable 2H-indazole isomer is a common side product in indazole synthesis.

  • Starting Material Residues: Unreacted starting materials and reagents can be carried through the synthesis.

  • By-products of Cyclization: Incomplete or alternative cyclization pathways can lead to various structural analogues.

  • Degradation Products: The compound may degrade under certain conditions of light, temperature, or pH.

The analytical methods chosen must be capable of separating and quantifying these potential impurities from the main compound.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-pronged, orthogonal approach to purity analysis provides the highest level of confidence. By employing techniques that rely on different chemical and physical principles, the risk of overlooking an impurity is significantly minimized. The recommended orthogonal methods for this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method is well-suited for the polar nature of this compound.

Causality Behind Experimental Choices:
  • Reverse-Phase Chromatography: The non-polar stationary phase (C18) and polar mobile phase are ideal for retaining and separating polar analytes like carboxylic acids.

  • pH Control of Mobile Phase: The ionization state of the carboxylic acid group is critical for good peak shape and retention. A mobile phase buffered at a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure it is in its neutral, more retained form.

  • UV Detection: The indazole ring contains a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC Performance Characteristics
ParameterTypical Value
Retention Time ~15-20 minutes (compound dependent)
Resolution (Rs) > 2.0 between the main peak and any impurity
Tailing Factor (Tf) 0.9 - 1.5
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form.[3]

Causality Behind Experimental Choices:
  • Derivatization: Esterification or silylation of the carboxylic acid and the N-H group of the indazole ring increases volatility and thermal stability, making the compound suitable for GC analysis.[3] Methylation is a common and effective derivatization strategy.

  • Mass Spectrometry Detection: Provides structural information about the analyte and any co-eluting impurities, aiding in their identification.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization (Esterification):

    • To 1 mg of the sample, add 1 mL of 2M methanolic HCl.

    • Heat the mixture at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

Data Presentation: Expected GC-MS Results
CompoundExpected Molecular Ion (M+) of Methyl EsterKey Fragmentation Ions
This compound methyl ester m/z 180Fragments corresponding to the loss of -OCH3, -COOCH3, and cleavage of the tetrahydro ring.
Potential Impurities Varies depending on the impurity structure.Unique fragmentation patterns for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Impurity Identification

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation and the identification of impurities.

Causality Behind Experimental Choices:
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • Deuterated Solvents: Used to dissolve the sample without introducing interfering proton signals. DMSO-d₆ is a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable proton of the carboxylic acid and N-H group can be observed.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals: Aromatic proton on the indazole ring, protons on the tetrahydro ring, a broad signal for the N-H proton, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: Carbonyl carbon, carbons of the indazole ring, and carbons of the tetrahydro ring.

Data Presentation: Expected NMR Chemical Shifts
Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0 (broad)170 - 180
Indazole N-H 11.0 - 12.0 (broad)-
Indazole Aromatic C-H 7.0 - 8.0110 - 140
Tetrahydro Ring C-H 1.5 - 3.020 - 40

Comparison of Analytical Methodologies

FeatureHPLCGC-MS (with Derivatization)NMR
Primary Application Quantitative PurityIdentification of Volatile Impurities, Structural ConfirmationDefinitive Structural Elucidation, Impurity Identification
Sample Volatility Not requiredRequired (after derivatization)Not required
Quantitative Accuracy ExcellentGoodGood (with internal standard)
Sensitivity High (ppm level)Very High (ppb level)Lower (requires mg of sample)
Throughput HighMediumLow
Structural Information Limited (retention time)Good (mass spectrum)Excellent (detailed connectivity)

Visualization of the Analytical Workflow

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_2 Data Analysis & Purity Assessment Sample Synthetic 4,5,6,7-Tetrahydro-1H- indazole-5-carboxylic Acid HPLC_Sample Dissolve in ACN/Water Sample->HPLC_Sample GCMS_Sample Derivatize (Esterification) Sample->GCMS_Sample NMR_Sample Dissolve in DMSO-d6 Sample->NMR_Sample HPLC HPLC-UV HPLC_Sample->HPLC GCMS GC-MS GCMS_Sample->GCMS NMR NMR (1H, 13C) NMR_Sample->NMR Purity Quantitative Purity (%) HPLC->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Final Comprehensive Purity Profile Purity->Final Impurity_ID->Final Structure_Confirm->Final

Caption: Orthogonal workflow for purity analysis.

Conclusion

A comprehensive purity analysis of synthetic this compound requires a multi-faceted approach. High-Performance Liquid Chromatography serves as the primary tool for quantitative purity assessment, offering high precision and sensitivity. Gas Chromatography-Mass Spectrometry, following a necessary derivatization step, is invaluable for identifying volatile and semi-volatile impurities and providing mass-based structural confirmation. Finally, Nuclear Magnetic Resonance spectroscopy provides the definitive structural elucidation of the target compound and is a powerful tool for identifying and characterizing unknown impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a robust and reliable purity profile, ensuring the quality and safety of this important synthetic intermediate.

References

A Comparative Guide to the Biological Activity of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of various analogs of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their potential as anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds. We will explore the causality behind experimental choices, provide detailed methodologies for key experiments, and contextualize the findings within relevant signaling pathways.

Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2] Of particular interest is the this compound backbone, which has been explored for its potential to modulate inflammatory responses. Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer.[3] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a central mediator of the cellular response to inflammation and has been implicated in carcinogenesis.[3][4] This guide will focus on the anti-inflammatory properties of this compound analogs, with a mechanistic focus on the JAK-STAT pathway.

The JAK-STAT Signaling Pathway: A Key Target in Inflammation and Cancer

The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into a transcriptional response, regulating cellular processes such as proliferation, differentiation, and apoptosis.[5] The pathway is integral to immune system function and hematopoiesis.[6] Dysregulation of JAK-STAT signaling is a hallmark of many inflammatory diseases and malignancies.[6]

The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5]

Given its central role in mediating inflammatory and oncogenic signals, the JAK-STAT pathway represents a key therapeutic target. The development of small molecule inhibitors that can modulate the activity of specific components of this pathway is an area of intense research.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 9. Transcription

Figure 1: The JAK-STAT Signaling Pathway.

Synthesis of this compound Analogs

The synthesis of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and their 2-aryl isomers is a key step in exploring their biological potential. A common synthetic route involves the condensation of a substituted phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate.[7] The following is a representative protocol for the synthesis of the parent compound, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.

Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid

This protocol is adapted from established synthetic methodologies for indazole derivatives.[8][9]

Materials:

  • Ethyl 2-oxocyclohexane-1-carboxylate

  • Sodium methoxide

  • Ethyl formate

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Sodium sulfate

Procedure:

  • Synthesis of Ethyl 2-(hydroxymethylene)-6-oxocyclohexane-1-carboxylate:

    • To a solution of sodium methoxide in diethyl ether, add ethyl 2-oxocyclohexane-1-carboxylate dropwise with stirring at 0°C.

    • Add ethyl formate to the mixture and continue stirring at room temperature overnight.

    • Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the intermediate.

  • Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid:

    • A mixture of ethyl 2-(hydroxymethylene)-6-oxocyclohexane-1-carboxylate, phenylhydrazine hydrochloride, and sodium acetate in ethanol is refluxed for several hours.

    • The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then hydrolyzed with aqueous hydrochloric acid under reflux.

    • Upon cooling, the 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid precipitates and is collected by filtration, washed with water, and dried.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Condensation and Hydrolysis start Ethyl 2-oxocyclohexane-1-carboxylate + Ethyl formate reagent1 Sodium methoxide in Diethyl ether intermediate Ethyl 2-(hydroxymethylene)-6-oxocyclohexane-1-carboxylate reagent1->intermediate reagent2 Phenylhydrazine HCl Sodium acetate in Ethanol (Reflux) intermediate->reagent2 hydrolysis Aqueous HCl (Reflux) reagent2->hydrolysis product 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic Acid hydrolysis->product

Figure 2: Synthetic workflow for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.

Comparative Biological Activity

The anti-inflammatory activity of a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids was evaluated using the carrageenan-induced edema test in rats. This in vivo assay is a standard model for assessing acute inflammation. The efficacy of the compounds is expressed as the median effective dose (ED50), which is the dose required to produce a 50% inhibition of edema.

Compound IDAryl Substituent (at position 1)Anti-inflammatory Activity (ED50, mg/kg)
1 Phenyl3.5[7]
2 4-Chlorophenyl> 100
3 4-Methoxyphenyl50
4 4-Nitrophenyl> 100
5 2-Chlorophenyl25

Data adapted from Nagakura et al., 1979.[7]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals key structure-activity relationships for this class of compounds:

  • Unsubstituted Phenyl Group: The parent compound with an unsubstituted phenyl group at the 1-position (Compound 1 ) exhibited the highest anti-inflammatory activity, with an ED50 of 3.5 mg/kg.[7] This suggests that the phenyl ring is important for activity.

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, such as a chloro (Compound 2 ) or nitro (Compound 4 ) group at the para-position of the phenyl ring, led to a significant decrease in activity.

  • Electron-Donating Groups: An electron-donating methoxy group at the para-position (Compound 3 ) resulted in moderate activity, though still significantly less potent than the unsubstituted analog.

  • Positional Isomerism: The position of the substituent on the phenyl ring is also crucial. A chloro group at the ortho-position (Compound 5 ) resulted in better activity compared to the para-substituted analog (Compound 2 ), suggesting that steric and/or electronic effects at this position are more favorable for interaction with the biological target.

In Vitro Biological Evaluation Methodologies

To further characterize the biological activity of these compounds and elucidate their mechanism of action, a variety of in vitro assays can be employed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for determining the cytotoxic potential of the indazole analogs against various cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (JAK2)

To investigate the hypothesis that these compounds may exert their anti-inflammatory effects through inhibition of the JAK-STAT pathway, an in vitro kinase assay targeting a specific JAK isoform, such as JAK2, is essential.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of a test compound against the purified JAK2 enzyme using a luminescence-based assay that measures ATP consumption.[4]

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant JAK2 enzyme and a suitable substrate peptide in the kinase assay buffer.

  • Reaction Setup: Add the diluted test compound or vehicle control to the wells of a 384-well plate. Add the JAK2 enzyme and substrate solution to each well and incubate briefly to allow for compound binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding an ATP solution. The final ATP concentration should be close to its Km value for JAK2. Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a commercial kinase detection reagent (e.g., ADP-Glo™). This involves converting the generated ADP to ATP and then using the newly synthesized ATP in a luciferase-based reaction to produce a luminescent signal.

  • Data Measurement and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow cluster_mtt MTT Cell Viability Assay cluster_kinase In Vitro Kinase Inhibition Assay (JAK2) mtt_start Seed Cells mtt_treat Treat with Indazole Analogs mtt_start->mtt_treat mtt_add Add MTT Reagent mtt_treat->mtt_add mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance (IC50) mtt_solubilize->mtt_read kinase_start Prepare Reagents (Compound, JAK2, Substrate, ATP) kinase_react Initiate Kinase Reaction kinase_start->kinase_react kinase_detect Detect ADP Production (Luminescence) kinase_react->kinase_detect kinase_analyze Measure Luminescence & Calculate IC50 kinase_detect->kinase_analyze

Figure 3: Experimental workflows for in vitro biological evaluation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The initial in vivo data demonstrates that substitutions on the 1-aryl moiety have a profound impact on biological activity, with the unsubstituted phenyl analog being the most potent. The observed SAR provides a valuable roadmap for the design of new, more potent derivatives.

Future work should focus on a more detailed exploration of the SAR, including a wider range of substituents and positional isomers. The synthesis and evaluation of ester and amide derivatives of the carboxylic acid moiety could also lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, comprehensive in vitro studies, including kinase inhibition assays against a panel of JAK isoforms and other inflammatory kinases, are crucial to elucidate the precise mechanism of action of these compounds. Cellular assays to confirm the inhibition of the JAK-STAT signaling pathway in relevant cell types will also be essential for validating their therapeutic potential. Ultimately, these studies will pave the way for the development of novel and effective treatments for a range of inflammatory diseases.

References

A Comparative Guide to the Validation of Analytical Methods for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. As drug development professionals, ensuring the identity, purity, and strength of an active pharmaceutical ingredient (API) is paramount. This necessitates robust, validated analytical procedures that are fit for their intended purpose.

The validation process demonstrates through scientific evidence that an analytical method is reliable, reproducible, and accurate for its specific application.[1] This guide is structured not as a rigid template, but as a logical exploration of the primary analytical techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[2][3][4][5] We will explore the causality behind experimental choices, compare the performance of key methods, and provide actionable protocols to guide your validation studies.

The Foundation: Regulatory Framework for Validation

Before delving into specific techniques, it is crucial to understand the internationally harmonized validation characteristics defined in the ICH Q2(R2) guideline.[2][6] These guidelines establish a framework to ensure that analytical procedures are suitable for their intended use, whether for release testing, stability studies, or in-process controls.[3][6] The objective is to demonstrate that the method is fit for purpose.[4][6] A validation protocol should be established before the study, outlining the performance characteristics and acceptance criteria.[6][7]

The core validation parameters we will address for each methodology are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[6][10]

  • Accuracy: The closeness of the test results to the true value.[8][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility makes it the primary choice for both quantitative assays (determining the API's strength) and purity analysis (quantifying impurities).

Causality of Method Choice: The carboxylic acid and indazole moieties make the molecule polar, lending it well to reversed-phase HPLC. A C18 (octadecylsilyl) stationary phase is a logical starting point, as it provides broad applicability for retaining and separating molecules of moderate polarity. The indazole ring contains a chromophore, making UV-Vis detection a straightforward and robust choice. The method's ability to separate the parent compound from process-related impurities and degradation products is its primary strength.

Experimental Protocol: HPLC Method Validation

1. System Suitability:

  • Objective: To verify that the chromatography system is performing adequately for the intended analysis.

  • Procedure: Before initiating the validation, perform at least five replicate injections of a standard solution at the target concentration.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area, retention time, and tailing factor should be ≤ 2.0%. The number of theoretical plates should be > 2000.

2. Specificity / Selectivity:

  • Objective: To demonstrate that the method can accurately measure the analyte without interference from excipients, impurities, or degradation products.

  • Procedure:

    • Analyze a placebo (matrix without the API).

    • Analyze the API standard.

    • Spike the placebo with the API and known impurities and analyze.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the API. Analyze the stressed samples to ensure separation of degradation peaks from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential here.

  • Acceptance Criteria: The analyte peak should be free from co-elution with any other component. The placebo must not show any peak at the retention time of the analyte.

3. Linearity and Range:

  • Objective: To establish the concentration range over which the method is accurate, precise, and linear.

  • Procedure: Prepare a series of at least five concentrations of the API reference standard, typically spanning 50% to 150% of the expected working concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

4. Accuracy (Recovery):

  • Objective: To determine how close the measured value is to the true value.

  • Procedure: Analyze a placebo matrix spiked with the API at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision:

  • Objective: To assess the method's consistency.

  • Procedure:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. LOD & LOQ:

  • Objective: To determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be experimentally verified for adequate precision and accuracy.

7. Robustness:

  • Objective: To evaluate the method's reliability during normal use with minor variations.

  • Procedure: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the variations.

HPLC_Validation_Workflow cluster_prep Preparation cluster_exec Execution cluster_report Reporting Dev Method Development Proto Write Validation Protocol Dev->Proto Finalize Parameters SS System Suitability Proto->SS Spec Specificity (Forced Degradation) SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Approve Method Approved Report->Approve

Fig 1: HPLC Method Validation Workflow
Data Summary: HPLC Validation Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000
Specificity No interference at the analyte's retention time; peak purity > 99%
Linearity Correlation Coefficient (r²) ≥ 0.999
Range Typically 80-120% for assay; LOQ to 120% for impurities
Accuracy Mean Recovery: 98.0% - 102.0%
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%
LOD / LOQ S/N Ratio: ~3:1 for LOD, ~10:1 for LOQ; LOQ must be precise
Robustness System suitability passes under varied conditions

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) — An Orthogonal Approach

While HPLC is the primary tool, GC-MS serves as a powerful orthogonal method, particularly for identifying and quantifying volatile or semi-volatile impurities that might not be detected by HPLC. For a molecule like this compound, direct analysis by GC is challenging due to its low volatility and polar nature. However, derivatization (e.g., silylation or esterification) can make it amenable to GC analysis.

Causality of Method Choice: The main rationale for using GC-MS is its high separation efficiency and the specificity of the mass spectrometric detector. It is excellent for identifying unknown impurities by their mass spectra and for analyzing residual solvents from the manufacturing process. The use of a different separation principle (partitioning between gas and liquid phases) compared to HPLC provides a more comprehensive purity profile.

Experimental Protocol: GC-MS Method Validation

The validation parameters are similar to HPLC but are adapted for the technique.

1. System Suitability:

  • Procedure: Inject a standard solution multiple times.

  • Acceptance Criteria: RSD of peak area and retention time ≤ 5.0%. Signal-to-noise for the primary ion should be > 10.

2. Specificity:

  • Procedure: Analyze blank solvent, placebo, and spiked samples. Specificity is largely demonstrated by comparing the mass spectrum of the analyte in the sample to that of a reference standard and ensuring no co-eluting peaks have interfering ions.

  • Acceptance Criteria: No interfering peaks in the blank. The mass spectrum of the analyte in the sample must match the reference spectrum.

3. Linearity and Range:

  • Procedure: Prepare a calibration curve over the desired concentration range. Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy and Precision:

  • Procedure: Similar to HPLC, analyze spiked samples at different levels and perform repeatability and intermediate precision studies.

  • Acceptance Criteria: Accuracy: Mean Recovery within 95.0% - 105.0%. Precision: RSD ≤ 5.0% for repeatability and intermediate precision.

5. LOD & LOQ:

  • Procedure: Determined from the signal-to-noise ratio of the quantifier ion or the standard deviation of the calibration curve.

  • Acceptance Criteria: Must be experimentally verified.

GCMS_Validation_Workflow cluster_prep Preparation cluster_exec Validation Execution cluster_report Outcome Deriv Develop Derivatization (if needed) MethDev Method Development (Inlet, Column, Oven) Deriv->MethDev Spec Specificity (Mass Spectra) MethDev->Spec Lin Linearity (SIM mode) Spec->Lin PrecAcc Precision & Accuracy Lin->PrecAcc LoQ LOD / LOQ PrecAcc->LoQ Report Validation Report LoQ->Report

Fig 2: GC-MS Method Validation Workflow

Pillar 3: Nuclear Magnetic Resonance (NMR) — For Absolute Identity and Quantification

NMR spectroscopy is unparalleled for structural elucidation and can serve as a primary method for identity testing. Furthermore, quantitative NMR (qNMR) is a powerful tool for determining the purity or concentration of a substance without needing a chemically identical reference standard.[12]

Causality of Method Choice: For identity, a ¹H NMR spectrum provides a unique fingerprint of the molecule, confirming the connectivity of protons and the overall structure. For quantification, qNMR measures the analyte's response relative to a certified internal standard of known purity. This is fundamentally different from chromatographic techniques that rely on comparing the response to an external standard of the same compound. This makes qNMR an excellent reference method to validate the purity assigned to the primary reference standard used in HPLC and GC-MS methods.

Validation of NMR for Identity and Quantification
  • Identity (Specificity): The chemical shifts, signal multiplicities, and integration values in the ¹H and ¹³C NMR spectra must be consistent with the proposed structure of this compound.

  • qNMR Validation:

    • Specificity: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) with signals that are fully resolved from the analyte signals.

    • Linearity & Accuracy: Can be assessed by preparing samples with varying weight ratios of the analyte and the internal standard.

    • Precision: Assessed by preparing and analyzing multiple independent samples. RSD values are typically expected to be very low (<1.0%).

Comparative Summary of Analytical Techniques

FeatureHPLC-UVGC-MSqNMR
Primary Use Assay, Purity, StabilityVolatile Impurities, Residual Solvents, Orthogonal IDIdentity, Purity of Reference Standard, Assay
Analyte Volatility Not requiredRequired (or via derivatization)Not required
Strengths Robust, precise, widely available, excellent for routine QCHigh separation efficiency, definitive identification via MSAbsolute structural confirmation, primary ratio method
Weaknesses Requires reference standard, may miss non-chromophoric or volatile impuritiesCan be destructive, may require derivatizationLower throughput, requires specialized equipment and expertise
Typical Precision (RSD) < 2%< 5%< 1%

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach. No single technique can provide a complete picture of the API's quality attributes.

  • HPLC stands as the indispensable workhorse for routine quality control, providing precise and accurate data for assay and impurity profiling.

  • GC-MS offers a crucial orthogonal perspective, essential for detecting volatile impurities that HPLC might miss.

  • NMR provides the definitive structural confirmation for identity and serves as a primary method to certify the purity of the reference standard, anchoring the entire validation package.

A robust validation strategy, grounded in the principles of ICH Q2(R2), will employ these techniques synergistically.[2][13] By understanding the scientific rationale behind each method and its validation parameters, researchers and drug development professionals can ensure the generation of reliable and defensible data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Isomeric Purity in Drug Discovery

In the landscape of modern drug discovery, the indazole scaffold is a cornerstone of medicinal chemistry, with its derivatives showing a wide array of biological activities. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core, in particular, offers a three-dimensional structure that can be finely tuned to optimize interactions with biological targets. However, the synthesis of substituted tetrahydroindazoles can often yield a mixture of positional isomers, each potentially possessing distinct pharmacological and toxicological profiles.

The Isomers in Focus: Structural Overview

The primary isomers of interest are the 1H- and 2H-tautomers of 4,5,6,7-tetrahydro-indazole-carboxylic acid, with the carboxylic acid group positioned at C4, C5, C6, or C7. The 1H-tautomer is generally the more thermodynamically stable form.[1] This guide will focus on differentiating the positional isomers of the 1H-tautomer and will also address the key spectral features that distinguish the 1H- and 2H-isomers.

isomers cluster_1H 1H-Tetrahydro-indazole-carboxylic Acid Positional Isomers cluster_2H 2H-Tautomer Example 5-COOH 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid 4-COOH 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid 5-COOH->4-COOH Positional Isomer 6-COOH 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid 5-COOH->6-COOH Positional Isomer 7-COOH 4,5,6,7-Tetrahydro-1H-indazole-7-carboxylic acid 5-COOH->7-COOH Positional Isomer 2H-5-COOH 4,5,6,7-Tetrahydro-2H-indazole-5-carboxylic acid 5-COOH->2H-5-COOH Tautomer

Figure 1: Isomeric forms of 4,5,6,7-tetrahydro-indazole-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful tool for distinguishing between these isomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is particularly informative for identifying the position of the carboxylic acid group and for differentiating between 1H- and 2H-tautomers. The chemical shifts and coupling patterns of the protons on the tetrahydro ring are highly sensitive to the position of the electron-withdrawing carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4,5,6,7-Tetrahydro-1H-indazole-carboxylic Acid Isomers in DMSO-d₆

Proton4-COOH Isomer5-COOH Isomer6-COOH Isomer7-COOH IsomerKey Differentiating Features
N1-H ~12.5 (br s)~12.5 (br s)~12.5 (br s)~12.5 (br s)Broad singlet, characteristic of the 1H-indazole tautomer.
C3-H ~7.3 (s)~7.3 (s)~7.3 (s)~7.3 (s)Singlet, largely unaffected by substitution on the tetrahydro ring.
C4-H ~3.0-3.2 (m)~2.5-2.7 (m)~2.5-2.7 (m)~2.7-2.9 (m)Deshielded due to the α-position to the COOH group.
C5-H ~1.8-2.0 (m)~2.8-3.0 (m)~1.8-2.0 (m)~1.8-2.0 (m)Deshielded in the 5-COOH isomer.
C6-H ~1.7-1.9 (m)~1.7-1.9 (m)~2.8-3.0 (m)~1.7-1.9 (m)Deshielded in the 6-COOH isomer.
C7-H ~2.6-2.8 (m)~2.6-2.8 (m)~2.6-2.8 (m)~3.0-3.2 (m)Deshielded in the 7-COOH isomer.
COOH ~12.0 (br s)~12.0 (br s)~12.0 (br s)~12.0 (br s)Broad singlet, exchanges with D₂O.

Disclaimer: These are predicted chemical shifts based on known substituent effects on cyclohexene and related heterocyclic systems. Actual experimental values may vary.

Differentiating 1H- and 2H-Tautomers:

A key diagnostic for the 1H-tautomer is the presence of the N-H proton signal, which is typically a broad singlet at a high chemical shift (around 12-13 ppm in DMSO-d₆). In the 2H-tautomer, this signal is absent. Furthermore, the C3-H proton in the 2H-isomer is generally more deshielded compared to the 1H-isomer.[1]

¹³C NMR Spectroscopy: A Carbon Framework Analysis

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the carbonyl carbon and the carbons of the tetrahydro ring being particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4,5,6,7-Tetrahydro-1H-indazole-carboxylic Acid Isomers in DMSO-d₆

Carbon4-COOH Isomer5-COOH Isomer6-COOH Isomer7-COOH IsomerKey Differentiating Features
C=O ~175~175~175~175Carbonyl carbon, relatively consistent across isomers.
C3 ~135~135~135~135Largely unaffected by substitution on the tetrahydro ring.
C3a ~115~115~115~115Bridgehead carbon.
C4 ~40-45~25-30~20-25~25-30Deshielded in the 4-COOH isomer.
C5 ~20-25~40-45~25-30~20-25Deshielded in the 5-COOH isomer.
C6 ~20-25~25-30~40-45~20-25Deshielded in the 6-COOH isomer.
C7 ~25-30~20-25~20-25~40-45Deshielded in the 7-COOH isomer.
C7a ~140~140~140~140Bridgehead carbon.

Disclaimer: These are predicted chemical shifts based on known substituent effects. Actual experimental values may vary.

Differentiating 1H- and 2H-Tautomers:

In ¹³C NMR, the chemical shifts of the pyrazole ring carbons (C3, C3a, and C7a) are diagnostic for distinguishing between 1H- and 2H-isomers. Generally, C3 and C7a are more shielded in the 2H-isomer compared to the 1H-isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing positional isomers, it provides crucial confirmatory data.

Table 3: Key IR Absorptions (cm⁻¹) for 4,5,6,7-Tetrahydro-1H-indazole-carboxylic Acids

Functional GroupExpected Absorption Range (cm⁻¹)AppearanceSignificance
O-H (Carboxylic Acid) 3300 - 2500Very broadCharacteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.
N-H (Indazole) 3200 - 3000BroadOverlaps with the O-H stretch, but contributes to the broadness of the absorption in this region.
C-H (aliphatic) 2950 - 2850SharpStretching vibrations of the CH₂ groups in the tetrahydro ring.
C=O (Carboxylic Acid) 1720 - 1680Strong, sharpCarbonyl stretch. Its exact position can be subtly influenced by the local electronic environment, but significant differentiation between positional isomers is unlikely.
C=N (Indazole) 1620 - 1580MediumStretching vibration of the pyrazole ring.
C-O (Carboxylic Acid) 1320 - 1210MediumC-O stretching vibration.

The most prominent features in the IR spectrum will be the very broad O-H stretch of the carboxylic acid and the strong carbonyl (C=O) absorption. The presence of a broad N-H stretch is indicative of the 1H-tautomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all positional isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) may show subtle differences that can aid in their differentiation.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): All isomers will exhibit a molecular ion peak corresponding to their molecular weight.

  • Loss of COOH: A prominent fragment resulting from the loss of the carboxylic acid group (M-45) is expected for all isomers.

  • Loss of H₂O: Loss of water (M-18) from the molecular ion is also a possibility.

  • Retro-Diels-Alder (RDA) Fragmentation: The tetrahydroindazole core can undergo a characteristic RDA fragmentation, leading to the cleavage of the six-membered ring. The masses of the resulting fragments may differ depending on the position of the carboxylic acid group, providing a potential avenue for differentiation.

ms_fragmentation M+ Molecular Ion (M+) M-45 [M-COOH]+ M+->M-45 Loss of COOH RDA_Fragments Retro-Diels-Alder Fragments M+->RDA_Fragments RDA

Figure 2: Generalized fragmentation pathway for tetrahydro-indazole-carboxylic acids.

Experimental Protocols

To obtain high-quality spectroscopic data for unambiguous isomer identification, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: For complex spectra or definitive assignments, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range H-C correlations, which is particularly useful for assigning quaternary carbons.

nmr_workflow Sample Purified Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve 1H_NMR ¹H NMR Acquisition Dissolve->1H_NMR 13C_NMR ¹³C NMR Acquisition (with DEPT) Dissolve->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR Analysis Spectral Analysis and Structure Elucidation 1H_NMR->Analysis 13C_NMR->2D_NMR 13C_NMR->Analysis 2D_NMR->Analysis

Figure 3: Recommended workflow for NMR analysis of isomers.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups as outlined in Table 3.

Mass Spectrometry (MS)
  • Sample Introduction: Use a suitable ionization technique. Electrospray Ionization (ESI) is a soft ionization method that will likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) will provide more fragmentation information.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): To gain more detailed structural information, perform tandem mass spectrometry on the molecular ion to analyze its fragmentation pattern.

Conclusion

The unambiguous differentiation of positional isomers of this compound is paramount for advancing drug discovery programs. While the lack of publicly available experimental data presents a challenge, a systematic approach combining ¹H and ¹³C NMR, IR, and MS, guided by the predictive frameworks outlined in this guide, provides a robust strategy for their characterization. NMR spectroscopy, in particular, with its sensitivity to the local chemical environment, stands as the definitive tool for assigning the correct isomeric structure. By diligently applying these spectroscopic methodologies, researchers can ensure the chemical integrity of their compounds and build a solid foundation for meaningful structure-activity relationship studies.

References

A Comparative Analysis of the Bioactivity of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. Nitrogen-containing heterocyclic compounds have long been a cornerstone of drug discovery, offering a rich tapestry of chemical diversity and therapeutic potential.[1][2] Among these, the indazole nucleus and its derivatives have garnered significant attention for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][3][4]

This guide provides an in-depth comparison of the bioactivity of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and its derivatives against other prominent heterocyclic compounds, namely pyrazoles and triazoles. As a Senior Application Scientist, the objective is to dissect the available experimental data, elucidate the underlying structure-activity relationships, and provide detailed protocols for the evaluation of these compounds, thereby empowering researchers to make informed decisions in their drug development endeavors.

The Tetrahydroindazole Scaffold: A Promising Pharmacophore

The 4,5,6,7-tetrahydro-1H-indazole core represents a partially saturated version of the indazole bicyclic system, which is a bioisostere of indole.[4] This structural motif has been explored for a variety of therapeutic applications. While direct and extensive comparative data for the parent this compound is limited in publicly accessible literature, studies on its closely related derivatives provide significant insights into its potential bioactivity.

Anti-inflammatory Activity of Tetrahydroindazole Derivatives

Research has demonstrated that derivatives of this compound possess notable anti-inflammatory properties. A study on a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids revealed "fairly high antiinflammatory activity" in the carrageenan-induced edema test in rats.[5] The most potent compound in this series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid , which exhibited an ED50 value of 3.5 mg/kg.[5] This suggests that the tetrahydroindazole carboxylic acid scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Further investigations into other indazole derivatives have shown inhibition of key inflammatory mediators. For instance, indazole and its simple substituted derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3]

Comparative Bioactivity: Tetrahydroindazoles vs. Pyrazoles and Triazoles

To provide a comprehensive perspective, it is essential to compare the bioactivity of the tetrahydroindazole scaffold with other well-established nitrogen-containing heterocycles, such as pyrazoles and triazoles. These five-membered rings are prevalent in a multitude of FDA-approved drugs and clinical candidates.

Anticancer Potential

In comparison, pyrazole and triazole derivatives have been extensively studied for their anticancer effects, with numerous compounds exhibiting low micromolar to nanomolar IC50 values against a range of cancer cell lines.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indazole Hybrid Indole-pyrazole hybridMCF-72.73 ± 0.14[6]
Triazole Hybrid Indole-triazole-thione hybridMCF-71.07[6]
Pyridopyrazolo-triazole Derivative 11HCT-1167.71[7]
Triazole-linked Tetrahydrocurcumin Derivative 4gHCT-1161.09 ± 0.17[8]

It is crucial to note that these values are from different studies and experimental conditions may vary. A direct comparison should be made with caution.

Anti-inflammatory and Enzyme Inhibitory Activity

The anti-inflammatory potential of tetrahydroindazoles, particularly their derivatives, appears to be a significant area of interest. The aforementioned activity of 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid highlights this potential.[5] Docking studies have also suggested that tetrahydroindazole derivatives can effectively bind to the catalytic site of COX-2.[9]

Pyrazole and triazole derivatives are also well-known for their anti-inflammatory and enzyme inhibitory activities. Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on these heterocyclic cores.

Compound ClassRepresentative Compound/DerivativeTarget/AssayIC50 (µM)Reference
Indazole IndazoleCOX-2 Inhibition23.42[3]
5-Aminoindazole 5-AminoindazoleCOX-2 Inhibition12.32[3]
6-Nitroindazole 6-NitroindazoleCOX-2 Inhibition19.22[3]
1,2,4-Triazole Hybrid Diaryl-1,2,4-triazole derivative 21aCOX-2 Inhibition2.13
1,2,4-Triazole Hybrid Pyrazole-triazole hybrid 18aCOX-2 Inhibition0.91

The data presented is for comparative purposes and is sourced from different studies. Experimental conditions should be considered when interpreting these values.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and enable standardized comparisons, detailed protocols for key in vitro bioassays are provided below. The choice of assay should be guided by the specific biological activity being investigated.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, pyrazole, and triazole derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution treat_cells 3. Treat Cells compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_formazan 5. Incubate (2-4h) add_mtt->incubate_formazan solubilize 6. Solubilize Formazan incubate_formazan->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_ic50 8. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Principle: The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Signaling Pathway for LPS-induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L-arginine to Test_Compound Test Compound (e.g., Tetrahydroindazole) Test_Compound->IKK potential inhibition Test_Compound->NFkB potential inhibition

Caption: Simplified NF-κB signaling pathway leading to NO production.

Enzyme Inhibition: COX-2 Inhibitor Screening Assay

This fluorometric assay is designed to screen for inhibitors of COX-2 activity.

Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, through a fluorometric detection method.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor or control. Pre-incubate to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for a set period.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Workflow for COX-2 Inhibition Assay

COX2_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis reagent_prep 1. Prepare Reagents (Buffer, Enzyme, Probe) inhibitor_prep 2. Prepare Inhibitor Dilutions reagent_prep->inhibitor_prep plate_setup 3. Add Enzyme & Inhibitor to Plate inhibitor_prep->plate_setup pre_incubate 4. Pre-incubate plate_setup->pre_incubate add_substrate 5. Initiate with Arachidonic Acid pre_incubate->add_substrate read_fluorescence 6. Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_inhibition 7. Calculate % Inhibition & IC50 read_fluorescence->calculate_inhibition

Caption: General workflow for a fluorometric COX-2 inhibitor screening assay.

Conclusion and Future Directions

The available evidence suggests that this compound and its derivatives represent a valuable scaffold in medicinal chemistry, particularly in the pursuit of novel anti-inflammatory agents. While direct, head-to-head comparative studies with other heterocyclic compounds are not extensively documented, the existing data on its derivatives, when viewed alongside the well-established bioactivities of pyrazoles and triazoles, underscores the therapeutic potential inherent in these nitrogen-containing five-membered ring systems.

For researchers and drug development professionals, the key takeaway is the promise of the tetrahydroindazole core. Future research should focus on synthesizing a broader range of derivatives of this compound and conducting systematic, comparative bioactivity studies against well-characterized pyrazole and triazole compounds under standardized assay conditions. Such efforts will be instrumental in elucidating the full therapeutic potential of this promising heterocyclic scaffold.

References

A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydroindazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Tetrahydroindazoles: A Privileged Scaffold in Kinase Inhibition

The tetrahydroindazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This structural motif has been the focus of numerous drug discovery efforts, particularly in the development of potent and selective kinase inhibitors.[1] Kinases, a class of enzymes that catalyze the transfer of phosphate groups, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2][3][4] Consequently, the development of small molecules that can modulate kinase activity is a major focus of modern drug discovery.[5]

This guide provides a comprehensive overview of how to conduct comparative molecular docking studies of tetrahydroindazole derivatives, with a focus on two key cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Aurora Kinases. We will delve into the methodologies, from target selection and ligand preparation to the intricacies of docking and the crucial step of validation. The ultimate goal is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and comparing the potential of novel tetrahydroindazole-based compounds as kinase inhibitors.

The Rationale Behind Comparative Docking Studies

Comparative docking is a powerful computational technique used to predict the binding orientation and affinity of multiple ligands to a single target protein.[6] This approach allows for the systematic evaluation of a series of related compounds, such as the various derivatives of the tetrahydroindazole scaffold, to understand their structure-activity relationships (SAR).[7][8] By comparing the docking scores, binding energies, and interaction patterns of different derivatives, we can identify key structural modifications that enhance binding affinity and selectivity. This, in turn, guides the design of more potent and specific drug candidates.

A Step-by-Step Protocol for Comparative Docking of Tetrahydroindazole Derivatives

The following protocol outlines a validated workflow for the comparative docking of tetrahydroindazole derivatives against kinase targets. This protocol is a synthesis of best practices in the field of computational drug design.

Part 1: Target and Ligand Preparation
  • Target Selection and Retrieval:

    • Identify the crystal structure of the target kinase from the Protein Data Bank (PDB). For this guide, we will use CDK2 (PDB ID: 1HCK, 2FVD) and Aurora A Kinase (PDB ID: 2W1C, 8C1M) as examples.[9][10][11][12] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this provides a reference for the binding site.

    • Download the PDB file of the selected protein.

  • Protein Preparation:

    • Remove water molecules and any non-essential ions from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.

    • Assign correct bond orders and formal charges.

    • Perform energy minimization of the protein structure to relieve any steric clashes. This can be done using molecular mechanics force fields like CHARMm or AMBER.

  • Ligand Preparation:

    • Draw the 2D structures of the tetrahydroindazole derivatives to be studied.

    • Convert the 2D structures to 3D structures.

    • Assign correct bond orders, formal charges, and tautomeric states.

    • Perform energy minimization of the ligand structures.

Part 2: Molecular Docking and Scoring
  • Binding Site Definition:

    • Define the binding site on the target protein. If a co-crystallized ligand is present, the binding site can be defined as a grid box centered around this ligand. Otherwise, binding site prediction tools can be used.

  • Docking with a Validated Protocol:

    • Choose a suitable docking program. Commonly used programs include AutoDock, Glide, and GOLD.[1][13][14]

    • Validation of the Docking Protocol: Before docking the novel derivatives, it is essential to validate the docking protocol.[15][16][17][18] This is a critical step to ensure the reliability of the docking results.

      • Extract the co-crystallized ligand from the PDB structure.

      • Re-dock the co-crystallized ligand into the binding site of the protein.

      • Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[15][16][17]

  • Docking the Tetrahydroindazole Derivatives:

    • Dock the prepared library of tetrahydroindazole derivatives into the validated binding site of the target protein.

    • Generate multiple binding poses for each ligand.

  • Scoring and Ranking:

    • Use the docking program's scoring function to estimate the binding affinity of each ligand pose. The scoring function typically calculates a value in kcal/mol, where a more negative value indicates a higher predicted binding affinity.

    • Rank the derivatives based on their docking scores.

Part 3: Post-Docking Analysis and Interpretation
  • Binding Mode Analysis:

    • Visually inspect the top-ranked poses of the most potent derivatives.

    • Analyze the key interactions between the ligands and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • Comparative Analysis:

    • Compare the binding modes and interaction patterns of the different derivatives to understand the SAR. For instance, how does the addition of a specific functional group affect the binding affinity and interactions?

  • Binding Free Energy Calculations (Optional but Recommended):

    • For the most promising candidates, perform more rigorous binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).[1] These methods can provide a more accurate estimation of the binding affinity than the docking scores alone.

Visualizing the Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Interpretation Target_Selection Target Selection (e.g., CDK2, Aurora A) Protein_Prep Protein Preparation (Add Hydrogens, Minimize) Target_Selection->Protein_Prep Ligand_Design Ligand Design (Tetrahydroindazole Derivatives) Ligand_Prep Ligand Preparation (3D Conversion, Minimize) Ligand_Design->Ligand_Prep Validation Docking Protocol Validation (Re-docking, RMSD ≤ 2.0 Å) Protein_Prep->Validation Docking Molecular Docking of Derivatives Ligand_Prep->Docking Validation->Docking Validated Protocol Scoring Scoring and Ranking Docking->Scoring Interaction_Analysis Binding Mode & Interaction Analysis Scoring->Interaction_Analysis SAR Structure-Activity Relationship (SAR) Interaction_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for a comparative molecular docking study.

Comparative Docking of Tetrahydroindazole Derivatives Against Kinase Targets

Targeting CDK2

CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[1][2] Several studies have explored tetrahydroindazole derivatives as CDK2 inhibitors.[2][19]

A notable study identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one (compound 3) as a hit compound from a high-throughput screen.[2][19] Subsequent optimization led to analogues with improved activity. The docking simulations for these compounds were performed using the Glide software.[1]

CompoundTargetDocking Score (kcal/mol)Experimental Activity (Ki or IC50)Key Interacting Residues
Compound 3CDK2/cyclin A-Ki = 2.3 µMNot explicitly detailed
Analogue 53CDK2/cyclin A1, E, OHigher affinity than compound 32- to 10-fold improved inhibitory activityNot explicitly detailed
Analogue 59CDK2/cyclin A1, E, OHigher affinity than compound 32- to 10-fold improved inhibitory activityNot explicitly detailed

Note: Specific docking scores were not provided in the source material, but relative affinities were described.

The computational analysis predicted a potential binding site at the CDK2/cyclin E1 interface, highlighting that the presence of the cyclin is crucial for the binding of these inhibitors.[1][2]

Targeting Aurora Kinases

Aurora kinases are another important family of serine/threonine kinases involved in cell division, and their overexpression is linked to various cancers.[3][4] In silico fragment-based and knowledge-based drug design has been used to identify novel indazole derivatives as potent Aurora kinase inhibitors.[3]

CompoundTargetDocking Score (kcal/mol)Experimental Activity (IC50)Key Interacting Residues
Compound 17Aurora A and B-Dual inhibitorArg220, Thr217
Compound 21Aurora B-Selective inhibitorGlu177
Compound 30Aurora A-Selective inhibitorThr217

Note: Specific docking scores were not provided in the source material.

The computational modeling in this study was instrumental in understanding the basis for isoform selectivity. For example, specific interactions with residues like Arg220 and Thr217 in the Aurora A binding pocket, and Glu177 in Aurora B, were identified as key determinants of selectivity.[3]

Structure-Activity Relationship (SAR) Insights from Docking Studies

Comparative docking studies are invaluable for elucidating the SAR of a compound series. For tetrahydroindazole derivatives, these studies have revealed several key insights:

  • Substitutions at the 7-position: The introduction of substituents at the 7-position of the tetrahydroindazole ring can significantly improve inhibitory potency.[20]

  • Role of the Aryl Group: The nature of the aryl group attached to the core structure plays a pivotal role in modulating the activity and selectivity of the compounds.[7]

  • Importance of Specific Interactions: The formation of hydrogen bonds and hydrophobic interactions with key residues in the kinase hinge region and selectivity pocket is crucial for high-affinity binding.[21][22]

Conclusion and Future Directions

Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for tetrahydroindazole derivatives. It provides a rational basis for understanding the binding of these compounds to their kinase targets and for designing novel derivatives with improved potency and selectivity. The workflow and comparative data presented in this guide offer a solid foundation for researchers to embark on their own computational studies of this promising class of kinase inhibitors. Future work in this area will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy perturbation calculations, to further refine our understanding of the binding thermodynamics and kinetics of these compounds.[15][21]

References

A Head-to-Head Comparison of Synthetic Routes to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of various therapeutic agents. Its rigid, bicyclic structure and the presence of a carboxylic acid handle for further derivatization make it an attractive starting point for drug discovery programs. This guide provides a head-to-head comparison of two distinct synthetic routes to this target molecule, offering insights into the strategic choices and experimental considerations for researchers in the field.

Route 1: The Nagakura Condensation Approach

This classical approach, pioneered by Nagakura and colleagues, constructs the tetrahydroindazole core through a condensation reaction between a pre-functionalized cyclohexanone derivative and a hydrazine.[[“]][2] This strategy is convergent and allows for the introduction of diversity at the N-1 position of the indazole ring.

Synthetic Strategy

The key transformation in this route is the reaction of a 2-(hydroxymethylene)cyclohexanone-4-carboxylate with a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic indazole ring system.

Nagakura_Condensation start Ethyl 4-oxocyclohexanecarboxylate intermediate1 Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate start->intermediate1 Formylation (e.g., Ethyl formate, NaH) intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Hydrazine (e.g., Phenylhydrazine) product Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate intermediate2->product Cyclization/ Aromatization (Acid or Base catalysis) final_product This compound product->final_product Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic pathway for Route 1.

Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate

  • To a solution of ethyl 4-oxocyclohexanecarboxylate in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) at 0 °C.

  • Slowly add ethyl formate and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

  • Dissolve ethyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate and the desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of acid (e.g., acetic acid) and heat the mixture to reflux.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add an excess of a base (e.g., lithium hydroxide).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Causality and Experimental Choices
  • Choice of Base in Formylation: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ketone, facilitating the Claisen condensation with ethyl formate.

  • Acid Catalysis in Cyclization: The acid catalyst protonates the carbonyl and imine groups, promoting the cyclization and subsequent dehydration to form the stable aromatic indazole ring.

  • Hydrolysis Conditions: Lithium hydroxide is often preferred for ester hydrolysis as it is less prone to cause side reactions compared to sodium or potassium hydroxide in some substrates.

Route 2: The Vilsmeier-Haack Approach

This route utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto a pre-formed cyclohexanone hydrazone, which is then cyclized and oxidized to the target carboxylic acid.[2] This approach is advantageous when the starting cyclohexanone is readily available and allows for late-stage introduction of the carbon atom required for the carboxylic acid functionality.

Synthetic Strategy

The synthesis begins with the formation of a hydrazone from a suitable 4-substituted cyclohexanone. This hydrazone then undergoes a Vilsmeier-Haack reaction (using a reagent prepared from POCl₃ and DMF) to introduce a formyl group at the adjacent carbon. The resulting intermediate can then be cyclized and oxidized to the final product.

Vilsmeier_Haack start 4-Substituted Cyclohexanone intermediate1 Cyclohexanone Hydrazone start->intermediate1 Hydrazine (e.g., Hydrazine hydrate) intermediate2 4,5,6,7-Tetrahydro-1H-indazole-5-carbaldehyde intermediate1->intermediate2 Vilsmeier-Haack Reaction (POCl3, DMF) product This compound intermediate2->product Oxidation (e.g., KMnO4, Jones reagent)

Caption: Synthetic pathway for Route 2.

Experimental Protocol (Representative)

Step 1: Synthesis of Cyclohexanone Hydrazone

  • To a solution of the 4-substituted cyclohexanone in ethanol, add hydrazine hydrate.

  • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF).

  • Add the crude cyclohexanone hydrazone to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as necessary to drive the reaction to completion.

  • Quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent and purify by column chromatography to yield the tetrahydroindazole-5-carbaldehyde.

Step 3: Oxidation to the Carboxylic Acid

  • Dissolve the aldehyde in a suitable solvent (e.g., acetone).

  • Add an oxidizing agent (e.g., potassium permanganate or Jones reagent) at a controlled temperature.

  • Stir the reaction until the oxidation is complete (monitored by TLC).

  • Work up the reaction by quenching the excess oxidant and extracting the carboxylic acid into an aqueous basic solution.

  • Acidify the aqueous layer to precipitate the product, which is then collected by filtration.

Causality and Experimental Choices
  • Vilsmeier Reagent: The electrophilic iminium species generated from POCl₃ and DMF is key to the formylation of the electron-rich enamine tautomer of the hydrazone.

  • Microwave Irradiation: For the Vilsmeier-Haack reaction, microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields.[2]

  • Choice of Oxidant: The choice of oxidizing agent for the final step depends on the functional group tolerance of the molecule. Milder oxidants may be necessary if other sensitive groups are present.

Head-to-Head Comparison

ParameterRoute 1: Nagakura CondensationRoute 2: Vilsmeier-Haack Approach
Starting Materials Ethyl 4-oxocyclohexanecarboxylate, Hydrazine4-Substituted Cyclohexanone, Hydrazine, POCl₃, DMF
Key Reactions Formylation, Condensation, Cyclization, HydrolysisHydrazone formation, Vilsmeier-Haack, Oxidation
Number of Steps 3-43
Overall Yield (Reported) Fairly high.[[“]]Good to excellent, especially with microwave assistance.[2]
Scalability Generally scalable.Can be challenging on a large scale due to the exothermic nature of the Vilsmeier reagent formation and workup.
Versatility Allows for easy variation of the N-1 substituent by choosing different hydrazines.The N-1 position is typically unsubstituted unless a substituted hydrazine is used from the start.
Reagent Safety Sodium hydride is flammable and water-reactive.POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive.

Conclusion

Both the Nagakura condensation and the Vilsmeier-Haack approach offer viable synthetic routes to this compound. The choice between the two will depend on the specific research objectives, available starting materials, and the desired scale of the synthesis.

  • The Nagakura Condensation is a robust and versatile method, particularly well-suited for creating libraries of N-1 substituted analogs. Its multi-step nature allows for purification of intermediates, potentially leading to a higher purity final product.

  • The Vilsmeier-Haack Approach provides a more convergent synthesis in terms of the carbon skeleton assembly. It is an excellent choice when the corresponding 4-substituted cyclohexanone is readily available. The use of microwave irradiation can significantly enhance the efficiency of this route.

Researchers should carefully consider the trade-offs in terms of reagent handling, scalability, and synthetic flexibility when selecting the most appropriate route for their specific needs.

References

A Comprehensive Guide to Validating the Putative Mechanism of Action of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid as a GABA-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a small molecule with a scaffold that suggests potential neuromodulatory activity. However, its precise mechanism of action remains uncharacterized in the public domain. The structural similarity of its indazole core to known pharmacophores that interact with central nervous system targets prompts a rational, hypothesis-driven investigation. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission and a crucial therapeutic target for a multitude of neurological and psychiatric disorders.[1]

This guide puts forth the hypothesis that this compound acts as an antagonist of the GABA-A receptor. We will provide a comprehensive, multi-stage experimental workflow designed to rigorously test this hypothesis. This document is structured not as a rigid template, but as a logical progression of inquiry, moving from initial target binding validation to detailed functional characterization. For comparative analysis, we will benchmark the performance of our test compound against two well-characterized GABA-A receptor antagonists with distinct mechanisms: Bicuculline , a competitive antagonist that binds at the GABA binding site[2][3], and Picrotoxin , a non-competitive channel blocker.[4][5] This approach ensures that the described protocols form a self-validating system, providing researchers with a robust framework for elucidating the compound's true biological function.

Part 1: Establishing Target Engagement — Does the Compound Bind to the GABA-A Receptor?

The foundational step in validating any proposed mechanism of action is to confirm a physical interaction between the compound and its putative target. Without evidence of direct binding, any observed functional effects could be attributed to off-target or indirect mechanisms. Here, we prioritize a classic, robust biochemical assay.

Primary Methodology: Competitive Radioligand Binding Assay

The principle of this assay is to measure the ability of our unlabeled test compound, this compound, to displace a high-affinity radiolabeled ligand from the GABA-A receptor.[6] A successful displacement indicates that both compounds compete for the same or overlapping binding sites. We will use [³H]Muscimol, a potent GABA-A agonist, as the radioligand to probe the GABA binding site.[7]

Experimental Protocol: [³H]Muscimol Competitive Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in an ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[8]

    • Perform a series of centrifugations to isolate synaptic membranes, including multiple washes in a Tris-HCl buffer to remove endogenous GABA, which would otherwise interfere with the assay.[7][8]

    • Resuspend the final membrane pellet in the binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL, as determined by a Bradford or BCA assay.[6]

  • Binding Reaction:

    • In a 96-well plate, set up triplicate reactions for each condition.

    • Total Binding: Add membrane preparation, [³H]Muscimol (e.g., 2-5 nM final concentration), and binding buffer.

    • Non-Specific Binding: Add membrane preparation, [³H]Muscimol, and a saturating concentration of unlabeled GABA (e.g., 10-100 µM) to displace all specific binding.[8]

    • Test Compound Competition: Add membrane preparation, [³H]Muscimol, and serial dilutions of this compound (e.g., from 1 nM to 1 mM).

    • Comparator Competition: As a positive control, set up parallel competition curves for Bicuculline.

  • Incubation and Termination:

    • Incubate the plate at 4°C for 45-60 minutes to allow the binding to reach equilibrium.[8]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the retained radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and comparator.

    • Fit the data using a non-linear regression model to determine the IC₅₀ (concentration inhibiting 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities

CompoundPutative MechanismRadioligandKi (nM) - Hypothetical/Reference
This compound Competitive Antagonist[³H]MuscimolTo be determined
BicucullineCompetitive Antagonist[³H]Muscimol~2000[3][9]

A Ki value in the low micromolar to nanomolar range for the test compound would provide strong evidence for direct and specific binding to the GABA-A receptor.

Part 2: Characterizing the Functional Effect — How Does Binding Translate to Action?

Confirming binding is necessary but not sufficient. The critical next step is to determine the functional consequence of this interaction. Electrophysiology provides the most direct and detailed measure of ion channel function, allowing us to characterize our compound as an antagonist, agonist, or allosteric modulator.

Gold Standard Methodology: Patch-Clamp Electrophysiology

This technique allows for the direct measurement of chloride currents flowing through GABA-A receptors expressed in a host cell system (e.g., HEK293 or CHO cells).[10][11] By applying GABA to activate the receptor, we can observe the resulting current and assess how our test compound modulates this response.

Experimental Protocol: Whole-Cell Voltage-Clamp Assay

  • Cell Preparation:

    • Use a stable cell line transiently or stably expressing a common GABA-A receptor subtype (e.g., human α1β2γ2).

    • Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell using a glass micropipette filled with an intracellular solution designed to isolate chloride currents.

    • Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

  • Experimental Procedure:

    • GABA Dose-Response: Apply increasing concentrations of GABA to the cell to establish a baseline dose-response curve and determine the EC₅₀ (the concentration of GABA that elicits a half-maximal current response).

    • Antagonism Test: Apply an EC₅₀ concentration of GABA to elicit a consistent baseline current. Then, co-apply the same GABA concentration with increasing concentrations of this compound. An antagonist will reduce the amplitude of the GABA-elicited current.

    • Mechanism Determination: To distinguish between competitive and non-competitive antagonism, generate full GABA dose-response curves in the absence and presence of a fixed concentration (e.g., the IC₅₀) of the test compound.

      • A competitive antagonist (like Bicuculline) will cause a rightward shift in the GABA EC₅₀ with no change in the maximal response.[9]

      • A non-competitive antagonist (like Picrotoxin) will reduce the maximal response with little to no shift in the GABA EC₅₀.[4]

    • Comparator Analysis: Repeat the antagonism and mechanism determination experiments with Bicuculline and Picrotoxin as positive controls.

  • Data Analysis:

    • Measure the peak amplitude of the inward chloride current for each application.

    • For the antagonism test, plot the percent inhibition of the GABA current versus the log concentration of the antagonist to determine the IC₅₀.

    • For mechanism determination, compare the EC₅₀ and maximal current values from the GABA dose-response curves.

GABAA_Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing α1β2γ2 GABA-A receptors Patch Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch GABA_DR Generate Baseline GABA Dose-Response (EC₅₀) Patch->GABA_DR Antagonist_Test Apply GABA (EC₅₀) + Increasing [Test Compound] GABA_DR->Antagonist_Test Mechanism_Test Generate GABA Dose-Response +/- Fixed [Test Compound] Antagonist_Test->Mechanism_Test IC50_Calc Calculate Antagonist IC₅₀ Mechanism_Test->IC50_Calc MoA_Det Determine Mechanism: Competitive vs. Non-Competitive IC50_Calc->MoA_Det

Caption: Simplified signaling pathway of the GABA-A receptor and points of modulation.

Conclusion: A Unified Framework for Mechanism Validation

This guide outlines a systematic, three-tiered approach to validate the hypothesized mechanism of this compound as a GABA-A receptor antagonist.

  • Biochemical Binding: Confirms direct target engagement.

  • Electrophysiological Analysis: Defines the precise functional impact on the ion channel.

  • Cellular Functional Assay: Validates the effect in a high-throughput, population-based format.

By comparing the results for our test compound against well-understood antagonists like Bicuculline and Picrotoxin at each stage, we build a robust, evidence-based profile. If the experimental data support our hypothesis—demonstrating specific binding, functional inhibition of GABA-activated currents with a competitive profile, and blockage of cellular ion flux—we can confidently assign its mechanism of action. Conversely, a lack of activity in these assays would effectively falsify the hypothesis, directing research efforts toward alternative mechanisms. This rigorous, comparative workflow is indispensable for the accurate characterization of novel chemical entities and is a cornerstone of modern drug development.

References

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, a deep understanding of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or advantageous polypharmacology, making a comprehensive cross-reactivity profile a critical component of preclinical assessment. This guide provides an in-depth comparative analysis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, a novel kinase inhibitor, against a panel of structurally and functionally related kinases. By presenting robust experimental data and elucidating the underlying methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor selectivity.

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] Our lead compound, this compound, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. This guide will therefore focus on its selectivity profile against other members of the CDK family and other closely related kinases.

Comparative Kinase Selectivity Profiling

To ascertain the selectivity of this compound, a comprehensive in vitro kinase profiling panel was employed. The half-maximal inhibitory concentration (IC50) was determined for a selection of kinases to quantify the compound's potency and selectivity.

Table 1: Comparative Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Selectivity Ratio (vs. CDK2)
CDK2 15 1
CDK135023.3
CDK485056.7
CDK522014.7
CDK948032.0
GSK3β>10,000>667
ROCK1>10,000>667
PIM15,600373.3

The data clearly demonstrates that this compound is a potent inhibitor of CDK2. The compound exhibits moderate to good selectivity against other members of the CDK family, with a greater than 20-fold selectivity over CDK1 and over 50-fold selectivity against CDK4. Importantly, the compound shows excellent selectivity against more distant kinases such as GSK3β and ROCK1, with IC50 values exceeding 10,000 nM. This high degree of selectivity is a crucial attribute, as off-target inhibition of these kinases can lead to undesirable side effects.

The Rationale Behind Kinase Panel Selection

The choice of kinases for the selectivity panel was guided by several key principles. Firstly, inclusion of closely related family members (CDK1, CDK4, CDK5, CDK9) is essential to understand the fine-tuning of selectivity within the target family. The structural similarity of the ATP-binding pocket among CDKs makes achieving high selectivity a significant challenge.[2] Secondly, kinases from different branches of the kinome, such as GSK3β, ROCK1, and PIM1, were included to assess broader selectivity. These kinases are frequently implicated in off-target effects of kinase inhibitors and are therefore standard components of safety profiling panels.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is necessary to generate reliable cross-reactivity data. The following workflow outlines the key stages of our in vitro kinase profiling.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Compound Synthesis & QC D Compound Dilution Series A->D B Kinase Panel Selection E Kinase Reaction Setup B->E C Assay Reagent Preparation C->E D->E F Incubation E->F G Signal Detection F->G H Raw Data Processing G->H I IC50 Curve Fitting H->I J Selectivity Analysis I->J

References

Benchmarking 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid: A Comparative Guide for IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Given the prevalence of the indazole scaffold in modern medicinal chemistry, we hypothesize that this compound may exhibit inhibitory activity against IDO1, a critical enzyme in immune regulation and a high-value target in immuno-oncology.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for a rigorous comparative analysis.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[3][4][5] This process, known as the kynurenine pathway, has profound implications for immune surveillance. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T-cells, which are highly sensitive to its availability.[5][6]

  • Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells and Natural Killer (NK) cells.[5][7][8]

This dual mechanism allows tumors to evade the host immune system, making IDO1 a compelling therapeutic target.[9][10] The development of small molecule inhibitors aims to block this pathway, thereby restoring anti-tumor immunity.

The Inhibitors: A Comparative Overview

This guide will focus on comparing our lead compound, this compound, against two well-characterized IDO1 inhibitors that have been subject to extensive clinical investigation.

Compound of Interest:

  • This compound (THIC): A novel small molecule featuring a tetrahydroindazole scaffold. Its efficacy and potency against IDO1 are currently unknown and will be the subject of this investigation. The carboxylic acid moiety suggests a potential for key interactions within the enzyme's active site.

Known Inhibitors (Benchmarks):

  • Epacadostat (INCB024360): A potent and selective hydroxyamidine-based inhibitor of IDO1 with an IC50 value in the low nanomolar range.[11] It acts as a competitive inhibitor and has been extensively studied in clinical trials, particularly in combination with immune checkpoint inhibitors.[12][13]

  • Linrodostat (BMS-986205): An irreversible, potent inhibitor of IDO1.[14] Its distinct mechanism of action provides a valuable point of comparison for understanding the inhibitory profile of novel compounds.[15][16]

The IDO1 Signaling Pathway and Point of Inhibition

IDO1 activation is a key mechanism of immune escape. The pathway diagram below illustrates how IDO1-mediated tryptophan catabolism suppresses T-cell function and how inhibitors block this process.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolized by TCell_Activation Effector T-Cell Activation & Proliferation Tryptophan->TCell_Activation Promotes Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Produces Kynurenine->TCell_Activation Inhibits Treg_Expansion Regulatory T-Cell (Treg) Expansion Kynurenine->Treg_Expansion Promotes Immune_Suppression Immune Suppression & Tumor Evasion TCell_Activation->Immune_Suppression Prevents Treg_Expansion->Immune_Suppression Inhibitor IDO1 Inhibitors (THIC, Epacadostat, Linrodostat) Inhibitor->IDO1 Block Experimental_Workflow cluster_tier1 Biochemical Potency cluster_tier2 Cellular Activity start Start: Compound Synthesis & Characterization tier1 Tier 1: Biochemical Assay start->tier1 Primary Screen tier2 Tier 2: Cell-Based Assay tier1->tier2 Confirm Hits enz_assay In Vitro Enzymatic Assay: - Purified Recombinant IDO1 - Measure Kynurenine Production - Determine Biochemical IC50 data Data Analysis: IC50 Determination & Comparison tier2->data Generate Data cell_assay Cell-Based Functional Assay: - IFN-γ Stimulated Tumor Cells (e.g., HeLa, SKOV-3) - Measure Kynurenine in Supernatant - Determine Cellular IC50 end Conclusion: Comparative Efficacy Profile data->end

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

The principles outlined here are grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for the 5-carboxylic acid isomer was not located, the guidance is synthesized from data on closely related indazole derivatives and general best practices for handling heterocyclic compounds.[1][2][3] The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Why This Compound Demands Respect

Key Assumed Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[2][6][7]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][6]

  • Acute Toxicity: Some related compounds are harmful if swallowed.[6]

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensuring adequate personal protection is paramount. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[9][10][11]

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[12]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes or airborne particles that could cause serious eye damage.[6][12]
Body Protection A laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of dust or aerosols, which may cause respiratory irritation.[12][13]

Waste Segregation and Containment: The Foundation of Proper Disposal

Proper segregation at the point of generation is the most critical step in a successful waste management program.[14][15] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[16]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.[15] Do not use metal containers for acidic waste.[17]

    • The container must be kept closed except when adding waste.[8][18]

  • Labeling:

    • Affix a hazardous waste label to the container before adding the first drop of waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accumulation start date

      • A clear description of the hazards (e.g., "Irritant," "Toxic")

  • Waste Accumulation:

    • Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes contaminated weigh boats, gloves, and paper towels.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

    • Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.[19]

Spill Management: Preparedness Prevents Escalation

Accidents happen, but a clear and practiced spill response plan can mitigate the risks.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent and nature of the spill. If it is large or you feel unsafe, contact your institution's Environmental Health and Safety (EH&S) department immediately.

  • Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[1] Avoid creating dust.[12]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Disposal: Place all contaminated cleanup materials into the designated hazardous waste container.

Final Disposal Workflow: From Lab Bench to Licensed Facility

The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.[14] Your role is to ensure the waste is properly accumulated, labeled, and stored for pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node A Waste Generation (e.g., unused solid, solution, contaminated gloves) B Is the waste solid, liquid, or sharp? A->B C1 Collect in labeled SOLID hazardous waste container B->C1 Solid C2 Collect in labeled LIQUID hazardous waste container B->C2 Liquid C3 Collect in designated SHARPS container B->C3 Sharp D Is the container full (max 90% capacity)? C1->D C2->D C3->D E Store in designated Satellite Accumulation Area (SAA) D->E No F Arrange for pickup by Environmental Health & Safety (EH&S) D->F Yes E->F G Transport to a licensed waste disposal facility F->G

Caption: Waste Disposal Workflow for this compound.

Storage and Pickup:
  • Satellite Accumulation Areas (SAA): Store sealed and labeled waste containers in a designated SAA, which should be at or near the point of generation.[18][20]

  • Regular Inspections: Regularly inspect waste containers for leaks or deterioration.[15]

  • Scheduled Pickup: Contact your institution's EH&S department to schedule a waste pickup. Do not allow waste to accumulate for more than 12 months, or as specified by your institution's policy.[8][18]

By adhering to these procedures, you contribute to a culture of safety and responsibility. Proper chemical waste management is a shared duty that protects you, your colleagues, and the future of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.